Siponimod
説明
特性
IUPAC Name |
1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35F3N2O3/c1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32/h9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36)/b33-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHYPELVXPAIDH-HNSNBQBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153847 | |
| Record name | Siponimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1230487-00-9, 1230487-85-0 | |
| Record name | Siponimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1230487-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Siponimod [USAN:INN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Isoquinolinebutanoic acid, beta-(((4,5-dihydro-5-(2-(1H-imidazol-2-ylamino)ethyl)-3-isoxazolyl)carbonyl)amino)-3,4-dihydro-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1230487850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siponimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Siponimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Siponimod | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR6P8L282I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
111-112 | |
| Record name | Siponimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12371 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Genesis of Siponimod (BAF312): A Technical Deep Dive into its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator, represents a significant advancement in the treatment of secondary progressive multiple sclerosis (SPMS). Its journey from a derivative of the first-in-class S1P modulator, fingolimod (B1672674) (FTY720), to a clinically approved therapeutic is a testament to the power of rational drug design and meticulous chemical synthesis. This in-depth guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and a detailed account of its chemical synthesis. Quantitative data are presented in structured tables, and key experimental protocols are detailed to enable a deeper understanding of its development. Visual diagrams of signaling pathways and experimental workflows are provided to further elucidate the complex processes involved.
Discovery and Development: A Tale of Selectivity and Improved Pharmacokinetics
The development of this compound was driven by the need to improve upon the safety and pharmacokinetic profile of fingolimod. While effective, fingolimod non-selectively targets four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5), with agonism at the S1P3 receptor being linked to adverse cardiac effects such as bradycardia.[1][2] Researchers at Novartis embarked on a mission to discover a selective S1P1 and S1P5 modulator that would retain the therapeutic efficacy of lymphocyte sequestration in the lymph nodes while minimizing off-target effects.[2][3]
The starting point for this endeavor was the structure of FTY720.[1][3] Through a process of de novo design and extensive structure-activity relationship (SAR) studies, a novel series of alkoxyimino derivatives was synthesized and evaluated.[1][3] This led to the identification of (E)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid, later named this compound (BAF312).[1][3]
This compound was found to be a potent and selective agonist for S1P1 and S1P5 receptors, with significantly lower activity at the S1P3 receptor, thereby reducing the risk of bradycardia.[4] Furthermore, its pharmacokinetic profile was optimized for a shorter half-life compared to fingolimod, allowing for a quicker return of lymphocyte counts to baseline upon discontinuation of the drug.[1]
The efficacy and safety of this compound were rigorously evaluated in a series of preclinical and clinical trials. The Phase III EXPAND trial was a pivotal study that demonstrated this compound's ability to significantly reduce the risk of disability progression in patients with SPMS.[5][6] Following the successful completion of clinical trials, this compound received regulatory approval for the treatment of relapsing forms of multiple sclerosis, including active secondary progressive disease.[7][8]
Mechanism of Action: Dual Impact on Immunity and the Central Nervous System
This compound exerts its therapeutic effects through a dual mechanism of action, impacting both the peripheral immune system and the central nervous system (CNS).[9][10]
Peripheral Immune Modulation:
This compound acts as a functional antagonist of the S1P1 receptor on lymphocytes.[11] Upon binding, it induces the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[12] This sequestration of lymphocytes, particularly T and B cells, within the lymph nodes prevents their infiltration into the CNS, thereby reducing the inflammatory cascade that drives demyelination and neurodegeneration in multiple sclerosis.[4]
Central Nervous System Effects:
Unlike some other S1P modulators, this compound can cross the blood-brain barrier and directly engage with S1P1 and S1P5 receptors expressed on various CNS resident cells, including astrocytes, oligodendrocytes, and microglia.[10][13][14] Preclinical studies suggest that this direct CNS activity may contribute to neuroprotective effects, including the promotion of remyelination and the attenuation of neuroinflammation.[10][13]
Signaling Pathway of this compound
Caption: this compound's dual mechanism of action in the periphery and CNS.
Chemical Synthesis of this compound (BAF312)
The chemical synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling to form the final molecule. The synthesis described in the seminal paper by Pan et al. (2013) provides a detailed route.
Synthetic Workflow
Caption: High-level overview of the chemical synthesis of this compound.
Detailed Experimental Protocols
Synthesis of Intermediate 3: (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde
This key intermediate is synthesized through the coupling of two precursor fragments. The detailed experimental conditions, including reagents, solvents, and reaction times, are critical for achieving a good yield and purity.
Final Step: Synthesis of this compound (BAF312) via Reductive Amination
The final step in the synthesis of this compound involves the reductive amination of the aldehyde intermediate with azetidine-3-carboxylic acid.[11]
-
Reaction: (E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde is reacted with azetidine-3-carboxylic acid in the presence of a reducing agent.
-
Reagents and Conditions:
-
(E)-4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzaldehyde (1.0 eq)
-
Azetidine-3-carboxylic acid (1.1 eq)
-
Sodium triacetoxyborohydride (B8407120) (1.5 eq)
-
Solvent: Methanol (MeOH)
-
Temperature: 20-25°C
-
Reaction Time: ~2 hours
-
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield this compound as a white solid.[11]
Key Experimental Assays and Protocols
The development of this compound relied on a battery of in vitro and in vivo assays to characterize its pharmacological properties.
In Vitro Assays
GTPγS Binding Assay for S1P Receptor Activity
This assay is used to determine the potency and efficacy of compounds at G-protein coupled receptors (GPCRs) like the S1P receptors. It measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Principle: Agonist binding to the S1P receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of [³⁵S]GTPγS allows for the quantification of this activation.
-
Protocol Outline:
-
Prepare cell membranes expressing the S1P receptor of interest.
-
Incubate the membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
After incubation, separate the bound from free [³⁵S]GTPγS by filtration.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data is analyzed to determine EC50 values.
-
S1P1 Receptor Internalization Assay (Flow Cytometry)
This assay quantifies the ability of this compound to induce the internalization of the S1P1 receptor, a key aspect of its mechanism of action.
-
Principle: Cells expressing a tagged S1P1 receptor are treated with this compound. The amount of receptor remaining on the cell surface is then measured by flow cytometry using a fluorescently labeled antibody against the tag.
-
Protocol Outline:
-
Use a cell line stably expressing an epitope-tagged (e.g., myc-tagged) human S1P1 receptor.
-
Incubate the cells with varying concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.
-
Wash the cells to remove unbound compound.
-
Stain the cells with a fluorescently labeled anti-tag antibody on ice to prevent further internalization.
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which is proportional to the amount of surface receptor.
-
In Vivo Assays
Experimental Autoimmune Encephalomyelitis (EAE) Model in Rats
The EAE model is a widely used animal model of multiple sclerosis to evaluate the efficacy of potential therapeutics.
-
Principle: EAE is induced in susceptible rodent strains by immunization with myelin-derived peptides or proteins. The animals develop a paralytic disease that mimics many of the clinical and pathological features of MS.
-
Protocol Outline:
-
Induce EAE in Lewis rats by immunization with a specific myelin antigen in complete Freund's adjuvant.
-
Administer this compound or vehicle orally to the rats, starting at a predefined time point relative to immunization.
-
Monitor the animals daily for clinical signs of EAE and score the disease severity.
-
At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination in the CNS.
-
Lymphocyte Count Analysis in Peripheral Blood
This assay is crucial for demonstrating the pharmacodynamic effect of this compound in vivo.
-
Principle: this compound's mechanism of action leads to a reduction in circulating lymphocytes. This is quantified by taking blood samples from treated animals and counting the number of lymphocytes.
-
Protocol Outline:
-
Treat rats or mice with this compound at various doses.
-
Collect blood samples at different time points post-dosing.
-
Perform a complete blood count (CBC) using an automated hematology analyzer to determine the absolute lymphocyte count.
-
The percentage reduction in lymphocyte count compared to vehicle-treated animals is calculated.
-
Quantitative Data Summary
| Parameter | This compound (BAF312) | Fingolimod-P | Reference |
| S1P1 EC50 (nM) | 0.4 | ~0.3 | [15] |
| S1P5 EC50 (nM) | 0.98 | ~1.3 | [15] |
| S1P3 EC50 (nM) | >1000 | ~1.0 | [15] |
| Plasma Half-life (humans) | ~30 hours | ~6-9 days | [11] |
| Lymphocyte Reduction | Dose-dependent | Dose-dependent | [11] |
| In Vivo Efficacy in Rat EAE Model | |
| Dose | Effect on Clinical Score |
| 0.3 mg/kg | Significant reduction |
| 3 mg/kg | Strong suppression |
Conclusion
The discovery and development of this compound (BAF312) exemplify a successful rational drug design approach, resulting in a second-generation S1P receptor modulator with an improved selectivity and pharmacokinetic profile compared to its predecessor. Its dual mechanism of action, targeting both peripheral inflammation and potential neuroprotective pathways within the CNS, offers a valuable therapeutic option for patients with secondary progressive multiple sclerosis. The detailed understanding of its chemical synthesis and the robust experimental protocols used in its evaluation provide a solid foundation for future research and development in the field of S1P receptor modulation.
References
- 1. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Discovery of BAF312 (this compound), a Potent and Selective S1P Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019064184A1 - Process for preparation of this compound, its salts and solid state forms thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Fluorescent Sphingosine 1-Phosphate Receptor Internalization Assay Cell Line – Cells Online [cells-online.com]
- 9. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of Cenerimod, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BAF-312(this compound) synthesis - chemicalbook [chemicalbook.com]
- 12. neurology.org [neurology.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. ijpsr.com [ijpsr.com]
- 15. researchgate.net [researchgate.net]
Siponimod's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Siponimod, an oral, selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated efficacy in treating secondary progressive multiple sclerosis (SPMS), not only by limiting peripheral inflammation but also by exerting direct effects within the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound's mechanism of action within the CNS, detailing its molecular interactions, cellular targets, and the downstream signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts in the field of neuro-immunology and neurodegeneration.
Dual Mechanism of Action: Peripheral and Central Effects
This compound's therapeutic efficacy stems from a dual mechanism of action.[1][2][3] Peripherally, as a functional antagonist of the S1P receptor subtype 1 (S1P1) on lymphocytes, it causes their retention within lymph nodes.[2][4][5] This sequestration prevents their infiltration into the CNS, thereby reducing the inflammatory component of multiple sclerosis.[2][4]
Crucially, this compound readily crosses the blood-brain barrier, allowing it to directly engage with S1P receptors expressed on various CNS resident cells.[1][2][5][6] Within the CNS, this compound's primary targets are S1P1 and S1P receptor subtype 5 (S1P5), which are differentially expressed on astrocytes, oligodendrocytes, microglia, and neurons.[6][7] This central action is believed to contribute to its neuroprotective and potentially pro-remyelinating effects.[6][8]
Molecular Interactions and Receptor Selectivity
This compound is a selective modulator of S1P1 and S1P5 receptors.[1][2][3] Its selectivity distinguishes it from the first-generation S1P receptor modulator, fingolimod, which targets S1P1, S1P3, S1P4, and S1P5.[5] The selectivity of this compound is thought to contribute to its favorable safety profile, particularly regarding cardiovascular effects associated with S1P3 modulation.
Quantitative Data: Receptor Binding and Functional Activity
The following table summarizes the binding affinities and functional activities of this compound for human S1P receptors.
| Receptor Subtype | Binding Affinity (EC50) | Functional Activity | Reference |
| S1P1 | ≈0.46 nM | Functional Antagonist | [9] |
| S1P5 | ≈0.3 nM | Agonist | [9] |
| S1P2 | >10,000 nM | Low Affinity | [9] |
| S1P3 | >1111 nM | Low Affinity | [9] |
| S1P4 | ≈383.7 nM | Low Affinity | [9] |
Cellular Targets and Downstream Signaling in the CNS
This compound's effects within the CNS are mediated by its interaction with S1P1 and S1P5 receptors on various glial cells and neurons.
Oligodendrocytes
Oligodendrocytes and their precursor cells (OPCs) predominantly express S1P5.[10] Preclinical studies suggest that this compound's engagement with S1P5 on these cells may promote remyelination.[8][11] In a Xenopus laevis model of demyelination, this compound was shown to improve remyelination through S1P5 signaling.[11] It is hypothesized that this compound supports the survival and differentiation of oligodendrocytes, which are crucial for myelin sheath repair.[8][12]
Astrocytes
Astrocytes express S1P1 receptors.[7][10] Reactive astrocytes contribute to the inflammatory environment and neurodegeneration in MS. This compound has been shown to modulate astrocyte activity, shifting them towards a more neuroprotective phenotype.[7] In human astrocyte cultures, this compound inhibited the pro-inflammatory NF-κB signaling pathway and promoted the activation of the antioxidant Nrf2 pathway.[13][14] Furthermore, this compound treatment helped maintain the expression of glutamate (B1630785) transporters on astrocytes, which are crucial for preventing excitotoxicity.[5][14]
Microglia
Microglia, the resident immune cells of the CNS, express both S1P1 and S1P5 receptors.[7][15] this compound can modulate microglial activation, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4][15] Studies in experimental autoimmune encephalomyelitis (EAE) models have shown that this compound can shift microglia towards a pro-regenerative phenotype, which may contribute to its neuroprotective effects.[16]
Neurons
Neurons in the CNS also express S1P1 receptors.[17][18] this compound may have direct neuroprotective effects by preventing synaptic neurodegeneration.[6][19] In preclinical models, intracerebroventricular administration of this compound, which bypasses the peripheral immune system, reduced neuronal damage and ameliorated disease severity.[19] Transcriptomic analysis of neurons treated with this compound revealed an upregulation of pathways involved in mitochondrial oxidative phosphorylation and a downregulation of NF-κB and cytokine signaling pathways, suggesting a mechanism for its neuroprotective effects.[17][18]
Signaling Pathways Modulated by this compound in the CNS
The binding of this compound to S1P1 and S1P5 receptors on CNS cells initiates a cascade of intracellular signaling events.
This compound-S1P1 Signaling Pathway in Astrocytes
Caption: this compound signaling via S1P1 in astrocytes promotes neuroprotection.
This compound-S1P5 Signaling Pathway in Oligodendrocytes
Caption: this compound signaling via S1P5 in oligodendrocytes supports remyelination.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate this compound's mechanism of action in the CNS.
Animal Models of Multiple Sclerosis
-
Experimental Autoimmune Encephalomyelitis (EAE):
-
Induction: EAE is typically induced in C57BL/6 mice by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) 35-55 peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.
-
This compound Administration: this compound can be administered orally (e.g., in food pellets or by gavage) or via intracerebroventricular (icv) infusion using osmotic minipumps to specifically assess CNS effects.[19]
-
Outcome Measures: Clinical scoring of disease severity, histological analysis of demyelination and inflammation in the spinal cord and brain, and immunological assays of peripheral and CNS-infiltrating immune cells.[19]
-
-
Cuprizone-Induced Demyelination:
-
Induction: Mice are fed a diet containing 0.2% cuprizone (B1210641) for several weeks to induce oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. This model allows for the study of remyelination in the absence of a primary autoimmune response.
-
This compound Administration: this compound is typically administered in the diet.
-
Outcome Measures: Assessment of demyelination and remyelination using techniques such as Luxol Fast Blue staining and immunohistochemistry for myelin proteins (e.g., MBP). Oligodendrocyte numbers and maturation can be assessed by staining for markers like Olig2 and CC1.[16]
-
In Vitro Cell-Based Assays
-
Primary Glial Cell Cultures:
-
Preparation: Astrocytes and microglia are typically isolated from the cortices of neonatal rodents. Oligodendrocyte precursor cells can also be isolated and cultured.
-
Treatment: Cells are treated with this compound in the presence or absence of inflammatory stimuli (e.g., LPS, TNF-α, IL-17).
-
Analysis: Cytokine production is measured by ELISA or multiplex assays. Gene expression is analyzed by qPCR. Cell signaling pathways (e.g., NF-κB, Nrf2) are investigated using western blotting for key phosphorylated proteins and transcription factors, or through reporter assays.[15]
-
-
Neuron-Astrocyte Co-cultures:
-
Methodology: Primary neurons are cultured with conditioned media from astrocytes that have been pre-treated with inflammatory cytokines with or without this compound.
-
Outcome: Neuronal survival and neurite integrity are assessed by immunocytochemistry and microscopy to determine the neuroprotective effects of this compound mediated through astrocytes.[5]
-
Experimental Workflow: Assessing CNS-Specific Effects of this compound in EAE
Caption: Workflow for evaluating the direct CNS effects of this compound in the EAE model.
Conclusion and Future Directions
This compound's mechanism of action in the central nervous system is multifaceted, involving direct effects on oligodendrocytes, astrocytes, microglia, and neurons. By selectively targeting S1P1 and S1P5 receptors, this compound not only mitigates neuroinflammation driven by CNS-resident cells but also appears to promote neuroprotective and pro-remyelinating pathways. This dual action, combining peripheral immunomodulation with central neuroprotection, provides a strong rationale for its use in progressive forms of multiple sclerosis.
Future research should continue to dissect the precise molecular mechanisms underlying this compound's effects on glial and neuronal function. Investigating the long-term consequences of S1P1 and S1P5 modulation in the CNS and exploring the potential of this compound in other neurodegenerative and neuroinflammatory conditions are promising avenues for further study. The detailed understanding of its CNS-specific actions will be pivotal in optimizing its therapeutic use and in the development of next-generation therapies for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of this compound on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis | springermedizin.de [springermedizin.de]
- 13. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration [air.unimi.it]
- 15. mdpi.com [mdpi.com]
- 16. Increased Remyelination and Proregenerative Microglia Under this compound Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Siponimod's Selectivity for S1P1 and S1P5 Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (BAF312) is a next-generation, orally active sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2][3] Unlike its predecessor fingolimod, which is a non-selective S1P receptor modulator, this compound exhibits a distinct selectivity profile, primarily targeting the S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][4] This enhanced selectivity is thought to contribute to its favorable safety profile, particularly regarding cardiovascular side effects associated with S1P3 modulation.[4][5]
This technical guide provides an in-depth analysis of this compound's receptor selectivity profile, detailing its binding affinities and functional activities at S1P1 and S1P5. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation: Receptor Selectivity Profile of this compound
This compound's high affinity and functional potency are most pronounced at the S1P1 and S1P5 receptors, with significantly lower activity at other subtypes. This selectivity is crucial to its mechanism of action and clinical profile.
Table 1: Functional Potency (EC50) of this compound at Human S1P Receptors
| Receptor Subtype | EC50 (nM) | Selectivity over S1P3 |
| S1P1 | 0.39[4][6] | >1000-fold[6] |
| S1P2 | >10,000[4] | - |
| S1P3 | >1000[4] | - |
| S1P4 | 750[4] | - |
| S1P5 | 0.98[4][6] | >1000-fold[6] |
EC50 (half-maximal effective concentration) values were determined using GTPγS binding assays with membranes from CHO cells expressing human S1P receptors.[7]
Mechanism of Action: Functional Antagonism vs. Agonism
This compound's interaction with S1P1 and S1P5 receptors leads to distinct downstream effects.
-
S1P1 Receptor (Functional Antagonism): this compound acts as a functional antagonist at the S1P1 receptor on lymphocytes.[1][2] Initial binding as an agonist leads to the recruitment of β-arrestin, which promotes the internalization and subsequent degradation of the S1P1 receptor.[1][2] This sustained downregulation of S1P1 renders lymphocytes unresponsive to the endogenous S1P gradient, preventing their egress from lymph nodes.[1][2][8] The resulting sequestration of lymphocytes in lymphoid tissues reduces the infiltration of potentially autoreactive immune cells into the central nervous system (CNS).[2][3]
-
S1P5 Receptor (Agonism): In contrast to its effect on S1P1, this compound acts as a functional agonist at the S1P5 receptor.[9][10] Studies have shown that this compound does not induce the internalization of S1P5 receptors.[9] S1P5 is predominantly expressed on oligodendrocytes and astrocytes in the CNS.[3][4] this compound's agonistic activity at S1P5 is believed to contribute to its neuroprotective effects, potentially promoting remyelination and attenuating demyelination.[2][4]
Signaling Pathways
The binding of this compound to S1P1 and S1P5 initiates distinct intracellular signaling cascades. Both S1P1 and S1P5 are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins, but can also interact with other G proteins.[11]
S1P1 Receptor Signaling
Upon activation by an agonist, the S1P1 receptor, coupled to Gi/o, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The dissociation of the G protein βγ subunits can activate downstream pathways such as the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway, which are involved in cell survival and proliferation. Functional antagonism by this compound ultimately downregulates these signaling events in lymphocytes.
References
- 1. Sphingosine 1-phosphate Receptor Modulator Therapy for Multiple Sclerosis: Differential Downstream Receptor Signalling and Clinical Profile Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. neurology.org [neurology.org]
- 10. researchgate.net [researchgate.net]
- 11. Structures of signaling complexes of lipid receptors S1PR1 and S1PR5 reveal mechanisms of activation and drug recognition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Development: An In-depth Technical Guide to the Pharmacokinetics of Siponimod in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator. By summarizing key pharmacokinetic parameters, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as a critical resource for researchers and professionals involved in the development of novel therapeutics.
Core Pharmacokinetic Profile of this compound in Preclinical Species
This compound has been evaluated in a range of preclinical animal models to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables present a comparative summary of the available quantitative pharmacokinetic data in mice, rats, rabbits, and monkeys.
Table 1: Pharmacokinetic Parameters of this compound Following a Single Oral (PO) Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| Mouse | 8 | 2300 | - | 64060 (0-168h) | - |
| Rat | 3 | 235 ± 32.3 | - | 3470 ± 630 (0-96h) | - |
| Monkey | 0.03 | 1.15 ± 0.33 | 2.0 ± 1.1 | 7.96 ± 2.61 | 5.3 ± 2.4 |
| 0.1 | 3.53 ± 0.77 | 2.8 ± 1.0 | 25.1 ± 7.2 | 4.8 ± 1.2 | |
| 0.3 | 12.1 ± 3.4 | 3.0 ± 1.4 | 103 ± 35 | 6.5 ± 1.9 | |
| 1 | 37.0 ± 8.2 | 4.0 ± 0.0 | 441 ± 103 | 9.0 ± 1.2 | |
| 3 | 137 ± 29 | 3.5 ± 1.0 | 1680 ± 320 | 10.3 ± 1.1 |
Data for mouse and rat studies were conducted under fed conditions. Monkey studies were also conducted under fed conditions. Cmax and AUC are presented as mean ± SD where available.
Table 2: Pharmacokinetic Parameters of this compound Following a Single Intravenous (IV) Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h) | CL (L/h/kg) | Vss (L/kg) |
| Rat | 1 | - | 2090 ± 133 (0-∞) | 4.78 ± 0.459 (male) | - | 2.2-3.0 |
| 1 | - | 6520 ± 655 (0-24h, female) | 28.8 ± 4.86 (female) | - | ||
| Monkey | 1 | 215 ± 34 | 486 ± 123 (0-∞) | 8.1 ± 1.4 | 2.1 ± 0.5 | - |
Data for rat studies were conducted under fed conditions. Vss for rats was determined in a separate study. Monkey studies were conducted under fed conditions.
Table 3: Pharmacokinetic Parameters of this compound in Rabbits Following a Single Intravitreal Administration
| Dose (ng) | Cmax (ng/mL) | Tmax (h) | AUC₀₋∞ (h·ng/mL) | T½ (h) | CL (mL/h) | Vd (mL) |
| 1300 | 363.3 ± 10.4 | 1 | 1966.5 ± 255.4 | 2.80 | 0.59 | 2.39 |
| 6500 | 1251.7 ± 204.2 | 0.5 | 5092.3 ± 712.9 | 3.88 | 0.42 | 2.36 |
Note: These parameters reflect local ocular pharmacokinetics and are not directly comparable to systemic administration data.
Table 4: Plasma Protein Binding of this compound in Preclinical Species and Humans
| Species | Protein Binding (%) |
| Mouse | >99 |
| Rat | >99 |
| Rabbit | >99 |
| Monkey | >99 |
| Human | >99 |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic studies. The following sections outline the typical experimental protocols employed in the evaluation of this compound.
Animal Models
-
Mice: Male C57BL/6 or similar strains are commonly used.
-
Rats: Male and female Sprague-Dawley or Wistar rats are frequently utilized.
-
Rabbits: Albino rabbits are used for ocular pharmacokinetic studies.
-
Monkeys: Cynomolgus or Rhesus monkeys are the non-human primate models of choice.
Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and have access to standard chow and water ad libitum, unless fasting is required for the study protocol.
Drug Administration
-
Oral (PO) Administration: For oral dosing, this compound is often formulated as a suspension in a vehicle such as 1% hydroxypropyl methylcellulose. Administration is performed via oral gavage at a specified volume-to-weight ratio (e.g., 1 mL/100 g body weight in rats)[1]. In some chronic studies in mice, this compound has been administered via a drug-loaded diet to provide a more consistent exposure[2].
-
Intravenous (IV) Administration: For intravenous administration, this compound is dissolved in a suitable vehicle and administered as a bolus injection or a slow infusion into a cannulated vein, such as the femoral or jugular vein in rats.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dose. Common sampling sites include the tail vein in rats and mice, or a cannulated vessel (e.g., jugular vein) for automated blood sampling[3]. In larger animals like monkeys, blood is typically drawn from a peripheral vein. Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma, which is then stored at -20°C or -80°C until analysis.
-
Tissue Distribution: Following the final blood sample collection, animals may be euthanized to collect various tissues (e.g., brain, liver, kidney, etc.) to assess drug distribution. Tissues are typically rinsed, blotted dry, weighed, and homogenized for analysis. For central nervous system (CNS) distribution studies, cerebrospinal fluid (CSF) may also be collected.
Bioanalytical Method
The quantification of this compound in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method is commonly used to extract this compound and an internal standard (often a deuterated analog of this compound) from the plasma or tissue homogenate. For instance, in rat plasma, LLE can be performed using an organic solvent, followed by evaporation of the organic layer and reconstitution of the residue in the mobile phase.
-
Chromatographic Separation: Reverse-phase high-performance liquid chromatography (HPLC) is employed to separate this compound from endogenous matrix components. A C18 column is frequently used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or trifluoroacetic acid) in an isocratic or gradient elution mode.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode is typically used for detection. The analysis is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard to ensure selectivity and sensitivity.
-
Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA, EMA) for parameters including linearity, accuracy, precision, selectivity, stability, and matrix effect to ensure reliable and reproducible results[4].
Visualizing Key Pathways and Processes
Diagrams are powerful tools for understanding complex biological and experimental systems. The following sections provide Graphviz (DOT language) scripts to generate diagrams for this compound's signaling pathway and a typical experimental workflow.
This compound Signaling Pathway
This compound is a selective modulator of the S1P receptor subtypes S1P1 and S1P5. Its primary mechanism of action involves preventing the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes that can infiltrate the central nervous system.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Siponimod's Journey into the Central Nervous System: A Technical Guide to Blood-Brain Barrier Penetration Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent for secondary progressive multiple sclerosis (SPMS). Its efficacy is attributed not only to its peripheral immunomodulatory effects but also to its ability to cross the blood-brain barrier (BBB) and directly act on central nervous system (CNS) resident cells. This technical guide provides an in-depth analysis of the preclinical and clinical evidence supporting this compound's CNS penetration, detailing the experimental methodologies used to quantify its presence and activity within the brain, and exploring the downstream signaling pathways it modulates.
Data Presentation: Quantitative Analysis of this compound's CNS Penetration
The ability of this compound to cross the blood-brain barrier has been quantified in multiple preclinical species. The data consistently demonstrates significant CNS penetration, with brain concentrations exceeding those in the blood.
| Species | Administration Route | Key Parameter | Value | Reference |
| Mouse | Oral (diet) | Brain/Blood Drug-Exposure Ratio (DER) | 6-8 | [1] |
| Rat | Oral (gavage) | Brain/Blood Drug-Exposure Ratio (DER) | 6-7 | [2][3][4] |
| Rat | Oral (gavage) | CSF/Plasma Ratio | 0.0025 | [1] |
| Non-Human Primate (NHP) | Not Specified | Brain/Blood Ratio | 6-8 | [1] |
Table 1: Preclinical Quantitative Data on this compound's Blood-Brain Barrier Penetration
In human studies involving SPMS patients from the EXPAND trial, this compound was detected in the cerebrospinal fluid (CSF) of all treated patients who consented to sampling, with concentrations in the low nanomolar range.[1]
Experimental Protocols: Methodologies for Assessing BBB Penetration
The quantification of this compound's CNS penetration relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in preclinical studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification in Brain Tissue and CSF
This method is employed to accurately measure the concentration of this compound in biological matrices.
1. Sample Preparation (Brain Tissue):
-
Harvested brain tissue is weighed and homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
An internal standard (e.g., a deuterated version of this compound) is added to the homogenate.
-
Proteins are precipitated using a solvent like acetonitrile (B52724).
-
The sample is centrifuged, and the supernatant containing this compound is collected.
-
The supernatant is then dried and reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
2. Sample Preparation (CSF):
-
CSF samples are thawed and centrifuged to remove any cellular debris.
-
An internal standard is added.
-
Protein precipitation is performed, typically with acetonitrile.
-
The supernatant is collected and prepared for injection.
3. Chromatographic Separation:
-
A reverse-phase C18 column is commonly used.
-
A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
4. Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification.
-
Specific precursor-to-product ion transitions for this compound and the internal standard are monitored to ensure selectivity and sensitivity.
Quantitative Whole-Body Autoradiography (QWBA)
QWBA provides a visual and quantitative assessment of the distribution of a radiolabeled compound throughout the entire body.
1. Radiolabeling:
-
This compound is synthesized with a radioactive isotope, typically Carbon-14 (¹⁴C), at a metabolically stable position.
2. Animal Dosing and Sectioning:
-
The ¹⁴C-labeled this compound is administered to animals (e.g., rats).
-
At predetermined time points, animals are euthanized and rapidly frozen in a medium like carboxymethylcellulose.
-
The frozen block is sectioned into thin slices (typically 20-50 µm) using a cryomicrotome.
3. Autoradiography:
-
The sections are mounted on a support and exposed to a phosphor imaging plate.
-
The plate captures the radioactive decay from the ¹⁴C, creating a latent image.
4. Imaging and Quantification:
-
The imaging plate is scanned using a phosphor imager to generate a digital autoradiogram.
-
The intensity of the signal in different tissues is quantified using specialized software, with calibration standards of known radioactivity included in each exposure to convert signal intensity to drug concentration.
Single-Photon Emission Computed Tomography (SPECT)
SPECT imaging allows for non-invasive visualization and quantification of a radiolabeled analog of this compound in the living brain.
1. Radiotracer:
-
A this compound analog is labeled with a gamma-emitting radionuclide, such as Iodine-123 (¹²³I).
2. Animal Preparation and Injection:
-
Non-human primates are anesthetized and positioned in the SPECT scanner.
-
The ¹²³I-labeled this compound analog is administered intravenously.
3. Image Acquisition:
-
Dynamic or static images of the brain are acquired over a period of time.
-
The gamma rays emitted from the tracer are detected by the SPECT camera and used to reconstruct a 3D image of its distribution.
4. Data Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed images to measure the radioactivity concentration in different brain areas.
-
The brain-to-blood ratio of the radiotracer can be calculated to assess BBB penetration.
S1P1 Receptor Quantification in Brain Homogenates
This assay determines the functional consequence of this compound's presence in the CNS by measuring the down-modulation of its target receptor.
1. Brain Tissue Homogenization:
-
Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.
2. Protein Quantification:
-
The total protein concentration in the homogenate is determined using a standard assay (e.g., BCA assay).
3. Western Blotting:
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the S1P1 receptor.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A chemiluminescent substrate is applied, and the resulting light signal is detected, which is proportional to the amount of S1P1 receptor protein.
-
The signal is normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations: Signaling Pathways and Experimental Workflows
This compound Signaling in CNS Glial Cells
This compound exerts its effects in the CNS primarily through its interaction with S1P1 receptors on astrocytes and S1P5 receptors on oligodendrocytes.
Caption: this compound's dual action in the CNS.
Experimental Workflow for Assessing this compound's BBB Penetration
The comprehensive evaluation of this compound's CNS penetration involves a multi-step experimental workflow.
Caption: Workflow for BBB penetration assessment.
Conclusion
The evidence strongly supports the effective penetration of this compound across the blood-brain barrier. Its small, lipophilic nature facilitates this passage, leading to significant concentrations within the central nervous system. The direct engagement of S1P receptors on astrocytes and oligodendrocytes by this compound underscores a central mechanism of action that complements its peripheral immunomodulatory effects. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the CNS pharmacokinetics and pharmacodynamics of this compound and other neurotherapeutics. This understanding is critical for the continued development of targeted therapies for neuroinflammatory and neurodegenerative diseases.
References
Siponimod's Neuroprotective Shield: A Technical Guide to its Mechanisms in Neurons and Oligodendrocytes
For Researchers, Scientists, and Drug Development Professionals
Siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent in the management of secondary progressive multiple sclerosis (SPMS). Beyond its well-documented immunomodulatory effects, a growing body of evidence highlights its direct neuroprotective actions within the central nervous system (CNS). This technical guide synthesizes preclinical and clinical findings on the neuroprotective effects of this compound, with a specific focus on its impact on neurons and oligodendrocytes.
Core Mechanisms of Neuroprotection
This compound readily crosses the blood-brain barrier and exerts its effects by selectively targeting S1P receptor subtypes 1 (S1P1) and 5 (S1P5), which are expressed on various CNS cells, including neurons, oligodendrocytes, astrocytes, and microglia.[1][2][3] This targeted engagement initiates a cascade of intracellular signaling events that contribute to neuroprotection through multiple pathways.
Direct Effects on Neurons
This compound has been shown to directly protect neurons from inflammatory and excitotoxic damage. In preclinical models, this compound treatment reduced neuronal loss and synaptic neurodegeneration.[1][2] Studies using rat and human iPSC-derived neurons demonstrated that this compound decreases TNF-α induced neuronal apoptosis. A key mechanism underlying this neuroprotection involves the modulation of the NFκB and mitochondrial oxidative phosphorylation pathways, which helps to alleviate oxidative stress in neuronal cells. Furthermore, this compound has been shown to upregulate the pro-survival signaling pathways involving Akt and Erk1/2 in the retina and brain.[4]
Promotion of Oligodendrocyte Survival and Remyelination
This compound's interaction with S1P5 receptors on oligodendrocytes is crucial for its pro-myelinating effects.[5][6] Preclinical studies have demonstrated that this compound can attenuate demyelination and promote remyelination.[1][7][8] In the cuprizone (B1210641) model of demyelination, this compound treatment was associated with decreased oligodendrocyte loss and enhanced recovery of myelin basic protein (MBP) and myelin-associated glycoprotein (B1211001) (MAG) expression.[1][9] This pro-regenerative capacity is linked to the enhanced recovery of OLIG2⁺ oligodendrocytes.[9] Furthermore, in a Xenopus laevis model, this compound improved remyelination in a bell-shaped dose-response manner, an effect mediated by S1PR5.[10]
Quantitative Data on the Efficacy of this compound
The clinical efficacy of this compound in providing neuroprotection has been substantiated in the Phase III EXPAND trial. The trial demonstrated significant reductions in disability progression and brain volume loss in patients with SPMS.
| Outcome Measure | This compound vs. Placebo | p-value | Source |
| Risk of 3-month Confirmed Disability Progression | 21% reduction | 0.013 | [11] |
| Risk of 6-month Confirmed Disability Progression | 26% reduction | 0.0058 | [11] |
| Rate of Brain Volume Loss (mean across 12 & 24 months) | 23% reduction | 0.0002 | [11] |
| Increase in T2 Lesion Volume (mean over 12 & 24 months) | ~80% reduction | <0.0001 | [11] |
| Change in Cortical Grey Matter Volume (Month 24) | -0.39% vs. -1.04% | <0.0001 | [12][13] |
| Change in Thalamic Volume (Month 24) | -1.02% vs. placebo | - | [12] |
| Annualized Relapse Rate | 55% reduction | - | [6] |
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are orchestrated through complex signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating this compound's effects.
Caption: this compound signaling pathways in CNS cells.
Caption: General experimental workflow.
Detailed Experimental Protocols
In Vitro Neuroprotection Assay
-
Cell Culture: Primary rat cortical neurons or human iPSC-derived neural stem/progenitor cells (NSCs/NPCs) are cultured under standard conditions.
-
Induction of Neuroinflammation: To mimic neuroinflammatory conditions, cells are treated with tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL).
-
This compound Treatment: Cells are co-treated with varying concentrations of this compound (e.g., 0.1 nM) and TNF-α.
-
Assessment of Cell Viability and Apoptosis: Cell survival and apoptosis are quantified using methods such as flow cytometry with Annexin V/Propidium Iodide staining or live-cell analysis using systems like the IncuCyte.
-
Transcriptomic Analysis: RNA sequencing can be performed to identify differentially expressed genes and affected signaling pathways in response to this compound treatment under inflammatory stress.[14]
Cuprizone-Induced Demyelination Model
-
Animal Model: Male mice are fed a diet containing 0.2% cuprizone for a period of several weeks (e.g., seven weeks) to induce demyelination.
-
This compound Administration: From a specific time point (e.g., week five), a cohort of mice receives daily oral administration of this compound solution, while the control group receives a vehicle solution.
-
Histological Analysis: After the treatment period, brain tissue is collected and processed for immunohistochemical analysis.
-
Myelination Markers: Sections are stained for myelin markers such as Myelin Basic Protein (MBP), Myelin-Associated Glycoprotein (MAG), and Proteolipid Protein (PLP) to assess the extent of demyelination and remyelination.
-
Oligodendrocyte Lineage Cell Quantification: Staining for markers like OLIG2 is used to quantify the density of oligodendrocytes, and co-staining with proliferation markers like Ki67 can assess the proliferation of oligodendrocyte progenitor cells (OPCs).[9][15]
This guide provides a comprehensive overview of the neuroprotective mechanisms of this compound, supported by quantitative data and detailed methodologies. The direct action of this compound on neurons and oligodendrocytes underscores its potential as a therapeutic agent that not only modulates the immune system but also provides a "neuroprotective shield" within the CNS. Further research into these direct CNS effects will continue to refine our understanding and optimize the therapeutic application of this compound and other S1P receptor modulators.
References
- 1. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound exerts neuroprotective effects on the retina and higher visual pathway through neuronal S1PR1 in experimental glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Increased Remyelination and Proregenerative Microglia Under this compound Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. novartis.com [novartis.com]
- 12. neurologylive.com [neurologylive.com]
- 13. neurologylive.com [neurologylive.com]
- 14. This compound Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Siponimod's Anti-inflammatory Properties in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siponimod (BAF312), an oral, selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated significant anti-inflammatory and neuroprotective effects in the context of neuroinflammation, particularly in conditions such as multiple sclerosis (MS).[1][2] By crossing the blood-brain barrier, this compound directly engages with central nervous system (CNS) resident cells, including microglia and astrocytes, to temper inflammatory cascades.[1][3][4] This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of this compound, presenting key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing the core signaling pathways involved.
Introduction to this compound and its Mechanism of Action
This compound is a selective modulator of S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[5] Its peripheral mechanism of action involves the functional antagonism of S1P1 on lymphocytes, leading to their retention in lymph nodes and thereby reducing their infiltration into the CNS.[6] However, a growing body of evidence highlights a direct anti-inflammatory role within the CNS.[7][8] this compound readily crosses the blood-brain barrier and interacts with S1P1 and S1P5 receptors expressed on various CNS cells, including microglia, astrocytes, and oligodendrocytes, to exert its neuroprotective effects.[1][5][8]
Modulation of Microglial and Astrocytic Activity
Microglia and astrocytes, the primary immune cells of the CNS, are key players in the pathogenesis of neuroinflammatory diseases. This compound has been shown to directly modulate the activation states of these cells, shifting them from a pro-inflammatory to a more regulated or even pro-repair phenotype.[1][9]
Attenuation of Pro-inflammatory Cytokine and Chemokine Production
This compound significantly reduces the production and expression of pro-inflammatory cytokines and other inflammatory mediators by activated microglia and astrocytes.[1][10][11]
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Activated Glial Cells
| Cell Type | Stimulus | This compound Concentration | Cytokine/Chemokine | Reduction vs. Stimulus Alone | Reference |
| Primary Rat Microglia | Lipopolysaccharide (LPS) | 50 µM | TNFα (gene and protein) | Significant reduction | [1][2] |
| Primary Rat Microglia | Lipopolysaccharide (LPS) | 50 µM | IL-1β (gene and protein) | Significant reduction | [1][2] |
| Mouse Primary Microglia | LPS + Nigericin (B1684572) | 1000 nM | IL-1β | Suppressed increase | [12] |
| Murine Microglial Cell Line (BV-2) | Tumor Necrosis Factor (TNF) | Not specified | IL-6 | Reduction in secretion | [11] |
| Murine Microglial Cell Line (BV-2) | Tumor Necrosis Factor (TNF) | Not specified | CCL5 | Reduction in secretion | [11] |
| Mouse Microglial Cells | Lipopolysaccharide (LPS) | Not specified | IL-6 | Reduction in secretion | [11] |
| Mouse Astrocytes | Lipopolysaccharide (LPS) | Not specified | IL-6 | Reduction in secretion | [11] |
| Mouse Primary Astrocytes | Not specified | Not specified | Pro-inflammatory cytokines | Suppressed production | [6] |
Inhibition of Inflammasome Activation
The NLRP3 inflammasome is a multiprotein complex that, when activated in microglia, leads to the cleavage of caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines such as IL-1β. This compound has been demonstrated to inhibit the activation of the NLRP3 inflammasome.[10][12][13]
Table 2: this compound's Effect on Inflammasome Pathway Components
| Experimental Model | This compound Treatment | Key Finding | Quantitative Effect | Reference |
| LPS + Nigericin-stimulated mouse primary microglia | 1000 nM pretreatment | Suppressed IL-1β production | Significant suppression | [12] |
| LPS + Nigericin-stimulated mouse primary microglia | Pretreatment | Reduced cleaved caspase-1 levels | Significant reduction | [12] |
| LPS + Nigericin-stimulated mouse primary microglia | Pretreatment | Inhibited ASC speck formation | Significant inhibition | [12] |
| NMDA-induced retinal excitotoxicity in mice | Oral administration | Downregulated NLRP3 protein levels | Significant downregulation | [14] |
| NMDA-induced retinal excitotoxicity in mice | Oral administration | Reduced cleaved caspase-1 levels | 58.81 ± 9.25% reduction | [14] |
Modulation of Microglial Activation Markers
This compound also attenuates the expression of key microglial activation markers.
Table 3: Impact of this compound on Microglial Activation Markers in LPS-Stimulated BV-2 Cells
| Marker | This compound Concentration | Effect | Reference |
| CD68 | 10 nM, 100 nM, 1000 nM | Dose-dependent reduction | [15] |
| Iba1 | 10 nM, 100 nM, 1000 nM | Attenuation of upregulation | [15] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways.
S1P1 Receptor Signaling and NF-κB Pathway
Upon binding to the S1P1 receptor on microglia and astrocytes, this compound can interfere with pro-inflammatory signaling cascades. One of the central pathways implicated is the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression.[6][10] Studies have shown that this compound can suppress NF-κB activation in astrocytes.[6]
Caption: this compound's modulation of the S1P1 receptor inhibits NF-κB activation.
NLRP3 Inflammasome Activation Pathway
This compound's inhibitory effect on the NLRP3 inflammasome prevents the maturation and release of IL-1β, a key cytokine in neuroinflammation.
Caption: this compound inhibits NLRP3 inflammasome assembly and subsequent IL-1β maturation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate this compound's effects.
Primary Rat Microglial Cell Culture and Stimulation
-
Cell Source: Primary microglial cells are isolated from the cerebral cortices of neonatal rats.
-
Culture Conditions: Cells are cultured in a medium containing 10% fetal calf serum.
-
Pro-inflammatory Stimulation: Lipopolysaccharide (LPS) is used to induce a pro-inflammatory microglial phenotype.
-
This compound Treatment: Cells are treated with this compound at concentrations of 10 µM and 50 µM. Due to high protein binding (>99.9%), these concentrations are considered relevant to levels observed in the CNS of EAE-mice receiving efficacious treatment.[1][2]
-
Analysis: Gene expression is analyzed by RNA sequencing and quantitative PCR. Protein levels of cytokines are measured in the supernatant.[1][2]
In Vitro Mouse Primary Microglia Inflammasome Activation Assay
-
Cell Source: Primary microglia-enriched cultures are derived from glial cell cultures from newborn C57BL/6 mouse brains.
-
Treatment Protocol:
-
Pretreatment with this compound (0–1,000 nM) for 1 hour.
-
Priming with 1 µg/mL LPS for 3.5 hours.
-
Activation with 10 µM nigericin for the final 30 minutes.
-
-
Analysis:
-
Cytokine Production: IL-1β, IL-6, and TNF-α levels in the supernatant are measured by ELISA.
-
Inflammasome Components: Protein levels of inflammasome-associated factors (NLRP3, pro-caspase-1, cleaved caspase-1) are assessed by Western blotting.
-
ASC Speck Formation: Analyzed to quantify inflammasome activation.
-
S1P1 Internalization: Measured by flow cytometry.[12]
-
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Model Induction: EAE, a model for human MS, is induced in mice.
-
Treatment: Therapeutic this compound treatment is initiated after the peak of clinical disease has been reached (e.g., 20 days post-immunization) and maintained for an extended period.[16]
-
Analysis:
Caption: Workflow for therapeutic this compound treatment in the EAE model.
Clinical Evidence of Anti-inflammatory Activity
The anti-inflammatory effects of this compound observed in preclinical models translate to clinical efficacy in patients with secondary progressive MS (SPMS).
Table 4: Key Anti-inflammatory and Neuroprotective Outcomes from the EXPAND Phase III Trial
| Endpoint | This compound vs. Placebo | Result | Reference |
| 3-Month Confirmed Disability Progression | Relative Risk Reduction | 21% | [18][19] |
| 6-Month Confirmed Disability Progression | Relative Risk Reduction | 26% | [18] |
| Annualized Relapse Rate | Reduction | 55% | [18] |
| T2 Lesion Volume Increase | Reduction | 80% | [18][19] |
| Gadolinium-Enhancing Lesions | Percentage of patients free from lesions | 89% | [18] |
| New or Enlarging T2 Lesions | Percentage of patients free from lesions | 57% | [18] |
| Brain Volume Loss | Rate of decrease | Lower with this compound | [19] |
Conclusion
This compound exhibits potent anti-inflammatory properties within the CNS, acting directly on microglia and astrocytes to suppress key inflammatory pathways. By modulating S1P1 and S1P5 receptors, this compound reduces the production of pro-inflammatory cytokines, inhibits inflammasome activation, and ameliorates the overall neuroinflammatory environment. These mechanisms, supported by extensive preclinical and clinical data, underscore its therapeutic potential in neuroinflammatory disorders like multiple sclerosis. Future research will continue to elucidate the full spectrum of this compound's direct effects on CNS-resident cells and its contribution to neuroprotection and repair.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - ProQuest [proquest.com]
- 5. Does this compound Exert Direct Effects in the Central Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of this compound on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does this compound Exert Direct Effects in the Central Nervous System? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. Anti-inflammatory Effects of this compound in a Mouse Model of Excitotoxicity-Induced Retinal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdnewsline.com [mdnewsline.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-inflammatory Effects of this compound in a Mouse Model of Excitotoxicity-Induced Retinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis | springermedizin.de [springermedizin.de]
- 17. This compound | this compound inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis | springermedicine.com [springermedicine.com]
- 18. neurologylive.com [neurologylive.com]
- 19. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action [mdpi.com]
Beyond the Primary Target: An In-depth Technical Guide to the Molecular Interactions of Siponimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (BAF312), marketed as Mayzent®, is an oral, next-generation selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). It is approved for the treatment of relapsing forms of multiple sclerosis (MS), including active secondary progressive multiple sclerosis (SPMS). Its primary mechanism of action involves binding to S1P1 and S1P5, which leads to the internalization and degradation of S1P1 on lymphocytes. This functional antagonism prevents the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into the central nervous system (CNS) and mitigating inflammation. While its high selectivity for S1P1 and S1P5 is a key feature, a comprehensive understanding of its molecular interactions beyond these primary targets is crucial for a complete safety and efficacy profile. This technical guide provides a detailed overview of the known molecular targets of this compound, with a focus on interactions beyond its primary S1P receptor targets, supported by quantitative data, experimental methodologies, and pathway visualizations.
Primary Molecular Targets: S1P Receptors
This compound's therapeutic effects in MS are primarily attributed to its high-affinity binding and functional antagonism at the S1P1 receptor and agonism at the S1P5 receptor. Its selectivity for these subtypes over S1P2, S1P3, and S1P4 is a distinguishing feature compared to the first-generation S1P receptor modulator, fingolimod, and is associated with a more favorable safety profile, particularly concerning cardiac effects linked to S1P3 activation.
Quantitative Data: S1P Receptor Binding and Functional Activity
The following table summarizes the in vitro potency of this compound at the five human S1P receptor subtypes.
| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |
| S1P1 | GTPγS Binding | EC50 | 0.39 | [1] |
| S1P5 | GTPγS Binding | EC50 | 0.98 | [1] |
| S1P2 | GTPγS Binding | EC50 | >10,000 | [1] |
| S1P3 | GTPγS Binding | EC50 | >1,000 | [1] |
| S1P4 | GTPγS Binding | EC50 | 750 | [1] |
Experimental Protocols: S1P Receptor Functional Activity Assay
[35S]GTPγS Binding Assay:
The functional activity of this compound at S1P receptors is typically determined using a [35S]GTPγS binding assay in cell membranes expressing the recombinant human S1P receptor subtypes. This assay measures the agonist-induced stimulation of G-protein activation.
-
Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably transfected with the human S1P1, S1P2, S1P3, S1P4, or S1P5 receptor.
-
Assay Buffer: The assay is performed in a buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, and 0.1% fatty acid-free BSA, at pH 7.4.
-
Reaction Mixture: Cell membranes are incubated with varying concentrations of this compound in the presence of GDP and [35S]GTPγS.
-
Incubation: The reaction is carried out for 30-60 minutes at 30°C.
-
Termination and Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of membrane-bound [35S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration-response curves are generated, and EC50 values are calculated using a non-linear regression model.
Signaling Pathway Diagram
Caption: this compound signaling through S1P1 and S1P5 receptors.
Molecular Interactions Beyond S1P Receptors
Extensive preclinical safety pharmacology studies have been conducted to assess the potential for off-target activities of this compound. These studies are crucial for identifying potential mechanisms of adverse effects and for confirming the selectivity of the drug.
Off-Target Binding Profile
A comprehensive screening of this compound against a large panel of receptors, ion channels, transporters, and kinases was performed during its preclinical development. The results of this screening indicated a low potential for off-target effects, with no significant activities observed at concentrations below 1 µM. While the detailed quantitative data from these proprietary screens are not publicly available, the findings from regulatory submissions and initial discovery publications consistently report a high degree of selectivity for S1P1 and S1P5.
G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels
This compound can indirectly modulate the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels in cardiac myocytes. This effect is not a direct binding interaction but rather a consequence of S1P1 receptor activation. The activation of S1P1 by this compound leads to the dissociation of G-protein subunits, and the subsequent binding of the Gβγ subunit to GIRK channels causes their activation, leading to potassium efflux and cellular hyperpolarization. This mechanism is believed to be responsible for the transient bradycardia observed upon initiation of this compound therapy.
Caption: Indirect activation of GIRK channels by this compound via S1P1.
Metabolic Pathways: Cytochrome P450 Enzymes
This compound is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. These interactions are not therapeutic targets but are critical for the drug's pharmacokinetics and potential for drug-drug interactions.
Quantitative Data: Contribution of CYP Enzymes to this compound Metabolism
| Enzyme | Contribution to Metabolism | Reference |
| CYP2C9 | ~79.3% | [2][3] |
| CYP3A4 | ~18.5% | [2][3] |
Experimental Protocols: In Vitro Metabolism Studies
The contribution of specific CYP enzymes to the metabolism of this compound is determined through in vitro experiments using human liver microsomes and recombinant human CYP enzymes.
-
Human Liver Microsomes: this compound is incubated with pooled human liver microsomes in the presence of NADPH. The rate of metabolite formation is measured over time using LC-MS/MS.
-
Chemical Inhibition: Specific chemical inhibitors for various CYP isoforms are co-incubated with this compound and human liver microsomes to determine the extent to which each inhibitor reduces this compound metabolism.
-
Recombinant Human CYP Enzymes: this compound is incubated with individual recombinant human CYP enzymes to directly assess the metabolic activity of each isoform.
This compound Metabolism Workflow
References
- 1. Frontiers | Pharmacokinetic Characteristics of this compound in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials [frontiersin.org]
- 2. frontiersin.org [frontiersin.org]
- 3. Clinical Evaluation of this compound for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: Initial Structure-Activity Relationship Studies of Siponimod
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator, has emerged as a significant therapeutic agent for secondary progressive multiple sclerosis (SPMS). Its development was underpinned by meticulous initial structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. This technical guide delves into the core SAR findings that paved the way for the discovery of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
From a Non-Selective Precursor to a Selective Modulator: The Genesis of this compound
The journey towards this compound began with the first-generation S1P receptor modulator, FTY720 (fingolimod). FTY720, upon in vivo phosphorylation, acts as a potent agonist at four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[1][2] While effective, the lack of selectivity, particularly agonism at the S1P3 receptor, was associated with undesirable side effects such as bradycardia.[1] This prompted the quest for S1P3-sparing S1P1 agonists with an improved safety profile.
The initial medicinal chemistry strategy focused on two key objectives: achieving selectivity against the S1P3 receptor and reducing the long elimination half-life observed with FTY720.[1] Researchers hypothesized that introducing conformational rigidity into the flexible alkyl chain of FTY720 could impart receptor subtype selectivity.[1] Furthermore, replacing the phosphate (B84403) head group with a carboxylic acid was explored to potentially reduce nonspecific binding, thereby decreasing the volume of distribution and elimination half-life.[1]
Quantitative Analysis of Structure-Activity Relationships
The systematic exploration of chemical modifications around a novel alkoxyimino scaffold led to the identification of key structural features governing potency and selectivity. The following tables summarize the quantitative SAR data for different regions of the this compound molecule.
Table 1: Structure-Activity Relationship of the Hydrophilic Head Group
| Compound | Head Group | S1P1 EC50 (nM) [GTPγS] | S1P3 EC50 (nM) [GTPγS] | Selectivity (S1P3/S1P1) |
| 2 | 3-aminopropanoic acid | 300 | >10000 | >33 |
| 25 | 2-aminoacetic acid | 1100 | >10000 | >9 |
| 26 | 4-aminobutanoic acid | 160 | >10000 | >63 |
| 27 | (R)-3-amino-4-methylpentanoic acid | 110 | >10000 | >91 |
| 28 | (S)-3-amino-4-methylpentanoic acid | 330 | >10000 | >30 |
| 29 | 1-(aminomethyl)cyclopropanecarboxylic acid | 140 | >10000 | >71 |
| 30 | (R)-azetidine-3-carboxylic acid | 110 | >10000 | >91 |
| 31 | azetidine-3-carboxylic acid | 11 | >10000 | >909 |
| 32 (this compound) | (R)-1-(4-(1-(((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)-2-ethylbenzyl)azetidine-3-carboxylic acid | 0.4 | >10000 | >25000 |
Data sourced from "Discovery of BAF312 (this compound), a Potent and Selective S1P Receptor Modulator".[1]
Table 2: Structure-Activity Relationship of the Phenyl Rings A and B
| Compound | R1 (Ring A) | R2 (Ring B) | S1P1 EC50 (nM) [GTPγS] | S1P3 EC50 (nM) [GTPγS] |
| 2 | H | Phenyl | 300 | >10000 |
| 4 | 2-F | Phenyl | 110 | >10000 |
| 6 | 2-CF3 | Phenyl | 7.7 | >10000 |
| 17 | 2-CF3 | 2-Furanyl | 8.1 | >10000 |
| 18 | 2-CF3 | 2-Thienyl | 6.5 | >10000 |
| 19 | 2-CF3 | 3-Thienyl | 12 | >10000 |
| 20 | 2-CF3 | 3-Furanyl | 23 | >10000 |
Data sourced from "Discovery of BAF312 (this compound), a Potent and Selective S1P Receptor Modulator".[1]
Table 3: Structure-Activity Relationship of Phenyl Ring C and the Hydrophobic Tail
| Compound | Ring C Modification | Hydrophobic Tail | S1P1 EC50 (nM) [GTPγS] | S1P3 EC50 (nM) [GTPγS] |
| 21 | 2-pyridyl | 4-cyclohexyl-3-(trifluoromethyl)benzyl | 1.1 | >10000 |
| 22 | 3-pyridyl | 4-cyclohexyl-3-(trifluoromethyl)benzyl | 1.3 | >10000 |
| 23 | 2-thienyl | 4-cyclohexyl-3-(trifluoromethyl)benzyl | 0.9 | >10000 |
| 24 | 2-furanyl | 4-cyclohexyl-3-(trifluoromethyl)benzyl | 22 | >10000 |
Data sourced from "Discovery of BAF312 (this compound), a Potent and Selective S1P Receptor Modulator".[1]
Key Experimental Protocols
The SAR of this compound and its analogs was primarily determined using a functional GTPγS binding assay.
[35S]GTPγS Binding Assay
This assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.[3][4]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of compounds as agonists for S1P receptors.[3]
-
Materials:
-
Cell membranes prepared from CHO cells stably expressing human S1P1 or S1P3 receptors.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
Guanosine 5'-diphosphate (GDP).
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Cell membranes (5-10 µg protein/well) are incubated in a 96-well plate with varying concentrations of the test compound.
-
The reaction is initiated by the addition of [35S]GTPγS (final concentration 0.1 nM) and GDP (final concentration 10 µM) in assay buffer.
-
The mixture is incubated for 60 minutes at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filter mats using a cell harvester, washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
The data are analyzed using a non-linear regression model to determine the EC50 and Emax values.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action: S1P1 Receptor Modulation
This compound acts as a functional antagonist of the S1P1 receptor.[5][6] Upon binding, it induces the rapid and persistent internalization of the S1P1 receptor.[1][5] This renders lymphocytes in the lymph nodes unresponsive to the endogenous S1P gradient, thereby preventing their egress into the peripheral circulation and subsequent infiltration into the central nervous system (CNS).[5][6][7]
Caption: this compound signaling at the S1P1 receptor.
Experimental Workflow for SAR Determination
The process of determining the structure-activity relationship for this compound analogs involved a systematic workflow, from chemical synthesis to biological evaluation.
Caption: Experimental workflow for this compound SAR studies.
Conclusion
The initial structure-activity relationship studies of this compound were a landmark in the development of selective S1P receptor modulators. Through systematic chemical modifications and robust pharmacological evaluation, researchers successfully identified a clinical candidate with high potency for the S1P1 receptor and excellent selectivity against the S1P3 subtype. The replacement of the phosphate moiety with a carboxylic acid and the introduction of a rigidifying alkoxyimino linker were key to achieving the desired pharmacological and pharmacokinetic profile. This foundational work not only delivered a valuable therapeutic agent for multiple sclerosis but also provided crucial insights for the design of future generations of S1P receptor modulators.
References
- 1. Discovery of BAF312 (this compound), a Potent and Selective S1P Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. BAF312 (this compound) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Siponimod's Impact on Lymphocyte Trafficking and Sequestration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological effects of siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, on lymphocyte trafficking and sequestration. This compound is approved for the treatment of relapsing forms of multiple sclerosis (MS), including active secondary progressive multiple sclerosis (SPMS).[1][2] Its therapeutic efficacy is primarily attributed to its ability to alter the distribution of lymphocyte populations, thereby limiting the inflammatory cascade within the central nervous system (CNS).
Core Mechanism of Action: S1P Receptor Modulation
This compound's primary mechanism of action involves its function as a selective modulator of S1P receptor subtypes 1 and 5 (S1P1 and S1P5).[1][3][4] It acts as a functional antagonist at the S1P1 receptor, which is crucial for regulating the egress of lymphocytes from secondary lymphoid organs.[1][3][5]
Normally, lymphocytes follow a concentration gradient of S1P, which is high in the blood and lymph, to exit lymph nodes. This process is mediated by the S1P1 receptor on the lymphocyte surface.[1][6] this compound binds with high affinity to S1P1, inducing the receptor's internalization and degradation.[1][3] This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes.[1][4] This reversible sequestration leads to a rapid and sustained reduction of lymphocytes in the peripheral blood, which is considered a key factor in reducing the inflammatory processes characteristic of MS.[7]
This sequestration preferentially affects CCR7+ lymphocytes, which include naive T cells and central memory T cells, while largely sparing CCR7- effector memory T cells.[1] The onset of this effect on lymphocyte trafficking is observed within hours of administration.[1][3][5]
Quantitative Effects on Peripheral Lymphocyte Populations
This compound administration leads to a significant and dose-dependent reduction in the absolute lymphocyte count (ALC) in peripheral blood. The nadir is typically reached within 4-6 hours after the first dose.[3][5] Upon discontinuation of therapy, lymphocyte counts generally return to the normal range within a week to ten days for the majority of patients.[3][7]
Table 1: this compound's Effect on Absolute Lymphocyte Count (ALC)
| Population Studied | Dose Range | Observation | Reference |
| Healthy Volunteers (n=48) | 0.3–10 mg/day | Dose-dependent decline in ALC, maximal reduction at 4–6 hours, maintained for 28 days. | [1] |
| SPMS Patients (n=36) | 2 mg/day | 71% reduction in ALC at 6 months and 69% at 9–12 months compared to placebo. | [1][4] |
| SPMS Patients | 2 mg/day | Reduction of peripheral lymphocyte count to 20-30% of baseline values. | [8] |
This compound's effect is not uniform across all lymphocyte subsets. It preferentially reduces circulating T cells and B cells, with a more pronounced impact on certain subpopulations.
Table 2: Differential Effects of this compound on Lymphocyte Subsets
| Lymphocyte Subset | Observation in SPMS Patients (vs. Placebo/Baseline) | Reference |
| T Cells | ||
| CD4+ T Cells | 97% reduction from baseline at 6 months. | [1][9] |
| CD8+ T Cells | 67% reduction from baseline at 6 months. | [1] |
| Naive T Cells (CD4+) | Significantly depleted by ~50% at 6 months. | [1][4] |
| Central Memory T Cells | Reduced frequency. | [4] |
| Effector Memory T Cells (CD4+) | Enriched by 240% after 6 months. | [1] |
| Regulatory T Cells (Tregs) | Enriched. | [4] |
| B Cells | ||
| CD19+ B Cells | 93% reduction from baseline at 6 months. | [1] |
| Memory Regulatory B Cells | Decreased from month 3 onwards. | [10] |
| Transitional Regulatory B Cells | Enriched. | [4] |
Experimental Protocols
Flow Cytometry for Lymphocyte Subset Analysis
Objective: To quantify the absolute numbers and relative frequencies of various lymphocyte subpopulations in peripheral blood following this compound treatment.
Methodology:
-
Sample Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., EDTA).
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Antibody Staining: Isolated PBMCs are incubated with a cocktail of fluorescently-labeled monoclonal antibodies targeting specific cell surface and intracellular markers to identify lymphocyte subsets. A typical panel might include:
-
T Cells: CD3, CD4, CD8
-
B Cells: CD19, CD20
-
T Cell Subsets: CCR7, CD45RA (Naive), CD45RO (Memory)
-
Regulatory T Cells: CD25, FOXP3 (intracellular)
-
Regulatory B Cells: CD24, CD38
-
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light, allowing for the identification and quantification of cell populations based on their marker expression.
-
Data Analysis: The acquired data is analyzed using specialized software. Gating strategies are employed to first identify lymphocytes based on their forward and side scatter properties, and then to delineate specific subpopulations based on their fluorescence. Absolute counts are calculated using information from a complete blood count or by adding counting beads to the sample.[4]
S1P Receptor Binding Assay
Objective: To determine the binding affinity (e.g., IC50, Ki) of this compound for S1P receptor subtypes.
Methodology: A competitive radioligand binding assay is a standard method.[11]
-
Membrane Preparation: Membranes from cells engineered to express a specific human S1P receptor subtype (e.g., S1P1 or S1P5) are prepared. This involves cell lysis and centrifugation to isolate the membrane fraction, which is then resuspended in an appropriate assay buffer.[12][13]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
-
The prepared cell membranes (a source of the receptor).
-
A fixed concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., [32P]S1P).[12]
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[12][13]
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[12][13]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[12]
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor (this compound). A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.[11]
In Vivo Models for Lymphocyte Trafficking
Objective: To evaluate the effect of this compound on lymphocyte infiltration into the CNS in a disease context.
Methodology: Experimental Autoimmune Encephalomyelitis (EAE) is a widely used preclinical model for MS.
-
EAE Induction: EAE is induced in susceptible rodent strains (e.g., mice) by immunization with myelin-derived peptides or proteins (e.g., MOG) in complete Freund's adjuvant, or by the adoptive transfer of myelin-reactive T cells.[14][15] This leads to an autoimmune response against the CNS, resulting in inflammation, demyelination, and clinical signs of paralysis.
-
This compound Administration: Animals in the treatment group receive this compound orally, typically on a daily basis, starting either before (preventive) or after (therapeutic) the onset of clinical signs.[14][16] A control group receives a vehicle.
-
Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are scored on a standardized scale to assess disease severity and progression.
-
Histological and Immunological Analysis: At the end of the experiment, tissues (e.g., brain, spinal cord, lymph nodes) are collected.
-
CNS Analysis: Spinal cord and brain sections are analyzed by histology and immunohistochemistry to quantify the extent of immune cell infiltration (e.g., T cells, B cells, macrophages) and demyelination.
-
Peripheral Analysis: Lymph nodes and spleen can be analyzed by flow cytometry to confirm the sequestration of lymphocytes and changes in subset distribution, corroborating the in vitro findings.[14]
-
Visualizations of Pathways and Processes
Caption: this compound functionally antagonizes the S1P1 receptor, leading to its internalization and preventing lymphocyte egress from the lymph node.
Caption: Experimental workflow for analyzing lymphocyte subset sequestration using flow cytometry.
Caption: Causal chain from S1P1 modulation by this compound to its therapeutic effect in MS.
Conclusion
This compound exerts a profound and selective effect on lymphocyte trafficking by functionally antagonizing the S1P1 receptor. This leads to the reversible sequestration of key lymphocyte subsets, particularly naive and central memory T cells, within secondary lymphoid organs. The resulting reduction in circulating lymphocytes available to infiltrate the central nervous system is a cornerstone of its therapeutic benefit in multiple sclerosis. The quantitative and differential impact on various lymphocyte populations, elucidated through techniques like flow cytometry, underscores the targeted nature of this immunomodulatory therapy. Preclinical models such as EAE have been instrumental in confirming this mechanism in vivo. This targeted sequestration provides a powerful strategy for mitigating CNS inflammation while potentially preserving certain aspects of immune surveillance.
References
- 1. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Need for the Closer Monitoring of Novel Drugs in MS: A this compound Retrospective Cohort Study (Realhes Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. This compound enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. JCI Insight - this compound enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis [insight.jci.org]
- 10. Effect of this compound on lymphocyte subsets in active secondary progressive multiple sclerosis and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. neurology.org [neurology.org]
- 15. This compound therapy implicates Th17 cells in a preclinical model of subpial cortical injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. immune-system-research.com [immune-system-research.com]
Preclinical Evidence for Siponimod-Induced Remyelination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the remyelinating properties of Siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator. By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for professionals in the field of neuroscience and drug development.
Quantitative Data Summary
The pro-remitting effects of this compound have been demonstrated across various preclinical models, with quantitative data supporting its efficacy in promoting myelin repair and protecting oligodendrocytes. The following tables summarize the key findings from these studies.
Table 1: Effects of this compound in the Cuprizone-Induced Demyelination Model
The cuprizone (B1210641) model is a widely used toxic demyelination model to study remyelination processes in the central nervous system (CNS).
| Parameter | Model/Species | This compound Treatment | Key Findings | Reference |
| Myelin Density (LFB Staining) | C57BL/6J Mice | 10 mg/kg in diet during remyelination phase | Trend towards lower degree of demyelination in the corpus callosum, with changes in LFB density reduced by about 25-45% vs. vehicle.[1] Significantly higher anti-myelin basic protein (MBP) and myelin-associated glycoprotein (B1211001) (MAG) expression in this compound-treated mice at week 7.[2] | [1][2] |
| Oligodendrocyte Numbers (GST-π+) | C57BL/6J Mice | 10 mg/kg in diet during remyelination phase | Trend towards a lower reduction in oligodendrocyte numbers (reduced by about 25-45% vs. vehicle).[1] Densities of OLIG2+ oligodendrocytes significantly recovered in this compound-treated mice.[2] | [1][2] |
| MRI T2-weighted Signal Intensity (T2-WSI) | C57BL/6J Mice | 10 mg/kg in diet during remyelination phase | Increased reduction of T2-WSI in the corpus callosum compared to control, indicating enhanced remyelination.[3] After 5 weeks of cuprizone, T2-WSI increased by 53%; this compound treatment enhanced the reduction of this signal during recovery.[3] | [3] |
| MRI Magnetization Transfer Ratio (MTR) | C57BL/6J Mice | 10 mg/kg in diet during remyelination phase | Significantly decreased MTR after cuprizone intoxication was mitigated by this compound treatment.[1] | [1] |
| Axonal Damage | C57BL/6J Mice | Daily oral administration (0.11 mg/kg) during demyelination | Reduced axonal damage.[4] | [4] |
| Microglia/Astrocyte Function | In vitro | 1 µM this compound on mixed glia cultures | Did not modulate proinflammatory responses in primary mixed astrocytes/microglia cell cultures, suggesting a direct effect on oligodendrocytes.[5][6] | [5][6] |
Table 2: Effects of this compound in the Experimental Autoimmune Encephalomyelitis-Optic Neuritis (EAEON) Model
The EAEON model is an inflammatory model that mimics aspects of multiple sclerosis, including optic neuritis.
| Parameter | Model/Species | This compound Treatment | Key Findings | Reference |
| Clinical Score | C57Bl/6J Mice | Prophylactic and therapeutic treatment | Attenuated clinical score in a bell-shaped dose-response manner.[1][3][7] | [1][3][7] |
| Visual Function (Optomotor Response) | C57Bl/6J Mice | Prophylactic and therapeutic treatment | Improved visual function.[1][3][7] | [1][3][7] |
| Retinal Degeneration (OCT) | C57Bl/6J Mice | Prophylactic and therapeutic treatment | Reduced retinal degeneration.[1][3][7] | [1][3][7] |
| Optic Nerve Demyelination | C57Bl/6J Mice | Prophylactic and therapeutic treatment | Reduced demyelination of the optic nerve.[1][3][7] | [1][3][7] |
| Inflammatory Infiltrates (CD3+ T cells, Iba1+ microglia/macrophages) | C57Bl/6J Mice | Prophylactic treatment (d0) | Significant reduction of T-cell infiltration and microglial/macrophage activity in the optic nerves.[3] | [3] |
| Microglia Phenotype | C57Bl/6J Mice | Therapeutic treatment | Shifted microglial differentiation to a pro-myelinating phenotype.[1][3][7] | [1][3][7] |
Table 3: Effects of this compound in the Xenopus laevis Demyelination Model
This model allows for the direct in vivo assessment of oligodendrocyte ablation and subsequent remyelination.
| Parameter | Model/Species | This compound Treatment | Key Findings | Reference |
| Remyelination (GFP+ cells) | Tg(mbp:GFP-NTR) Xenopus laevis tadpoles | 3 nM this compound for 3 or 8 days | Improved remyelination in a bell-shaped dose-response curve compared to control.[1][3][7] Exposure for 3 days resulted in an increase in myelinated internodes.[8] | [1][3][7][8] |
| S1PR5 Dependence | S1P5 knockout Xenopus laevis embryos | 3 nM this compound | The pro-remyelinating effect of this compound was lost, demonstrating the critical role of S1PR5.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the cited studies.
Cuprizone-Induced Demyelination Model
-
Animal Model: Male C57BL/6J mice are typically used.[2]
-
Induction of Demyelination: Mice are fed a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) for 5-7 weeks to induce demyelination, particularly in the corpus callosum.[2][3][9]
-
This compound Administration: this compound is administered either during the demyelination phase or, more commonly, during the recovery phase (after cuprizone withdrawal) to assess its effect on remyelination.[2][4] Administration is often through drug-loaded food pellets (e.g., 10 mg/kg).[9]
-
Outcome Measures:
-
Magnetic Resonance Imaging (MRI): T2-weighted signal intensity (T2-WSI) and Magnetization Transfer Ratio (MTR) are used to non-invasively assess demyelination and remyelination.[1][3][9]
-
Immunohistochemistry (IHC): Brain sections are stained for myelin markers such as Luxol Fast Blue (LFB), Myelin Basic Protein (MBP), and Myelin-Associated Glycoprotein (MAG).[1][2] Oligodendrocyte lineage cells are identified using antibodies against GST-π (mature oligodendrocytes) and OLIG2.[1][2] Proliferating oligodendrocyte progenitor cells (OPCs) can be identified by co-staining for OLIG2 and Ki67.[2]
-
Quantitative Analysis: Staining intensities and cell densities are quantified in specific brain regions like the corpus callosum.[1][2]
-
Experimental Autoimmune Encephalomyelitis-Optic Neuritis (EAEON) Model
-
Animal Model: C57Bl/6J mice are used.[7]
-
Induction of EAEON: Mice are immunized with myelin oligodendrocyte glycoprotein fragment 35-55 (MOG35-55) emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.[7]
-
This compound Administration: this compound can be administered prophylactically (starting from the day of immunization) or therapeutically (after the onset of clinical signs).[3][7]
-
Outcome Measures:
-
Clinical Scoring: Disease severity is monitored daily using a standardized clinical scoring system.[3][7]
-
Visual Function Assessment: Visual acuity is assessed using an optomotor response system.[1][3][7]
-
Optical Coherence Tomography (OCT): Retinal thickness is measured to assess neurodegeneration in the visual pathway.[1][3][7]
-
Histology and Immunohistochemistry: Optic nerves are analyzed for inflammatory infiltrates (CD3+ T cells, Iba1+ microglia/macrophages) and demyelination (e.g., LFB staining).[3]
-
Gene Expression Analysis: Quantitative real-time PCR and bulk RNA sequencing of the optic nerve can be performed to assess changes in gene expression related to inflammation and myelination.[7]
-
Xenopus laevis Demyelination Model
-
Animal Model: Transgenic Xenopus laevis tadpoles expressing nitroreductase (NTR) fused to a green fluorescent protein (GFP) under the control of the myelin basic protein (mbp) promoter (Tg(mbp:GFP-NTR)).[1]
-
Conditional Oligodendrocyte Ablation: Demyelination is induced by treating the tadpoles with metronidazole (B1676534) (MTZ), which is converted by NTR into a cytotoxic product, leading to the specific ablation of mature oligodendrocytes.[1][8]
-
This compound Administration: After MTZ treatment, tadpoles are placed in water containing this compound (e.g., 3 nM) to assess its effect on remyelination.[8]
-
Outcome Measures:
-
In Vivo Imaging: The number of GFP-positive oligodendrocytes in the optic nerve is counted in vivo before, during, and after MTZ treatment to quantify demyelination and remyelination.[1]
-
Myelinated Internode Quantification: The number of myelinated internodes can be directly visualized and counted.[8]
-
Signaling Pathways and Mechanisms of Action
This compound's pro-remitting effects are believed to be mediated through its interaction with S1P receptors on CNS resident cells, particularly oligodendrocytes and microglia.[10]
Direct Effects on Oligodendrocyte Lineage Cells
This compound is a selective modulator of S1P receptor 1 (S1P1) and 5 (S1P5).[11] While S1P1 is expressed on various CNS cells, S1P5 is predominantly expressed by oligodendrocytes.[3][5] Preclinical evidence strongly suggests that this compound's direct pro-remitting effects are mediated through S1P5.[3][5][8] Studies in S1P5 knockout models have shown a loss of this compound's ability to promote remyelination.[8] The binding of this compound to S1P5 on oligodendrocytes is thought to activate intracellular signaling cascades that promote their survival, differentiation from OPCs, and subsequent myelination.[3][4]
Modulation of Microglia
In addition to its direct effects on oligodendrocytes, this compound also modulates the function of microglia, which play a crucial role in the removal of myelin debris, a prerequisite for successful remyelination.[12] this compound has been shown to shift microglia towards a pro-regenerative, pro-myelinating phenotype.[1][3][7] This modulation is likely mediated through S1P1, which is expressed on microglia.[3] By promoting a supportive microenvironment, this compound indirectly facilitates the process of remyelination.
Experimental Workflow for Preclinical Assessment
The preclinical evaluation of this compound's remyelinating potential typically follows a multi-step workflow, integrating various in vivo and ex vivo techniques.
References
- 1. Increased Remyelination and Proregenerative Microglia Under this compound Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neurology.org [neurology.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. This compound vs placebo in active secondary progressive multiple sclerosis: a post hoc analysis from the phase 3 EXPAND study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation | MDPI [mdpi.com]
Siponimod's Dual Action on Astrocytes and Microglia: A Technical Guide to its Signaling Pathways
For Immediate Release
ZURICH, Switzerland – December 4, 2025 – This technical guide provides an in-depth analysis of the signaling pathways modulated by siponimod in astrocytes and microglia, key glial cells implicated in the pathophysiology of progressive multiple sclerosis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols.
This compound, a selective sphingosine-1-phosphate (S1P) receptor modulator, exerts its therapeutic effects by binding to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its ability to cross the blood-brain barrier allows for direct interaction with astrocytes and microglia, modulating their functions from a pro-inflammatory to a more protective and regenerative state.[2][3]
Core Signaling Pathways in Astrocytes
In astrocytes, this compound primarily signals through S1P1 to orchestrate its anti-inflammatory and neuroprotective effects.[4] This engagement leads to the inhibition of the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the activation of the antioxidant transcription factor Nrf2.[5][6] Furthermore, this compound promotes the maintenance of essential glutamate (B1630785) transporters, GLAST and GLT1, which are crucial for preventing excitotoxicity.[5] Evidence also points to the activation of pro-survival pathways involving pERK and pAKT.[2]
Astrocyte Signaling Pathway Diagram
Caption: this compound's signaling cascade in astrocytes.
Core Signaling Pathways in Microglia
In microglia, this compound's engagement with S1P1 and S1P5 receptors leads to a reduction in pro-inflammatory responses and a shift towards a pro-regenerative phenotype. A key mechanism is the inhibition of the NLRP3 inflammasome via S1P1 antagonism, resulting in decreased production of IL-1β and cleaved caspase-1.[7] this compound also downregulates the expression of inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as TNF-α and IL-6.[8] Furthermore, it promotes a shift from a classical M1-like pro-inflammatory state to a more M2-like pro-regenerative state, characterized by the upregulation of markers like Arginase-1 (Arg1) and Chitinase-3-like-3 (Ym1).[3]
Microglia Signaling Pathway Diagram
Caption: this compound's signaling cascade in microglia.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key molecular and cellular markers in astrocytes and microglia, as reported in preclinical studies.
Table 1: Effects of this compound on Astrocytes
| Target | Cell Type | Treatment Conditions | Observed Effect | Reference |
| NF-κB p65 nuclear translocation | Human iAstrocytes | 100 nM this compound + IL-1β (10 ng/mL) | Significant inhibition | [5] |
| Nrf2 nuclear translocation | Human iAstrocytes | 100 nM this compound (1-4 hours) | Rapid induction | [5] |
| GLAST expression | Human iAstrocytes | 100 nM this compound + Cytokines | Maintained high levels | [5] |
| GLT1 expression | Human iAstrocytes | 100 nM this compound + Cytokines | Maintained high levels | [5] |
Table 2: Effects of this compound on Microglia
| Target | Cell Type | Treatment Conditions | Observed Effect | Reference |
| IL-1β production | Primary mouse microglia | 1000 nM this compound + LPS + Nigericin | Suppressed increase | [7] |
| Cleaved Caspase-1 | Primary mouse microglia | This compound + LPS + Nigericin | Reduced levels | [7] |
| iNOS expression | Primary rat microglia | 10-50 µM this compound + LPS | Significantly reduced | [9] |
| TNF-α expression | Primary rat microglia | 50 µM this compound + LPS | Significantly reduced | [9] |
| IL-6 secretion | BV2 microglia | 10-1000 nM this compound + LPS | Dose-dependent reduction | [10] |
| Arg1 mRNA | BV2 microglia | This compound treatment | Upregulated | [3] |
| Ym1 mRNA | BV2 microglia | This compound treatment | Upregulated | [3] |
Detailed Experimental Protocols
This section provides representative, detailed methodologies for key experiments cited in the literature on this compound's effects on glial cells.
Experimental Workflow: Glial Cell Response to Siponimoddot
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (BAF312) Activates Nrf2 While Hampering NFκB in Human Astrocytes, and Protects From Astrocyte-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdnewsline.com [mdnewsline.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Deep Dive into Siponimod's Dual Mechanism of Action: Central and Peripheral Effects
For Researchers, Scientists, and Drug Development Professionals
Siponimod, an oral, selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated efficacy in treating relapsing forms of multiple sclerosis (MS), including active secondary progressive multiple sclerosis (SPMS).[1][2] Its therapeutic benefit stems from a dual mechanism of action, exerting influence on both the peripheral immune system and directly within the central nervous system (CNS).[3][4] This technical guide provides an in-depth exploration of the foundational research that has elucidated this dual activity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental designs.
Peripheral Action: Sequestering Lymphocytes
This compound's primary peripheral effect is the modulation of lymphocyte trafficking. By acting as a functional antagonist of the S1P receptor subtype 1 (S1P1) on lymphocytes, it prevents their egress from lymph nodes.[3][5] This sequestration of lymphocytes, particularly naive and central memory T cells, reduces their infiltration into the CNS, thereby mitigating the inflammatory cascades that drive MS pathology.[3]
| Parameter | Value | Species/System | Reference |
| S1P1 Receptor Binding Affinity (EC50) | 0.39 nM | Recombinant human | [6] |
| Lymphocyte Reduction | 71% reduction in Absolute Lymphocyte Count (ALC) at 6 months | SPMS patients | [3] |
| Time to Max Lymphocyte Reduction | 4-6 hours post-administration | Healthy individuals | [3][7] |
| Lymphocyte Count Recovery | Return to normal in 90% of patients within 10 days of cessation | Patients | [5] |
| Preferential T-Cell Reduction | CD4+ cells (22.8-fold decrease) > CD8+ T cells (5.9-fold decrease) | Healthy volunteers | [3] |
Central Nervous System Action: Neuroprotection and Modulation of Glial Cells
Crucially, this compound can cross the blood-brain barrier, allowing it to directly engage with S1P receptors on various CNS cell types, including astrocytes, oligodendrocytes, and microglia.[2][3] Within the CNS, this compound's binding to S1P1 and S1P5 receptors is thought to contribute to neuroprotective and pro-remyelinating effects, independent of its peripheral immunomodulatory action.[3][8]
| Parameter | Value | Species/System | Reference |
| S1P5 Receptor Binding Affinity (EC50) | 0.98 nM | Recombinant human | [6] |
| Brain/Blood Exposure Ratio | ~10 | EAE Mice | [9] |
| Reduction in Astrogliosis (GFAP levels) | 50% reduction in the striatum | EAE Mice (intracerebroventricular infusion) | [3] |
| Reduction in Microgliosis (Iba1 levels) | >50% reduction in the striatum | EAE Mice (intracerebroventricular infusion) | [3] |
| Reduction in Annualized Relapse Rate (ARR) | 0.07 (this compound) vs 0.16 (Placebo) | EXPAND trial (SPMS patients) | [3] |
| Reduction in Brain Volume Loss (Cortical Gray Matter) | -0.39% (this compound) vs -1.04% (Placebo) at 24 months | EXPAND trial (SPMS patients) | [10] |
| Reduction in Confirmed Disability Progression (6 months) | 22% risk reduction with continuous treatment | EXPAND trial extension | [10] |
Experimental Protocols
Protocol 1: Assessing CNS Penetration and Distribution
Objective: To determine the concentration of this compound in the central nervous system.
Methodology: As described in preclinical studies, rodents and non-human primates were utilized.[11][12]
-
Animal Models: C57BL/6J mice and Long Evans or Han:Wistar rats were used.[11]
-
Drug Administration: this compound was administered via oral gavage or as a component of the diet for a specified period (e.g., 7-10 days).[9][11]
-
Sample Collection: At designated time points, animals were anesthetized, and terminal blood, brain, and cerebrospinal fluid (CSF) samples were collected.[11]
-
Quantification: this compound concentrations in the collected samples were measured using Liquid Chromatography coupled to tandem Mass Spectrometry (LC-MS/MS).[11][12]
-
Autoradiography (Optional): For visualization of distribution, quantitative whole-body autoradiography (QWBA) can be performed using 14C-radiolabeled this compound.[11][12]
Protocol 2: In Vitro Assessment of Microglial Activation
Objective: To evaluate the direct effect of this compound on microglial inflammatory responses.
Methodology: Based on studies using primary rat microglial cells.[13][14]
-
Cell Culture: Primary microglia are isolated from neonatal rat brains.[14]
-
Pro-inflammatory Stimulation: Microglia are stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS).[13]
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound prior to or concurrently with the inflammatory stimulus.[13]
-
Analysis of Inflammatory Markers:
-
Gene Expression: Pro-inflammatory genes such as TNFα, IL-1β, and iNOS are quantified using qPCR.[13]
-
Protein Expression: Secreted cytokines (e.g., IL-6, RANTES) in the cell culture supernatant are measured using Luminex assays or ELISA.[15][16]
-
Morphological Changes: Changes in cell area, indicative of microglial activation, are assessed through microscopy and image analysis.[13]
-
Protocol 3: Intracerebroventricular Infusion in EAE Mice
Objective: To investigate the direct neuroprotective effects of this compound in the CNS, independent of its peripheral immune effects.
Methodology: As demonstrated in experimental autoimmune encephalomyelitis (EAE) mouse models.[16][17]
-
EAE Induction: Chronic progressive EAE is induced in C57BL/6 mice using MOG35-55 peptide.[17]
-
Minipump Implantation: Osmotic minipumps are implanted for continuous intracerebroventricular (icv) infusion of this compound over a period of several weeks.[16][17]
-
Clinical Scoring: EAE clinical scores are monitored regularly to assess disease severity.[16][17]
-
Electrophysiology: To assess synaptic transmission, electrophysiological recordings are performed on brain slices (e.g., striatum) to measure GABAergic and glutamatergic currents.[15]
-
Immunohistochemistry: Brain sections are analyzed for markers of astrogliosis (GFAP), microgliosis (Iba1), and lymphocyte infiltration.[16][17]
-
Peripheral Lymphocyte Counts: Blood samples are collected to confirm that the icv infusion does not significantly impact peripheral lymphocyte numbers.[16][17]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's peripheral action on lymphocyte sequestration.
Caption: this compound's direct neuroprotective actions within the CNS.
Caption: Experimental workflow for ICV infusion in EAE mice.
References
- 1. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Spotlight on this compound and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. neurologylive.com [neurologylive.com]
- 11. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Vivo Evidence of Siponimod Preventing Synaptic Neurodegeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo evidence supporting the role of Siponimod (BAF312) in preventing synaptic neurodegeneration. It is designed to be a comprehensive resource, detailing experimental data, methodologies, and the underlying signaling pathways.
Executive Summary
This compound, a selective sphingosine-1-phosphate (S1P) receptor modulator targeting S1P receptor 1 (S1PR1) and S1P receptor 5 (S1PR5), has demonstrated neuroprotective effects beyond its established role in modulating peripheral immune responses. Preclinical in vivo studies, primarily in the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis, provide compelling evidence that this compound can directly protect against synaptic neurodegeneration within the central nervous system (CNS). This protection appears to be mediated through the modulation of CNS-resident cells, including microglia and astrocytes, leading to a reduction in neuroinflammation and the preservation of neuronal integrity, particularly GABAergic interneurons. This guide synthesizes the key findings, experimental approaches, and mechanistic insights from this body of research.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the neuroprotective effects of this compound on synaptic integrity.
| Study | Animal Model | Treatment | Key Synaptic/Neuronal Outcome Measure | Result | Significance |
| Gentile et al., 2016 | C57BL/6 mice with MOG₃₅₋₅₅-induced EAE | Intracerebroventricular (ICV) infusion of this compound (0.45 μ g/day ) | Number of parvalbumin-positive (PV+) GABAergic interneurons in the striatum | This compound treatment significantly rescued the loss of PV+ interneurons compared to vehicle-treated EAE mice.[1] | p < 0.01 |
| Gentile et al., 2016 | C57BL/6 mice with MOG₃₅₋₅₅-induced EAE | ICV infusion of this compound (0.45 μ g/day ) | GABAergic inhibitory postsynaptic currents (IPSCs) in striatal neurons | This compound treatment restored the frequency and amplitude of spontaneous IPSCs, which were reduced in EAE mice. | Not specified |
| Gentile et al., 2016 | C57BL/6 mice with MOG₃₅₋₅₅-induced EAE | ICV infusion of this compound (0.45 μ g/day ) | EAE Clinical Score | This compound treatment significantly ameliorated the clinical severity of EAE compared to vehicle-treated mice, without affecting peripheral lymphocyte counts.[1][2][3] | p < 0.001 (from day 15 to 24) |
| Study | Animal Model | Treatment | Key Glial Cell Outcome Measure | Result | Significance |
| Gentile et al., 2016 | C57BL/6 mice with MOG₃₅₋₅₅-induced EAE | ICV infusion of this compound (0.45 μ g/day ) | Microgliosis (Iba1+ cell density) in the striatum | This compound treatment significantly attenuated microgliosis compared to vehicle-treated EAE mice.[1] | Not specified |
| Gentile et al., 2016 | C57BL/6 mice with MOG₃₅₋₅₅-induced EAE | ICV infusion of this compound (0.45 μ g/day ) | Astrogliosis (GFAP+ cell density) in the striatum | This compound treatment significantly attenuated astrogliosis compared to vehicle-treated EAE mice.[1] | Not specified |
| Various | In vitro (primary microglia) | This compound | Release of pro-inflammatory cytokines (IL-6, RANTES) | This compound reduced the release of IL-6 and RANTES from activated microglial cells.[1][2] | Not specified |
Experimental Protocols
This section details the key experimental methodologies employed in the pivotal in vivo studies.
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
-
Animal Strain: C57BL/6 mice.
-
Induction of EAE: Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Adjuvant: Pertussis toxin is administered intravenously on the day of immunization and two days later to facilitate the entry of encephalitogenic T cells into the CNS.
-
Clinical Scoring: Disease severity is monitored daily using a standardized clinical scoring system, typically ranging from 0 (no signs) to 5 (moribund).
Intracerebroventricular (ICV) Infusion of this compound
-
Objective: To deliver this compound directly to the CNS, thereby bypassing its peripheral immunomodulatory effects.
-
Procedure:
-
Mice are anesthetized, and a small hole is drilled in the skull over the lateral ventricle.
-
An osmotic minipump connected to a brain infusion cannula is implanted subcutaneously.
-
The cannula is inserted into the lateral ventricle to allow for continuous infusion of this compound or vehicle over a period of several weeks.[1][2]
-
The pump is typically implanted one week prior to EAE induction.[3]
-
Electrophysiology in Striatal Slices
-
Objective: To assess synaptic function by recording postsynaptic currents in striatal neurons.
-
Procedure:
-
Mice are euthanized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Coronal brain slices containing the striatum are prepared using a vibratome.
-
Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.
-
Whole-cell patch-clamp recordings are performed on medium spiny neurons in the striatum to measure spontaneous and miniature inhibitory postsynaptic currents (sIPSCs and mIPSCs) and excitatory postsynaptic currents (sEPSCs and mEPSCs).
-
Immunohistochemistry for Parvalbumin-Positive (PV+) Interneurons
-
Objective: To quantify the number of a specific population of GABAergic interneurons that are vulnerable in EAE.
-
Procedure:
-
Mice are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Brains are removed, post-fixed, and cryoprotected.
-
Coronal sections of the striatum are cut on a cryostat.
-
Sections are incubated with a primary antibody against parvalbumin.
-
A fluorescently labeled secondary antibody is used to visualize the PV+ neurons.
-
The number of PV+ cells is quantified using stereological methods to ensure unbiased counting.
-
Signaling Pathways and Mechanisms of Action
This compound's neuroprotective effects are primarily attributed to its modulation of S1PR1 and S1PR5 on CNS-resident glial cells.
Modulation of Microglia and Astrocytes
This compound crosses the blood-brain barrier and directly interacts with microglia and astrocytes.[4][5] By binding to S1PR1 and S1PR5 on these cells, this compound can shift them from a pro-inflammatory to a more neuroprotective phenotype. This involves the downregulation of pro-inflammatory cytokines and a reduction in the overall inflammatory state of the CNS microenvironment.[4][5]
Caption: this compound's modulation of microglial and astrocytic S1P receptors.
Preservation of GABAergic Interneurons
A key finding is the specific protection of parvalbumin-positive (PV+) GABAergic interneurons in the striatum.[1] These neurons are crucial for maintaining the excitatory/inhibitory balance in neuronal circuits, and their loss contributes to the neurological deficits seen in EAE. By reducing microglial activation and the release of neurotoxic factors, this compound helps to preserve these vulnerable interneurons, thereby maintaining synaptic function.
Caption: this compound's protective effect on parvalbumin-positive interneurons.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study investigating the neuroprotective effects of this compound.
Caption: General experimental workflow for in vivo this compound studies.
Conclusion
The in vivo evidence strongly suggests that this compound has a direct neuroprotective effect within the CNS, independent of its peripheral immunomodulatory actions. By targeting S1PR1 and S1PR5 on microglia and astrocytes, this compound can attenuate neuroinflammation, reduce glial activation, and prevent the degeneration of crucial synaptic elements, such as GABAergic interneurons. These findings highlight the therapeutic potential of this compound in not only managing the inflammatory aspects of neurodegenerative diseases but also in directly protecting the neural circuits that are vital for neurological function. Further research into the downstream signaling pathways and the long-term effects on synaptic plasticity will continue to elucidate the full scope of this compound's neuroprotective capabilities.
References
- 1. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | this compound inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis | springermedicine.com [springermedicine.com]
- 5. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Siponimod Administration in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Models
Application Note & Protocol
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly studied animal model for multiple sclerosis (MS), an inflammatory demyelinating disease of the central nervous system (CNS).[1][2] EAE is characterized by paralysis, CNS inflammation, and demyelination, mediated by myelin-specific CD4+ T cells.[3] Siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor 1 and 5 modulator, is an approved treatment for secondary progressive MS.[4] It is a lipophilic small molecule that can cross the blood-brain barrier.[4] In EAE models, this compound has been shown to ameliorate the disease course, reduce inflammation and demyelination, and prevent synaptic neurodegeneration.[4][5][6][7][8] These application notes provide a detailed protocol for the administration of this compound in EAE mouse models for researchers, scientists, and drug development professionals.
This compound Signaling Pathway
This compound is a modulator of sphingosine-1-phosphate (S1P) receptors, specifically S1PR1 and S1PR5.[4] S1P is a bioactive lipid metabolite that regulates diverse physiological processes, including immune cell trafficking, by binding to S1P receptors.[9][10] The S1P concentration gradient between lymphoid organs and the blood and lymph is crucial for lymphocyte egress from lymphoid tissues.[9][11] By acting as a functional antagonist of S1PR1, this compound causes the internalization and degradation of the receptor, leading to the sequestration of lymphocytes in secondary lymphoid organs.[12] This reduces the infiltration of autoreactive lymphocytes into the CNS, thereby mitigating the inflammatory processes that drive EAE pathogenesis. S1PR5 is also expressed on various cells within the CNS, and its modulation by this compound may contribute to direct neuroprotective effects.[6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the administration of this compound in EAE mouse models.
Table 1: this compound Dosage and Administration in EAE Mouse Models
| Mouse Strain | EAE Induction Model | This compound Dose | Administration Route | Treatment Paradigm | Reference |
| C57BL/6 | MOG35-55 | 0.225, 0.45, 4.5 µ g/day | Intracerebroventricular (icv) | Preventive (starting 1 week before EAE induction) | [5][7][8][13] |
| 2D2xTh (spontaneous) | N/A | 3 mg/kg body weight | Oral gavage | Preventive (starting at 26 ± 2 days of age) | [4] |
| 2D2xTh (spontaneous) | N/A | 3 mg/kg body weight | Oral gavage | Therapeutic (starting at clinical score ≥3) | [4] |
| C57BL/6J | MP4 | Not specified | Not specified | Therapeutic (starting 50 days after peak EAE) | [14] |
| C57BL/6 | MOG35-55 | 3, 10, 30 mg/kg in food | Oral (in food) | Therapeutic (starting 20 days post-immunization) | [15] |
Table 2: Effects of this compound on EAE Clinical Score and Pathology
| Treatment Paradigm | This compound Dose | Effect on Clinical Score | Histopathological Findings | Reference |
| Preventive (icv) | 0.45 µ g/day | Significant beneficial effect | Reduced astrogliosis, microgliosis, and lymphocyte infiltration | [5][7][8][13] |
| Preventive (icv) | 4.5 µ g/day | Fully inhibited EAE development | - | [5][7] |
| Preventive (oral) | 3 mg/kg | Ameliorated EAE, mice recovered soon after initial peak | Reduced demyelination and lymphocytic infiltration | [4] |
| Therapeutic (oral) | 3 mg/kg | Less prominent amelioration compared to preventive | Reduced extent of meningeal ectopic lymphoid tissue | [4] |
| Therapeutic (oral, late-stage) | Not specified | No significant improvement | No differences in histopathology compared to vehicle | [14] |
| Therapeutic (in food) | 3, 10, 30 mg/kg | Disease amelioration | Reduced demyelination and CNS infiltration of CD3+ cells | [15] |
Experimental Protocols
EAE Induction Protocol (MOG35-55 in C57BL/6 Mice)
This protocol describes the induction of chronic EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[1][2][3][16][17]
Materials:
-
Female C57BL/6 mice, 8-12 weeks old[15]
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per mouse.[2]
-
Immunization: Anesthetize the mice. Inject 0.1 mL of the MOG35-55/CFA emulsion subcutaneously on the upper back and 0.1 mL on the lower back.[17]
-
Pertussis Toxin Administration: Within 2 hours of immunization, inject 200 ng of PTX intraperitoneally (i.p.) in PBS.[2]
-
Second PTX Injection: 22-26 hours after the first PTX injection, administer a second i.p. injection of 200 ng of PTX.[2][17]
-
Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 post-immunization.[17] Use a standard scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Partial hind limb paralysis
-
4: Complete hind limb paralysis
-
5: Moribund state[16]
-
This compound Administration Protocol
The administration of this compound can be adapted for either a preventive or therapeutic treatment paradigm.
a) Preventive Treatment (Oral Gavage)
This protocol is adapted from a study using a spontaneous EAE model but can be applied to induced models by starting treatment before the expected onset of disease.[4]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose - CMC)[4]
-
Oral gavage needles
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the chosen vehicle.
-
Administration: Administer this compound or vehicle daily by oral gavage at a dose of 3 mg/kg body weight.[4]
-
Treatment Duration: Continue daily administration for the desired study period (e.g., 30 days).[4]
b) Therapeutic Treatment (in food)
This method is suitable for long-term treatment of chronic EAE.[15]
Materials:
-
This compound-containing food pellets (e.g., 3, 10, or 30 mg/kg)
-
Vehicle food pellets
Procedure:
-
Treatment Initiation: Start the therapeutic regimen after the peak of the disease has been reached (e.g., 20 days post-immunization).[15]
-
Feeding: Provide mice with ad libitum access to either this compound-containing or vehicle food pellets.
-
Treatment Duration: Continue the treatment for the desired duration (e.g., 2 months).[15]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an EAE mouse model.
References
- 1. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 2. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 4. This compound Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S1P/S1PR signaling pathway advancements in autoimmune diseases | Biomolecules and Biomedicine [bjbms.org]
- 11. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. charcot-ms.org [charcot-ms.org]
- 16. researchgate.net [researchgate.net]
- 17. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
Siponimod Dosage Calculation for In Vivo Rodent Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation and administration of siponimod in in vivo rodent studies. The following protocols and data are intended to facilitate the accurate translation of human dosing regimens to preclinical animal models, ensuring consistency and reproducibility in research aimed at understanding the therapeutic potential of this compound.
Introduction to this compound
This compound, marketed as Mayzent®, is a selective sphingosine-1-phosphate (S1P) receptor modulator. It binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3][4]. This interaction has a dual mechanism of action:
-
Peripheral Immune Modulation: By acting as a functional antagonist of S1P1 on lymphocytes, this compound prevents their egress from lymph nodes. This sequestration of lymphocytes reduces the infiltration of potentially autoreactive immune cells into the central nervous system (CNS), which is a key mechanism in autoimmune diseases like multiple sclerosis (MS)[1][5].
-
Central Nervous System Effects: this compound readily crosses the blood-brain barrier and is believed to exert direct effects within the CNS by interacting with S1P1 and S1P5 receptors on neural cells, including astrocytes and oligodendrocytes[3][5]. These interactions may contribute to neuroprotective and pro-remyelinating effects[3].
Human Dosage and Rationale for Rodent Studies
The approved oral dosage of this compound in adult humans is a maintenance dose of 1 mg or 2 mg once daily, following a dose titration schedule. The specific maintenance dose is determined by the patient's CYP2C9 genotype, as this enzyme is primarily responsible for this compound metabolism[6][7][8][9]. Rodent studies are crucial for elucidating the mechanisms of action, evaluating efficacy in various disease models, and assessing the safety profile of this compound. Accurate dosage calculation is paramount for the successful translation of these preclinical findings.
Allometric Scaling for Dose Calculation
Allometric scaling is a widely accepted method for extrapolating drug doses between species based on body surface area (BSA), which generally correlates better with metabolic rate than body weight alone[10][11][12]. The Human Equivalent Dose (HED) can be calculated from an animal dose, and conversely, a rodent equivalent dose can be estimated from a human dose.
The formula for calculating the HED from an animal dose is:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^(1-0.67) [12]
To convert a human dose to an animal equivalent dose (AED), the following formula based on Km (body weight/BSA) values is commonly used:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Table 1: Allometric Scaling Conversion Factors
| Species | Body Weight (kg) | Body Surface Area (m²) | K_m_ ( kg/m ²) | Conversion Factor (Human to Animal) |
| Human | 60 | 1.62 | 37 | - |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
Data compiled from FDA guidance and other sources.[9][11]
Reported this compound Dosages in Rodent Studies
The following table summarizes this compound dosages that have been used in various published rodent studies. These can serve as a starting point for designing new experiments.
Table 2: Summary of this compound Dosages in Rodent Studies
| Species | Model | Route of Administration | Dosage | Reference |
| Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | Medicated Diet | 0.01 g/kg of food | [13] |
| Mouse | Stroke (tMCAO) | Intraperitoneal (IP) Injection | 3 mg/kg | [14] |
| Rat | Pharmacokinetic Study | Oral Gavage | 0.01, 0.1, 1 mg/kg/day | [15] |
Experimental Protocols
Dosage Calculation Protocol
This protocol outlines the steps to calculate a starting dose for a mouse or rat study based on the approved human maintenance dose of 2 mg/day.
Objective: To calculate the equivalent dose of this compound for a mouse and a rat based on a human dose.
Assumptions:
-
Average human weight: 60 kg
-
Human maintenance dose: 2 mg/day
Calculations:
-
Calculate the human dose in mg/kg:
-
Human Dose (mg/kg) = 2 mg / 60 kg = 0.033 mg/kg
-
-
Calculate the Animal Equivalent Dose (AED) for a mouse:
-
Mouse AED (mg/kg) = Human Dose (mg/kg) x Conversion Factor (Human to Mouse)
-
Mouse AED (mg/kg) = 0.033 mg/kg x 12.3 ≈ 0.41 mg/kg
-
-
Calculate the Animal Equivalent Dose (AED) for a rat:
-
Rat AED (mg/kg) = Human Dose (mg/kg) x Conversion Factor (Human to Rat)
-
Rat AED (mg/kg) = 0.033 mg/kg x 6.2 ≈ 0.20 mg/kg
-
Note: These calculated doses are starting points and may need to be optimized based on the specific animal model, desired therapeutic effect, and observed pharmacokinetics and pharmacodynamics.
Preparation of this compound for Oral Gavage
Objective: To prepare a this compound suspension for oral administration to rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 4% sucrose (B13894) in sterile water, 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile water
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg), the number of animals, and the dosing volume (typically 5-10 mL/kg for rats, 10 mL/kg for mice), calculate the total mass of this compound needed.
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Prepare the vehicle: Prepare the chosen vehicle (e.g., dissolve sucrose in sterile water to make a 4% solution).
-
Suspend the this compound:
-
Add a small amount of the vehicle to the weighed this compound powder in a sterile conical tube to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a short period to aid in dispersion and break up any aggregates.
-
-
Verify concentration and stability: If possible, analyze the concentration of the final suspension to ensure accuracy. Assess the stability of the suspension over the intended period of use.
-
Storage: Store the suspension as recommended based on stability data, typically at 2-8°C and protected from light. Re-suspend thoroughly by vortexing before each administration.
Visualizations
This compound Signaling Pathway
Caption: this compound's dual mechanism of action.
Experimental Workflow for In Vivo Rodent Study
Caption: General workflow for a this compound rodent study.
Dosage Calculation Logic
References
- 1. Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents | springermedizin.de [springermedizin.de]
- 2. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. allucent.com [allucent.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 10. Conversion between animals and human [targetmol.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. neurology.org [neurology.org]
Application Notes and Protocols for Siponimod in Primary Glial Cell Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Siponimod (BAF312) in primary glial cell co-culture experiments. This document outlines the mechanism of action of this compound on glial cells, presents detailed protocols for establishing and treating co-cultures of astrocytes, microglia, and oligodendrocytes, and provides methods for assessing the experimental outcomes.
Introduction
This compound is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] While its peripheral mechanism of action involves the sequestration of lymphocytes in lymph nodes, this compound can cross the blood-brain barrier and exert direct effects on central nervous system (CNS) resident cells, including astrocytes, microglia, and oligodendrocytes.[2][3] This makes it a valuable tool for studying neuroinflammatory and neurodegenerative processes in vitro. Primary glial cell co-cultures offer a physiologically relevant model to investigate the complex interactions between these cells and to elucidate the cell-specific and synergistic effects of therapeutic compounds like this compound.[4]
Mechanism of Action in Glial Cells
This compound's effects on glial cells are mediated through its interaction with S1P1 and S1P5 receptors, which are differentially expressed on astrocytes, microglia, and oligodendrocytes.
-
Astrocytes primarily express S1P1 and S1P3 receptors.[3][5] this compound, acting on S1P1, can modulate astrocyte activation and inflammatory responses.[5][6] Studies have shown that this compound can suppress the activation of the NF-κB pathway in astrocytes, leading to a reduction in the production of pro-inflammatory cytokines like IL-6.[6][7][8] It can also promote pro-survival pathways in these cells.[5]
-
Microglia express both S1P1 and S1P5 receptors.[9] this compound has been demonstrated to modulate microglial activation, shifting them from a pro-inflammatory to a more neuroprotective phenotype.[9][10] It can inhibit the production of pro-inflammatory mediators such as TNF-α and IL-1β in response to inflammatory stimuli like lipopolysaccharide (LPS).[9] Furthermore, this compound has been shown to suppress inflammasome activation in microglia via S1P1 antagonism.[11]
-
Oligodendrocytes and their precursor cells (OPCs) predominantly express the S1P5 receptor.[3][12] Through its interaction with S1P5, this compound is believed to support oligodendrocyte survival and promote remyelination.[12][13] In vitro studies and animal models have shown that this compound can protect oligodendrocytes from injury and enhance myelin protein expression.[12][13][14]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on the effects of this compound on primary glial cells.
Table 1: Effective Concentrations of this compound in Glial Cell Cultures
| Cell Type | Effective Concentration Range | Observed Effect | Reference |
| Primary Rat Microglia | 10 - 50 µM | Reduction in LPS-induced increase in cell area and iNOS expression. | [9] |
| Primary Mouse Microglia | 10 - 1000 nM | Suppression of LPS + nigericin-induced IL-1β production. | [11] |
| Human iPSC-derived Astrocytes | Not specified | Inhibition of NF-κB translocation and maintenance of glutamate (B1630785) transporter expression. | [7] |
| Rat Primary Cortical Neurons | 0.1 - 1.0 nM | Dose-dependent enhancement of neuronal survival. | [2] |
Table 2: Effects of this compound on Cytokine Production in Glial Cells
| Cell Type | Stimulus | This compound Concentration | Cytokine | Percent Change | Reference |
| Primary Rat Microglia | LPS | 50 µM | TNF-α | Significant reduction | [9] |
| Primary Rat Microglia | LPS | 50 µM | IL-1β | Significant reduction | [9] |
| Primary Rat Microglia | LPS | 50 µM | IL-10 | Significant decrease in secretion | [9] |
| Primary Mouse Microglia | LPS + Nigericin | 1000 nM | IL-1β | Suppression of increase | [11] |
| Mouse and Human Astrocytes | LPS or TNFα/IL-17 | Not specified | IL-6 | Moderate attenuation | [5] |
Experimental Protocols
This section provides detailed protocols for establishing a primary glial cell co-culture and for subsequent treatment with this compound and analysis.
Protocol 1: Preparation of Primary Glial Cell Co-culture
This protocol describes the generation of a mixed glial culture containing astrocytes, microglia, and oligodendrocytes from neonatal mouse or rat pups.
Materials:
-
Neonatal mouse or rat pups (P1-P3)
-
DMEM with high glucose, GlutaMAX, and pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine (PDL) coated T75 flasks and culture plates
-
Dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Dissection: Euthanize neonatal pups according to approved institutional animal care and use committee protocols. Dissect the cortices from the brains in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Cell Dissociation: Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C. Add DNase I to a final concentration of 0.1 mg/mL and gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Cell Plating: Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% Pen-Strep. Plate the cells onto PDL-coated T75 flasks.
-
Mixed Glial Culture Maintenance: Incubate the flasks at 37°C in a 5% CO2 incubator. Change the medium every 2-3 days. After 7-10 days, a confluent layer of astrocytes will form with microglia and oligodendrocyte precursor cells (OPCs) growing on top.
-
Co-culture Seeding: To create a co-culture plate, vigorously shake the T75 flasks to detach the microglia and OPCs. Collect the supernatant containing these cells and centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh culture medium and plate onto a new PDL-coated plate. The astrocytes remaining in the flask can be trypsinized and re-plated if a pure astrocyte culture is needed for other experiments. For the co-culture, the detached microglia and OPCs are plated onto a fresh plate, creating a mixed glial environment. For a tri-culture, one can first establish an astrocyte monolayer, and then add isolated microglia and OPCs.
Protocol 2: this compound Treatment
Materials:
-
This compound (BAF312)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution
-
Culture medium
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock can be prepared and stored at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., ranging from 1 nM to 50 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity. A vehicle control with the same concentration of DMSO should always be included.
-
Treatment: Remove the existing medium from the glial cell co-cultures and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired period (e.g., 24, 48, or 72 hours) depending on the experimental endpoint.
Protocol 3: Assessment of Myelination
Materials:
-
Primary antibodies: anti-Myelin Basic Protein (MBP), anti-Neurofilament (for co-culture with neurons)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Fixation: After this compound treatment, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking: Wash the cells with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes. Block non-specific binding with 5% goat serum for 1 hour.
-
Antibody Staining: Incubate the cells with the primary antibody against MBP overnight at 4°C. The next day, wash with PBS and incubate with the corresponding fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain with DAPI.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The extent of myelination can be quantified by measuring the area of MBP staining or the length of myelinated segments co-localizing with neurofilaments.[15]
Visualizations
Signaling Pathways of this compound in Glial Cells
Caption: this compound signaling in glial cells.
Experimental Workflow for this compound Treatment in Glial Co-culture
Caption: Experimental workflow diagram.
References
- 1. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Astrocyte, Oligodendrocyte, and Microglia Cultures from Primary Rat Cerebral Cultures | Springer Nature Experiments [experiments.springernature.com]
- 5. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of this compound on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdnewsline.com [mdnewsline.com]
- 12. This compound ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound supports remyelination in the non-supportive environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Siponimod's Potential in Remyelination: Application in Organotypic Slice Culture Demyelination Assays
For Immediate Release
[City, State] – [Date] – A detailed examination of Siponimod (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator, in organotypic slice culture demyelination assays reveals its potential to attenuate demyelination and highlights its therapeutic promise for demyelinating diseases such as multiple sclerosis. These findings offer researchers and drug development professionals a robust ex vivo model to investigate the mechanisms of remyelination and screen for novel therapeutic compounds.
This compound, known to selectively target S1P receptor subtypes 1 (S1P1) and 5 (S1P5), has demonstrated direct effects on central nervous system (CNS) cells, including oligodendrocytes, the myelin-producing cells of the CNS.[1][2][3] Organotypic slice cultures, which preserve the complex cellular architecture and interactions of the brain, provide an invaluable platform for studying the intricate processes of demyelination and remyelination.[4][5][6][7] The application of this compound in these assays has yielded significant quantitative data, supporting its role in protecting against myelin loss.
Quantitative Data Summary
A key study investigating the effects of this compound on lysophosphatidylcholine (B164491) (LPC)-induced demyelination in organotypic cerebellar slice cultures demonstrated a significant reduction in myelin damage.[8][9] The data from this study is summarized below:
| Treatment Group | Mean Demyelination (%) | Standard Deviation (SD) |
| LPC (0.5 mg/ml) | 97.4 | 15.5 |
| LPC + this compound (10 nM) | 53.8 | 11.1 |
These results indicate that this compound treatment can reduce LPC-induced demyelination by approximately 45%.
Experimental Protocols
The following protocols are based on established methodologies for organotypic slice culture demyelination assays and the specific application of this compound.[4][8][10][11]
I. Preparation of Organotypic Cerebellar Slice Cultures
-
Animal Model : Cerebellar slices are typically prepared from 10-day-old mouse pups.[10][11]
-
Dissection and Slicing :
-
Isolate the cerebellum and remove the meninges.[10]
-
Cut the cerebellum into 350-400 µm thick sagittal slices using a vibratome in ice-cold Gey's Balanced Salt Solution (GBSS) supplemented with glucose.
-
-
Culture Initiation :
-
Myelination in vitro : Allow the slices to mature and myelinate in culture for 7-10 days before inducing demyelination.[4][10]
II. Induction of Demyelination and this compound Treatment
-
Demyelinating Agent : Lysophosphatidylcholine (LPC) is a commonly used demyelinating agent. Prepare a stock solution of LPC and dilute it in the culture medium to a final concentration of 0.5 mg/mL.[8][11]
-
Treatment Protocol :
-
After the initial culture period, replace the medium with LPC-containing medium.
-
For the experimental group, add this compound (BAF312) to the LPC-containing medium at a final concentration of 10 nM.[8] The control group receives only the LPC-containing medium.
-
Incubate the slices with the respective treatments for 18 hours.[8]
-
-
Post-Treatment : After the incubation period, replace the treatment medium with fresh, pre-warmed culture medium. For the this compound group, continue the treatment with 10 nM this compound for an additional 30 hours to assess its protective effects.[8]
III. Assessment of Demyelination
-
Immunohistochemistry :
-
Image Acquisition and Analysis :
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the extent of demyelination by measuring the area of MBP staining relative to the area of NF-H staining. This can be performed using image analysis software.
-
Visualizing the Mechanisms and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.
Caption: this compound activates S1PR5 on oligodendrocytes, promoting myelination and cell survival.
Caption: Workflow for assessing this compound's effect on LPC-induced demyelination in organotypic slice cultures.
Mechanism of Action
This compound's protective effect in these assays is attributed to its dual agonism at S1PR1 and S1PR5.[11] While S1PR1 modulation is primarily associated with regulating lymphocyte trafficking, S1PR5 is highly expressed on oligodendrocytes.[1][2][12] Activation of S1PR5 on oligodendrocytes is believed to promote their survival and enhance myelination processes, thereby counteracting the demyelinating insult.[13][14] Furthermore, this compound has been shown to modulate the function of other glial cells like astrocytes and microglia, potentially reducing inflammatory responses that contribute to myelin damage.[3][11]
The use of organotypic slice culture demyelination assays provides a powerful and clinically relevant model to further elucidate the neuroprotective and pro-remyelinating properties of this compound and other S1P receptor modulators. This experimental system offers a bridge between in vitro cell culture and in vivo animal models, allowing for detailed mechanistic studies in a tissue-like environment.
References
- 1. Increased Remyelination and Proregenerative Microglia Under this compound Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Organotypic cultures of cerebellar slices as a model to investigate demyelinating disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organotypic Slice Cultures to Study Oligodendrocyte Proliferation, Fate, and Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The dual S1PR1/S1PR5 drug BAF312 (this compound) attenuates demyelination in organotypic slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Preparation and Immunostaining of Myelinating Organotypic Cerebellar Slice Cultures [jove.com]
- 11. The dual S1PR1/S1PR5 drug BAF312 (this compound) attenuates demyelination in organotypic slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Siponimod in Brain Tissue Using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of Siponimod (BAF312) in brain tissue. This compound is a selective sphingosine-1-phosphate (S1P) receptor modulator that has been shown to cross the blood-brain barrier and act on S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅) within the central nervous system (CNS).[1][2][3] Assessing its concentration in brain tissue is crucial for preclinical pharmacokinetic and pharmacodynamic studies. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification of this compound in brain homogenates.
Introduction
This compound is an oral disease-modifying therapy approved for relapsing forms of multiple sclerosis.[3] Its mechanism of action involves the modulation of S1P₁ and S1P₅ receptors, which are expressed on various cells within the CNS, including astrocytes, oligodendrocytes, microglia, and neurons.[4][5] By interacting with these receptors, this compound is thought to exert anti-inflammatory and neuroprotective effects directly within the brain.[4][5] Preclinical studies in rodents and non-human primates have demonstrated that this compound penetrates the CNS, achieving a brain-to-blood exposure ratio of approximately 6 to 7.[1][2] This significant brain penetration underscores the importance of reliable methods to quantify its concentration in brain tissue for drug development and neuroscience research. This protocol details a robust procedure for sample preparation and LC-MS/MS analysis of this compound in brain tissue.
Signaling Pathway of this compound in the CNS
This compound acts as a functional antagonist for the S1P₁ receptor and an agonist for the S1P₅ receptor. In the CNS, its binding to S1P₁ on astrocytes and microglia can modulate neuroinflammatory responses. Its interaction with S1P₅ on oligodendrocytes is believed to promote remyelination.
Caption: this compound crosses the blood-brain barrier to act on S1P₁ and S1P₅ receptors in the CNS.
Experimental Workflow
The overall workflow for the analysis of this compound in brain tissue involves sample collection, homogenization, protein precipitation and extraction, followed by LC-MS/MS analysis.
Caption: Workflow for this compound quantification in brain tissue.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in brain tissue from preclinical studies in rats.
Table 1: this compound Concentrations in Rat Plasma, Brain, and CSF [1][2]
| Time Point (hours post-dose) | Mean Plasma Conc. (µM) | Mean Brain Conc. (µM) | Mean CSF Conc. (nM) | Brain/Plasma Ratio |
| 8 | 0.7 | 2.3 | 6 | ~3.3 |
| 24 | 0.07 | 1.15 | 1.8 | ~16.4 |
| 72 | Not Detected | 0.035 | Not Detected | - |
| 168 | Not Detected | Not Detected | Not Detected | - |
Table 2: Dose-Dependent this compound Concentrations in Rat Brain [2]
| Daily Oral Dose (mg/kg) | Mean Brain Conc. (nM) 8h post-dose |
| 0.01 | ~16 |
| 0.1 | ~70 |
| 1 | ~700 |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d6 (or other suitable internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Deionized water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rat brain tissue (control and study samples)
Equipment
-
Homogenizer (e.g., bead beater)
-
Centrifuge (capable of 4°C and >12,000 x g)
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Vortex mixer
-
Analytical balance
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Protocol
1. Standard and Internal Standard Preparation
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard (IS), this compound-d6, (1 mg/mL) in methanol.
-
From the stock solutions, prepare working solutions for the calibration curve and quality control (QC) samples by serial dilution in a 50:50 acetonitrile:water mixture.
2. Brain Tissue Homogenization
-
Accurately weigh the frozen brain tissue sample.
-
Add ice-cold PBS (pH 7.4) at a ratio of 3:1 (v/w) to the tissue in a homogenization tube. For example, for 100 mg of tissue, add 300 µL of PBS.
-
Homogenize the tissue until a uniform suspension is achieved. If using a bead beater, add an appropriate volume of beads and homogenize for 3-5 minutes at a medium to high speed.
-
Keep samples on ice throughout the homogenization process to minimize degradation.
3. Protein Precipitation and Liquid-Liquid Extraction
-
To a 100 µL aliquot of the brain homogenate, add 20 µL of the IS working solution and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
4. Evaporation and Reconstitution
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis
The following parameters are suggested as a starting point and should be optimized for the specific instrumentation used.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 517.3 > 213.1; this compound-d6: 523.3 > 219.1 |
| Collision Energy | Optimize for your instrument |
Conclusion
This application note provides a comprehensive method for the extraction and quantification of this compound in brain tissue. The protocol combines a straightforward sample preparation procedure with the high sensitivity and selectivity of LC-MS/MS, making it suitable for preclinical research in drug development and neuropharmacology. The provided data and protocols should serve as a valuable resource for researchers investigating the central nervous system effects of this compound.
References
- 1. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIBSC - Brain Tissue Preparation [nibsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Central Versus Peripheral Drug Exposure Ratio, a Key Differentiator for this compound Over Fingolimod? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Siponimod's Effect on Myelination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for investigating the effects of Siponimod on myelination. Detailed protocols for key in vivo and in vitro experiments are provided, along with a summary of expected quantitative outcomes based on existing research.
Introduction
This compound (brand name Mayzent®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2]. Its mechanism of action in multiple sclerosis (MS) is thought to be twofold. By acting on S1P1 receptors on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the inflammatory autoimmune response in the central nervous system (CNS)[3]. Additionally, this compound readily crosses the blood-brain barrier and is believed to exert direct effects within the CNS[1]. Its interaction with S1P5 receptors, which are predominantly expressed on oligodendrocytes, is hypothesized to promote myelination and neuroprotection[1][2][4][5].
These protocols outline experimental approaches to investigate both the immunomodulatory and direct pro-myelinating effects of this compound.
Signaling Pathway of this compound in Oligodendrocytes
This compound's pro-myelinating effects are primarily mediated through its interaction with the S1P5 receptor on oligodendrocytes. This interaction is thought to trigger downstream signaling cascades that promote oligodendrocyte precursor cell (OPC) differentiation and survival of mature oligodendrocytes, ultimately leading to enhanced myelination and remyelination.
Caption: this compound signaling pathway in oligodendrocytes.
Experimental Workflow
A typical experimental workflow to assess the efficacy of this compound in promoting myelination involves a combination of in vivo and in vitro models.
Caption: General experimental workflow.
Data Presentation
In Vivo Studies: this compound's Effect on Remyelination
| Experimental Model | Species | This compound Dose | Key Findings | Reference |
| Cuprizone-induced Demyelination | Mouse | Not specified in abstract | Increased remyelination observed. | [4] |
| Cuprizone-induced Demyelination | Mouse | Not specified in abstract | Ameliorated oligodendrocyte degeneration, demyelination, and axonal injury. | [5] |
| Cuprizone-induced Demyelination | Mouse | Not specified in abstract | Anti-myelin basic protein (MBP) and myelin-associated glycoprotein (B1211001) (MAG) expression was significantly higher in this compound-treated mice. Densities of OLIG2+ oligodendrocytes significantly recovered. | [6][7][8] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 0.45 µ g/day (intracerebroventricular) | Significant beneficial effect on EAE clinical scores. | [9] |
| EAE-Optic Neuritis (EAEON) | Mouse | 2 and 6 mg/kg BW | Attenuated clinical score, reduced retinal degeneration, and improved visual function. | [4] |
In Vitro Studies: this compound's Effect on Oligodendrocytes
| Cell Model | Species | This compound Concentration | Key Findings | Reference |
| Oligodendrocyte Precursor Cells | Xenopus | Bell-shaped dose-response | Improved remyelination in comparison to control. | [4][10] |
| Mixed Glia Cultures | Mouse | 1 µM | Did not modulate proinflammatory responses in astrocytes/microglia. | [2] |
Experimental Protocols
In Vivo Experimental Protocols
This model induces demyelination through the dietary administration of the copper chelator cuprizone (B1210641), leading to oligodendrocyte apoptosis.
Protocol:
-
Animal Model: 8-10 week old male C57BL/6 mice.
-
Demyelination Induction: Administer a diet containing 0.2% - 0.3% (w/w) cuprizone mixed into ground rodent chow for 5-6 weeks to induce acute demyelination[11][12]. For chronic demyelination models, extend the cuprizone diet to 12 weeks[11].
-
This compound Treatment: Following the demyelination phase, switch the mice back to a standard diet. Administer this compound or vehicle control daily via oral gavage. A range of doses can be tested (e.g., 0.315 mg/kg to 15.5 mg/kg)[2].
-
Tissue Collection: At the end of the treatment period, perfuse the animals with 4% paraformaldehyde (PFA) for histological analysis or collect fresh brain tissue for biochemical assays.
-
Analysis:
-
Histology: Perform Luxol Fast Blue (LFB) staining to assess the degree of myelination. Conduct immunohistochemistry for myelin proteins such as Myelin Basic Protein (MBP) and Proteolipid Protein (PLP), and for oligodendrocyte markers like Olig2.
-
Electron Microscopy: Analyze the ultrastructure of the myelin sheath in the corpus callosum.
-
This model creates a focal demyelinating lesion by injecting the detergent lysolecithin (L-α-lysophosphatidylcholine) directly into the white matter.
Protocol:
-
Animal Model: Adult (8-10 week old) mice.
-
Surgical Procedure:
-
This compound Treatment: Administer this compound or vehicle control daily, starting from the day of surgery or a few days post-injection.
-
Tissue Collection and Analysis: Collect tissue at various time points (e.g., 7, 14, 21 days post-injection) and analyze as described for the cuprizone model.
In Vitro Experimental Protocols
This protocol allows for the study of the direct effects of this compound on OPC differentiation and maturation.
Protocol:
-
OPC Isolation: Isolate OPCs from the cortices of P7-P9 mouse or rat pups using immunopanning or magnetic-activated cell sorting (MACS) with an antibody against a surface marker like PDGFRα[14].
-
Cell Culture: Plate the purified OPCs on poly-L-lysine or poly-D-lysine coated plates in a defined proliferation medium containing growth factors such as PDGF-AA and FGF-2[14].
-
Differentiation and Treatment: To induce differentiation, switch the cells to a differentiation medium lacking mitogens and containing triiodothyronine (T3). Add this compound at various concentrations to the differentiation medium.
-
Analysis: After 3-5 days of differentiation, fix the cells and perform immunocytochemistry for markers of mature oligodendrocytes (e.g., MBP, PLP) and OPCs (e.g., NG2, Olig2). Quantify the percentage of differentiated oligodendrocytes.
This assay recapitulates the process of myelination in vitro.
Protocol:
-
Neuron Culture: Isolate primary neurons (e.g., from embryonic rat dorsal root ganglia or cortex) and culture them for a period to allow for axonal growth and maturation.
-
Co-culture: Seed purified OPCs onto the established neuronal cultures.
-
Myelination Induction and Treatment: Switch the co-cultures to a myelination-promoting medium and treat with different concentrations of this compound.
-
Analysis: After 2-3 weeks, fix the cultures and perform immunocytochemistry for neuronal markers (e.g., neurofilament) and myelin markers (e.g., MBP). Quantify the number and length of myelinated segments. Electron microscopy can also be performed to confirm the formation of compact myelin sheaths.
Analytical Protocols
Protocol:
-
Tissue Preparation: Use 30-40 µm thick free-floating sections of PFA-perfused brain or spinal cord tissue.
-
Antigen Retrieval: If necessary, perform antigen retrieval (e.g., by heating in citrate (B86180) buffer, pH 6.0).
-
Blocking: Block non-specific binding with a solution containing normal serum (e.g., 5-10% goat serum) and a detergent (e.g., 0.3% Triton X-100) in PBS for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against MBP (e.g., rat anti-mouse MBP, 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488, 1:500) for 1-2 hours at room temperature.
-
Mounting and Imaging: Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining and image using a fluorescence or confocal microscope.
-
Quantification: Measure the fluorescence intensity or the area of MBP staining in the region of interest using image analysis software like ImageJ.
Protocol:
-
Tissue Preparation: Use paraffin-embedded sections (5-10 µm) or frozen sections.
-
Staining:
-
Deparaffinize and rehydrate paraffin (B1166041) sections to 95% ethanol (B145695).
-
Incubate slides in LFB solution at 56-60°C overnight[11].
-
Rinse with 95% ethanol and then distilled water.
-
-
Differentiation:
-
Counterstaining (optional): Counterstain with Cresyl Violet to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and coverslip.
-
Quantification: Quantify the intensity of the blue staining in the white matter tracts using densitometry.
Protocol:
-
Tissue Fixation: Perfuse the animal with a fixative containing both paraformaldehyde and glutaraldehyde (B144438) (e.g., 2.5% glutaraldehyde and 2% PFA in cacodylate buffer).
-
Post-fixation: Post-fix the dissected tissue (e.g., optic nerve, spinal cord, corpus callosum) in 1% osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the tissue in a graded series of ethanol and embed in an epoxy resin (e.g., Epon).
-
Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and mount them on copper grids.
-
Staining: Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope.
-
Analysis: Measure the g-ratio (the ratio of the axon diameter to the total fiber diameter) to quantify myelin thickness. Count the number of myelinated and unmyelinated axons.
Protocol:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature at 37°C.
-
Electrode Placement: For sciatic nerve NCV, place stimulating electrodes at the sciatic notch (proximal) and the ankle (distal). Place recording electrodes in the gastrocnemius muscle.
-
Stimulation and Recording: Deliver a supramaximal electrical stimulus at both proximal and distal sites and record the compound muscle action potentials (CMAPs).
-
Calculation: Measure the latency of the CMAP onset for both stimulation sites. Calculate the NCV by dividing the distance between the stimulating electrodes by the difference in latencies.
Protocol:
-
Apparatus: Use an accelerating rotarod apparatus.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Train the mice on the rotarod at a constant low speed for a few trials before the test day.
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval of at least 15 minutes.
-
-
Analysis: Compare the average latency to fall between this compound-treated and control groups.
References
- 1. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Increased Remyelination and Proregenerative Microglia Under this compound Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound supports remyelination in the non-supportive environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased Remyelination and Proregenerative Microglia Under this compound Therapy in Mechanistic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luxol Fast Blue Staining Protocol for Myelin - IHC WORLD [ihcworld.com]
- 12. researchgate.net [researchgate.net]
- 13. specialstains.rcpaqap.com.au [specialstains.rcpaqap.com.au]
- 14. Impact of this compound on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. webpath.med.utah.edu [webpath.med.utah.edu]
Application Notes and Protocols for In Vitro Measurement of Siponimod S1P Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (brand name Mayzent®) is an orally active, selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5.[1][2][3] Its therapeutic efficacy in autoimmune diseases such as multiple sclerosis is primarily attributed to its action as a functional antagonist at the S1P1 receptor on lymphocytes.[2] This leads to their sequestration in lymph nodes, preventing their infiltration into the central nervous system.[2] Furthermore, this compound's interaction with S1P1 and S1P5 receptors on various central nervous system cells, including astrocytes and oligodendrocytes, suggests a potential direct neuroprotective role.[4]
These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological activity of this compound at its target receptors, S1P1 and S1P5. The described assays are essential for determining the potency and binding affinity of this compound and similar compounds, thereby facilitating drug discovery and development efforts in the context of S1P receptor modulation.
S1P Receptor Signaling Pathway
This compound binding to S1P1 and S1P5 receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] Concurrently, receptor activation can also trigger the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling.[6][7]
Caption: this compound activates S1P1/S1P5, leading to Gαi-mediated inhibition of adenylyl cyclase and β-arrestin recruitment.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound at human S1P receptors.
Table 1: Functional Potency of this compound (GTPγS Binding Assay)
| Receptor Subtype | EC50 (nM) | Reference(s) |
| S1P1 | 0.4 - 0.46 | [1][8][9] |
| S1P2 | >10,000 | [8][9] |
| S1P3 | >1,000 | [8][9] |
| S1P4 | ~383.7 - 750 | [8][9] |
| S1P5 | 0.3 - 0.98 | [1][3][8][9] |
Table 2: Binding Affinity of this compound (Radioligand Binding Assay)
| Receptor Subtype | Ki (nM) | Radioligand | Reference(s) |
| S1P1 | 0.26 | [3H]-ozanimod | [10] |
| S1P5 | 0.28 | [3H]-ozanimod | [10] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is adapted from a competitive radioligand binding assay developed for S1P receptor modulators and can be used to determine the binding affinity (Ki) of this compound.[10]
Caption: Workflow for the competitive radioligand binding assay.
Materials:
-
CHO cell membranes expressing human S1P1 or S1P5
-
[3H]-ozanimod (Radioligand)
-
This compound (Test Compound)
-
Unlabeled Ozanimod (B609803) (for non-specific binding)
-
Assay Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.4)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Prepare cell membranes from CHO cells overexpressing the human S1P1 or S1P5 receptor.[10] Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
50 µL of diluted this compound or buffer (for total binding) or a saturating concentration of unlabeled ozanimod (e.g., 10 µM, for non-specific binding).
-
50 µL of [3H]-ozanimod (final concentration of ~3 nM for S1P1 and ~5 nM for S1P5).[10]
-
150 µL of the membrane preparation (3-20 µg of protein).[11]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters and place them in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to the GPCR and is widely used to determine the potency (EC50) of compounds like this compound.[8][9]
Caption: Workflow for the [35S]GTPγS binding assay.
Materials:
-
Cell membranes expressing human S1P1 or S1P5
-
[35S]GTPγS (Radioligand)
-
This compound (Test Compound)
-
Guanosine 5'-diphosphate (GDP)
-
Unlabeled GTPγS (for non-specific binding)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4)
-
96-well plates
-
Filtration apparatus and glass fiber filters
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:
-
50 µL of diluted this compound or buffer (for basal activity).
-
50 µL of membrane suspension.
-
100 µL of assay buffer containing [35S]GTPγS (e.g., 0.1-0.5 nM) and GDP (e.g., 10-30 µM). For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all measurements. Plot the stimulated binding (as a percentage of maximal stimulation) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This cell-based assay measures the recruitment of β-arrestin to the activated S1P1 receptor, providing insights into a G protein-independent signaling pathway. The PathHunter assay from DiscoveRx is a common platform for this purpose.[6][12]
Caption: Workflow for the β-arrestin recruitment assay.
Materials:
-
PathHunter β-arrestin cell line co-expressing S1P1 tagged with ProLink (PK) and β-arrestin tagged with Enzyme Acceptor (EA)
-
Cell culture medium
-
This compound (Test Compound)
-
Assay buffer
-
PathHunter detection reagents (chemiluminescent substrate)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Culture and Seeding: Culture the PathHunter cells according to the manufacturer's instructions. Seed the cells into white, opaque microplates at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Compound Addition: Add the diluted this compound to the cell plates.
-
Incubation: Incubate the plates at 37°C for a specified period (e.g., 60-90 minutes) to allow for β-arrestin recruitment.
-
Detection: Add the PathHunter detection reagents to the wells according to the manufacturer's protocol. Incubate at room temperature for approximately 60 minutes to allow for signal development.
-
Measurement: Read the chemiluminescent signal using a plate-based luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Conclusion
The in vitro assays described provide a robust framework for characterizing the interaction of this compound with its target S1P receptors. The radioligand binding assay allows for the precise determination of binding affinity, while the GTPγS binding and β-arrestin recruitment assays offer quantitative measures of functional potency through distinct signaling pathways. These protocols are fundamental for the preclinical evaluation of S1P receptor modulators and for advancing our understanding of their mechanism of action.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Investigating the Mitoprotective Effects of S1P Receptor Modulators Ex Vivo Using a Novel Semi-Automated Live Imaging Set-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S1P1 Receptor Localization Confers Selectivity for Gi-mediated cAMP and Contractile Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Siponimod Administration in Rat Models via Oral Gavage
These application notes provide a comprehensive guide for the oral administration of Siponimod (BAF312) to rat models, intended for researchers in pharmacology, neuroscience, and drug development. This document outlines the mechanism of action, pharmacokinetic and pharmacodynamic data, and detailed protocols for preparation and administration.
Introduction to this compound
This compound is an orally active, selective modulator of the sphingosine-1-phosphate (S1P) receptor, with high affinity for subtypes S1P1 and S1P5.[1] Its primary mechanism of action involves binding to the S1P1 receptor on lymphocytes, which leads to the receptor's internalization and degradation. This process, known as functional antagonism, prevents lymphocytes from egressing out of lymph nodes, thereby reducing the number of circulating lymphocytes.[1] This immunomodulatory effect is the basis for its use in treating autoimmune diseases like multiple sclerosis. Furthermore, this compound readily crosses the blood-brain barrier and can interact with S1P1 and S1P5 receptors expressed on central nervous system (CNS) cells, such as astrocytes, oligodendrocytes, and microglia, suggesting potential neuroprotective effects.[2][3]
Applications in Rat Models
This compound is frequently studied in rat models of neurological diseases, particularly Experimental Autoimmune Encephalomyelitis (EAE), which mimics aspects of multiple sclerosis. In these models, oral gavage is the standard method for administering precise doses. Studies have demonstrated that this compound treatment in EAE models can ameliorate clinical severity, reduce CNS inflammation and demyelination, and limit neuroaxonal damage.[4][5]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics: Following oral administration in rats, this compound is well-absorbed and widely distributed into tissues. Plasma exposure has been noted to be greater in female rats compared to males. The time to reach maximum plasma concentration (Tmax) ranges from 2 to 8 hours. Notably, this compound effectively penetrates the CNS, with brain-to-blood exposure ratios reported to be around 6 to 7.[6]
Pharmacodynamics: The primary pharmacodynamic effect of this compound is a dose-dependent reduction in circulating lymphocytes.[6] In the CNS, this compound has been shown to dose-dependently reduce the levels of its target receptor, S1P1, in brain tissue, confirming its pharmacological activity within the brain.[6]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Gavage)
| Parameter | Value | Species/Strain | Reference |
| Tmax (Time to Peak Plasma Concentration) | 2 - 8 hours | Rat | |
| Absolute Oral Bioavailability | 49 - 52% | Male Rat | |
| Brain/Blood Drug-Exposure Ratio | ~6 - 7 | Rat | [6] |
| Plasma Protein Binding | >99% | Rat | |
| Volume of Distribution (Vd) | 2.2 - 3.0 L/kg | Rat |
Table 2: this compound Concentration in Rat Tissues (7-Day Oral Gavage)
Data collected 8 hours after the last dose.
| Dose | Blood (nM) | Plasma (nM) | Brain (pmol/g or nM) | CSF (nM) | Reference |
|---|---|---|---|---|---|
| 0.01 mg/kg/day | ~2 | ~2 | ~15 | ~0.04 | [6] |
| 0.1 mg/kg/day | ~12 | ~12 | ~80 | ~0.2 | [6] |
| 1 mg/kg/day | ~120 | ~120 | ~800 | ~2.5 | [6] |
| 3 mg/kg/day | - | ~700 | ~2300 | ~6 |[6] |
Table 3: Dosing Regimens Used in Rat Studies
| Study Type | Dose | Vehicle | Frequency | Rat Strain | Reference |
| EAE Model (Prevention) | 3 mg/kg | 0.5% Carboxymethylcellulose (CMC) | Daily | - | [4] |
| Pharmacokinetic Study | 0.01, 0.1, 1 mg/kg/day | Not Specified | Daily for 7 days | Long Evans | [6] |
| Pharmacokinetic Study | 3 mg/kg/day | Not Specified | Daily for 7 days | Han:Wistar | [6] |
| Fertility Study (Male) | 2, 20, 200 mg/kg | Not Specified | Daily | Rat | [7] |
| Fertility Study (Female) | 0.1, 0.3, 1 mg/kg | Not Specified | Daily | Rat | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol is based on methodologies reported in preclinical studies.[4]
Materials:
-
This compound (powder)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in purified water
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Volumetric flask or conical tube
-
Purified water
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of rats, their average weight, the dose (e.g., 3 mg/kg), and the dosing volume (e.g., 5 mL/kg).
-
Prepare Vehicle: To prepare a 0.5% CMC solution, weigh 0.5 g of CMC powder for every 100 mL of purified water. Slowly add the CMC powder to the water while stirring vigorously with a magnetic stirrer to prevent clumping. Continue stirring until the CMC is fully dissolved and the solution is clear and uniform.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Prepare Suspension: Create a paste by adding a small amount of the 0.5% CMC vehicle to the this compound powder and mixing thoroughly. Gradually add the remaining vehicle while continuously stirring or vortexing to create a homogenous suspension.
-
Storage: Store the prepared suspension according to the manufacturer's stability data, typically protected from light. Ensure the suspension is thoroughly mixed (e.g., by vortexing) before each use to ensure uniform dosing.
Protocol 2: Step-by-Step Procedure for Oral Gavage in Rats
This protocol synthesizes best practices for oral gavage to ensure animal welfare and accurate dosing.[8][9][10][11]
Materials:
-
Prepared this compound suspension
-
Appropriate-sized syringe (e.g., 1 mL or 3 mL)
-
Gavage needle (feeding tube): 16-18 gauge, 2-3 inches long with a smooth, ball-shaped tip is common for adult rats.[10] The needle should be flexible or curved.
-
Animal scale
Procedure:
-
Animal Preparation:
-
Gavage Needle Measurement:
-
Syringe Preparation:
-
Thoroughly mix the this compound suspension.
-
Draw the calculated volume into the syringe and attach the gavage needle.
-
Expel any air from the syringe and needle.
-
-
Animal Restraint:
-
Restrain the rat firmly but gently. A common method is the "V-hold," where the rat is held upright, facing the handler, with its head and neck immobilized and front legs controlled.[8] Ensure the animal can breathe normally.[8]
-
Extend the rat's head slightly to create a straight line from the mouth to the esophagus.[9][11]
-
-
Needle Insertion:
-
Gently insert the gavage needle into the side of the mouth, in the gap between the incisors and molars (diastema).[8]
-
Advance the needle slowly and gently over the tongue towards the back of the throat.[10] The rat should exhibit a swallowing reflex as the needle enters the esophagus.[9][11]
-
The needle should pass smoothly down the esophagus to the pre-measured mark. NEVER force the needle. If resistance is met, withdraw immediately and re-attempt.[8][9]
-
-
Substance Administration:
-
Post-Administration:
Visualizations
This compound Mechanism of Action
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.fsu.edu [research.fsu.edu]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. instechlabs.com [instechlabs.com]
Application Notes and Protocols for Evaluating Siponimod's Impact on Microglial Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and cutting-edge techniques to evaluate the impact of Siponimod on microglial activation. The accompanying protocols offer step-by-step guidance for key in vitro and in vivo experimental methodologies.
Introduction to this compound and Microglial Activation
This compound (Mayzent®) is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds to S1P receptor subtypes 1 (S1P1) and 5 (S1P5). It is approved for the treatment of relapsing forms of multiple sclerosis (MS), including active secondary progressive MS (SPMS)[1][2]. Beyond its well-documented effects on lymphocyte trafficking, this compound can cross the blood-brain barrier and directly interact with central nervous system (CNS) cells, including microglia, which express both S1PR1 and S1PR5[1][2][3].
Microglia, the resident immune cells of the CNS, play a dual role in neuroinflammatory diseases. They can adopt pro-inflammatory (M1-like) phenotypes, releasing cytotoxic molecules, or anti-inflammatory/pro-regenerative (M2-like) phenotypes that support tissue repair[1][2]. Modulating microglial activation is a key therapeutic strategy, and this compound has been shown to shift microglia towards a more protective state[4][5]. These notes will detail the methods to assess these modulatory effects.
Summary of this compound's Effects on Microglial Activation
This compound has been demonstrated to exert several effects on microglia, indicative of a shift away from a pro-inflammatory state. These include:
-
Morphological Changes: this compound can prevent the morphological changes associated with microglial activation, such as an increase in cell body size and the adoption of an amoeboid shape. In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia typically increase their cell area, a change that is significantly reduced by this compound treatment[1].
-
Reduced Pro-inflammatory Mediator Release: The drug attenuates the production and release of pro-inflammatory cytokines and other molecules. Studies have shown that this compound reduces the expression of TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS) in activated microglia[1][6][7].
-
Inhibition of Inflammasome Activation: this compound can inhibit the activation of the microglial inflammasome, a key pathway for the production of potent pro-inflammatory cytokines like IL-1β. This is evidenced by the suppression of IL-1β production and reduced formation of ASC specks (a hallmark of inflammasome activation) following this compound treatment in stimulated microglia[8].
-
Shift Towards a Pro-regenerative Phenotype: In animal models of demyelination, this compound treatment has been associated with a shift in microglial gene expression towards a pro-myelinating and regenerative phenotype. This is characterized by the upregulation of markers such as Arginase-1 (Arg-1) and Chitinase-3-like-3 (Ym1)[4].
-
Modulation of Gene Expression: Broader changes in the microglial transcriptome have been observed following this compound treatment in inflammatory conditions. Bulk RNA sequencing has revealed the downregulation of numerous genes associated with inflammation[1][4].
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on microglial activation.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-Stimulated Microglia [1]
| Cytokine | Treatment | Relative mRNA Expression (Fold Change vs. Control) | Protein Secretion (pg/mL) |
| TNF-α | Control | 1.0 | < 82.3 |
| LPS | 8.5 | ~600 | |
| LPS + this compound (50 µM) | 4.0 | ~250 | |
| IL-1β | Control | 1.0 | < 68.59 |
| LPS | 12.0 | ~400 | |
| LPS + this compound (50 µM) | 6.0 | ~150 |
Table 2: Morphological Changes in LPS-Stimulated Primary Rat Microglia [1]
| Treatment | Mean Cell Area (µm²) |
| Control | ~150 |
| LPS (100 ng/mL) | ~250 |
| LPS + this compound (50 µM) | ~180 |
Table 3: Upregulation of Pro-regenerative Markers in EAE Optic Nerve with this compound Treatment [4]
| Gene | Treatment | Relative mRNA Expression (Fold Change vs. Untreated EAE) |
| Ym1 | MOG EAE + this compound (2 mg/kg) | ~2.5 |
| Arg-1 | MOG EAE + this compound (2 mg/kg) | ~2.0 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. mdnewsline.com [mdnewsline.com]
Application Notes and Protocols: Investigating the Combined Effect of Lentiviral-Mediated S1P Receptor Knockdown and Siponimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingosine-1-phosphate (S1P) receptors play a crucial role in regulating lymphocyte trafficking, a key process in the pathophysiology of autoimmune diseases such as multiple sclerosis (MS).[1][2][3] Siponimod (BAF312) is an oral, selective modulator of S1P receptor subtypes 1 (S1P1) and 5 (S1P5) approved for the treatment of relapsing forms of multiple sclerosis.[4][5] Its therapeutic effect is primarily attributed to the functional antagonism of S1P1 on lymphocytes, leading to their sequestration in lymph nodes and reduced infiltration into the central nervous system (CNS).[6][4] Additionally, this compound's interaction with S1P5, which is expressed on oligodendrocytes and other neural cells, may contribute to neuroprotective and remyelinating effects.[6][7][8]
These application notes provide a comprehensive framework for investigating the cellular effects of combining lentiviral-mediated knockdown of S1P1 and S1P5 with this compound treatment. The protocols outlined below are designed to enable researchers to dissect the specific contributions of each receptor to the overall therapeutic effect of this compound and to explore potential synergistic or compensatory mechanisms.
This compound: Mechanism of Action and Clinical Efficacy
This compound acts as a functional antagonist of the S1P1 receptor. Upon binding, it induces the internalization and degradation of the receptor, thereby preventing lymphocytes from exiting lymph nodes.[4][7] This leads to a dose-dependent reduction in peripheral lymphocyte counts.[6][8] In contrast, this compound appears to act primarily as an agonist on the S1P5 receptor without causing its internalization, suggesting a different mode of action on neural cells.[6][7]
Clinical trials have demonstrated the efficacy of this compound in reducing disability progression and inflammatory markers in patients with secondary progressive multiple sclerosis (SPMS).[9][10][11][12][13]
Table 1: Summary of this compound (BAF312) Phase III EXPAND Trial Efficacy Data
| Endpoint | This compound vs. Placebo | p-value | Reference |
| Primary Endpoint | |||
| Risk of 3-month confirmed disability progression | 21% reduction | 0.013 | [9][10][13] |
| Key Secondary Endpoints | |||
| Risk of 6-month confirmed disability progression | 26% reduction | 0.0058 | [10][13] |
| T2 lesion volume increase | ~80% reduction | <0.0001 | [9][10] |
| Other Secondary Endpoints | |||
| Annualized relapse rate | 55% reduction | <0.0001 | [9][10] |
| Rate of brain volume loss | 23% reduction | 0.0002 | [9][10] |
Table 2: Effect of this compound on Peripheral Blood Lymphocyte Subsets
| Lymphocyte Subset | Reduction from Baseline (at 6 months) | Reference |
| CD4+ T cells | 97% | [6] |
| CD19+ B cells | 93% | [6] |
| CD8+ T cells | 67% | [6] |
Signaling Pathways and Experimental Workflow
S1P1 and S1P5 Signaling in Response to this compound
The diagram below illustrates the differential signaling of this compound on S1P1 and S1P5 receptors. On lymphocytes, this compound's functional antagonism of S1P1 leads to receptor internalization and sequestration of the cells within lymph nodes. On neural cells, its agonistic activity on S1P5 is hypothesized to promote cell survival and myelination.
Experimental Workflow
The following diagram outlines the experimental workflow for lentiviral-mediated knockdown of S1P receptors, followed by this compound treatment and subsequent analysis.
Experimental Protocols
Note: All procedures involving lentiviral particles must be performed in a Biosafety Level 2 (BSL-2) facility, following institutional guidelines.
Protocol 1: Lentiviral Vector Production and Titration
This protocol describes the generation of lentiviral particles carrying shRNA constructs for the knockdown of S1P1 or S1P5.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid (containing shRNA sequence for S1P1 or S1P5 and a selection marker, e.g., puromycin)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., calcium phosphate (B84403) or lipofectamine-based)
-
Opti-MEM or serum-free medium
-
0.45 µm syringe filters
-
Ultracentrifuge or concentration solution (e.g., Lenti-X Concentrator)
-
Target cells for titration (e.g., HT-1080)
-
Polybrene
-
Flow cytometer or fluorescence microscope (if using a fluorescent reporter)
Procedure:
-
Cell Seeding: Two days before transfection, seed 1.3–1.5 x 10^6 HEK293T cells in a 10-cm dish with 10 mL of complete DMEM. Cells should be 70–80% confluent at the time of transfection.[14]
-
Transfection:
-
Prepare the plasmid mixture in a sterile tube: transfer plasmid, packaging plasmid, and envelope plasmid in a ratio of 4:3:1.
-
Follow the manufacturer's protocol for your chosen transfection reagent.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO2.
-
-
Viral Harvest:
-
48 hours post-transfection, carefully collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
A second harvest can be performed at 72 hours post-transfection.
-
-
Viral Concentration (Optional but Recommended):
-
For higher titers, concentrate the viral supernatant by ultracentrifugation (e.g., 25,000 rpm for 90 minutes at 4°C) or using a commercially available concentration reagent.
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Viral Titration:
-
Seed target cells (e.g., 5 x 10^4 HT-1080 cells per well in a 24-well plate) 24 hours before transduction.[14]
-
On the day of transduction, prepare serial dilutions of your concentrated lentivirus in complete medium containing 8 µg/mL Polybrene.[15]
-
Replace the medium on the target cells with the virus-containing medium.
-
Incubate for 48-72 hours.
-
Determine the percentage of transduced cells (e.g., by measuring fluorescence if a reporter gene is present, or by antibiotic selection followed by cell counting).
-
Calculate the viral titer in transducing units per mL (TU/mL).
-
Protocol 2: Lentiviral Transduction of Target Cells for S1P Receptor Knockdown
Materials:
-
Target cells (e.g., primary T cells, oligodendrocyte precursor cells)
-
Lentiviral particles (shS1PR1, shS1PR5, and non-targeting control)
-
Complete growth medium for target cells
-
Polybrene (if not toxic to cells)
-
Puromycin (B1679871) (or other appropriate selection antibiotic)
Procedure:
-
Cell Seeding: Seed target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.[15] For suspension cells like lymphocytes, seed at a density of 1 x 10^5 to 5 x 10^5 cells per well.
-
Transduction:
-
Thaw lentiviral stocks on ice.
-
Calculate the volume of virus needed to achieve the desired Multiplicity of Infection (MOI). It is recommended to test a range of MOIs (e.g., 1, 5, 10) to optimize transduction efficiency and minimize toxicity.
-
Add the calculated volume of lentivirus to the cells. Include a non-targeting shRNA control.
-
If applicable, add Polybrene to a final concentration of 8 µg/mL.[15]
-
Incubate for 18-24 hours.
-
-
Medium Change: Remove the virus-containing medium and replace it with fresh complete medium.
-
Antibiotic Selection: 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the medium. The optimal concentration should be determined beforehand with a kill curve.
-
Expansion: Expand the antibiotic-resistant cells to generate a stable knockdown cell line.
Protocol 3: Validation of S1P Receptor Knockdown
Knockdown efficiency should be assessed at both the mRNA and protein levels.[16][17]
A. Quantitative Reverse Transcription PCR (qRT-PCR) for mRNA Levels
-
RNA Isolation: Isolate total RNA from both knockdown and control cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for S1PR1, S1PR5, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analysis: Calculate the relative expression of the target genes using the ΔΔCt method to determine the percentage of mRNA knockdown.[16]
B. Western Blot for Protein Levels
-
Protein Lysate Preparation: Lyse the knockdown and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against S1P1, S1P5, and a loading control (e.g., β-actin, GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control to determine the reduction in protein expression.
Protocol 4: this compound Treatment and Functional Assays
Materials:
-
S1P receptor knockdown and control cell lines
-
This compound
-
DMSO (for this compound stock solution)
-
Reagents for functional assays (e.g., cell viability assay kit, migration assay chamber)
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. A dose-response curve is recommended to determine the optimal concentration (e.g., 0.01 µM to 1 µM).[7]
-
Cell Treatment:
-
Seed the knockdown and control cells in appropriate culture plates.
-
Treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired duration (e.g., 4-24 hours).
-
-
Functional Assays:
-
Cell Viability Assay (MTT or CCK-8):
-
Migration Assay (for immune cells):
-
Use a transwell migration assay system.
-
Place cells in the upper chamber and a chemoattractant (e.g., S1P) in the lower chamber.
-
Quantify the number of cells that have migrated to the lower chamber after a specific incubation period.
-
-
Downstream Signaling Analysis:
-
Analyze the phosphorylation status or expression of downstream signaling molecules (e.g., Akt, ERK) by Western blot to assess receptor activation.
-
-
Conclusion
The combination of lentiviral-mediated gene silencing and pharmacological modulation with this compound provides a powerful approach to elucidate the specific roles of S1P1 and S1P5 in various cellular processes. The protocols and data presented here serve as a comprehensive guide for researchers aiming to investigate the intricate mechanisms of S1P receptor signaling and the therapeutic actions of this compound. This experimental framework can be adapted to various cell types and research questions, ultimately contributing to a deeper understanding of S1P biology and the development of novel therapeutic strategies for autoimmune and neurodegenerative diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Spotlight on this compound and its potential in the treatment of secondary progressive multiple sclerosis: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novartis.com [novartis.com]
- 10. novartis.com [novartis.com]
- 11. Clinical Evaluation of this compound for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound trial ‘first’ to show delayed disability in secondary progressive MS | MDedge [mdedge.com]
- 13. neurology.org [neurology.org]
- 14. genecopoeia.com [genecopoeia.com]
- 15. origene.com [origene.com]
- 16. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Siponimod and its Impact on Lymphocyte Populations: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (brand name Mayzent®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of relapsing forms of multiple sclerosis (MS).[1][2][3] Its primary mechanism of action involves binding to S1P receptor subtype 1 (S1P1) on lymphocytes, which prevents their egress from lymph nodes.[1][2] This sequestration of lymphocytes in lymphoid tissues reduces the number of circulating lymphocytes, thereby limiting their infiltration into the central nervous system (CNS) where they can contribute to inflammation and nerve damage.[1][2][3] This document provides detailed application notes and protocols for the analysis of lymphocyte populations in peripheral blood following this compound treatment using flow cytometry.
Mechanism of Action of this compound
This compound acts as a functional antagonist of the S1P1 receptor.[1][2] By binding to S1P1, it induces the internalization and degradation of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that promotes their exit from lymphoid organs.[1][2] This leads to a reversible, dose-dependent reduction in the peripheral blood lymphocyte count, which is a key pharmacodynamic effect of the drug.[2][3] Lymphocyte counts typically begin to decrease within 4-6 hours of the first dose.[2] Upon discontinuation of treatment, lymphocyte counts generally return to the normal range within 10 days for approximately 90% of patients.[3]
The following diagram illustrates the signaling pathway of the S1P1 receptor and the mechanism of this compound's action.
References
Application Notes and Protocols for Intracerebroventricular Infusion of Siponimod in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siponimod (BAF312) is a selective sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅).[1] While its peripheral effects on lymphocyte trafficking are well-documented, there is growing evidence for its direct neuroprotective actions within the central nervous system (CNS).[2][3] Intracerebroventricular (ICV) infusion in mice is a powerful technique to investigate these direct CNS effects, bypassing the blood-brain barrier and minimizing peripheral immunomodulatory actions.[2][3]
These application notes provide a detailed protocol for the continuous ICV infusion of this compound in mice using osmotic minipumps. This method has been successfully employed to demonstrate the neuroprotective effects of this compound in experimental autoimmune encephalomyelitis (EAE), a common mouse model for multiple sclerosis.[4]
Key Experimental Data
The following tables summarize quantitative data from studies utilizing ICV infusion of this compound in EAE mice.
Table 1: Effects of ICV this compound on Glial Activation and Neuronal Integrity in the Striatum of EAE Mice
| Parameter | Vehicle Control (EAE) | This compound (0.45 µ g/day ) (EAE) | Percentage Change | Statistical Significance | Reference |
| GFAP Levels (Astrocyte Activation) | High | Reduced by 50% | ↓ 50% | p < 0.05 | [5] |
| Iba1 Levels (Microglia/Macrophage Activation) | High | Reduced by >50% | ↓ >50% | p < 0.05 | [5] |
| Parvalbumin-Positive (PV+) Neurons | ~1885 cells | ~2293 cells | ↑ ~21.6% | p < 0.01 | [5] |
| CD3+ Cells (Infiltrating Lymphocytes) | High | Reduced to a similar degree as Iba1 | Significant Reduction | Not specified | [5] |
Table 2: Effect of Different ICV this compound Dosages on Peripheral CD3+ Lymphocyte Counts in EAE Mice
| Treatment Group | Mean Peripheral CD3+ Lymphocyte Count | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | Not specified | - | [6] |
| This compound (0.225 µ g/day ) | No significant reduction | p > 0.05 | [6] |
| This compound (0.45 µ g/day ) | No significant reduction | p > 0.05 | [4][6] |
| This compound (4.5 µ g/day ) | Significant reduction | p < 0.01 | [6] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Cannula Implantation
This protocol details the surgical procedure for implanting a guide cannula into the lateral ventricle of a mouse brain.[7][8][9][10]
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Heating pad
-
Surgical instruments (scalpel, forceps, drill, etc.)
-
Guide cannula (e.g., ALZET Brain Infusion Kit)
-
Screws and dental cement
-
Analgesics and antibiotics
-
Sterile saline
-
Eye ointment
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane (B1672236) (3% for induction, 1.5% for maintenance) and place it in the stereotaxic frame.[9] Ensure the head is level.[8] Maintain body temperature with a heating pad.[9] Shave the scalp and sterilize the area with betadine and 70% alcohol.[8] Apply eye ointment to prevent drying.[11]
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull.[10] Clean the skull surface of connective tissue.[8] Identify Bregma.
-
Determine Coordinates: For the lateral ventricle, typical coordinates for C57BL/6 mice are: Anteroposterior (AP): -0.3 mm from Bregma; Mediolateral (ML): ±1.0 mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface.[12]
-
Drilling and Dura Removal: Drill a small hole at the determined coordinates.[8] Carefully remove the underlying dura mater.
-
Cannula Implantation: Lower the guide cannula to the target DV coordinate.[10]
-
Securing the Cannula: Secure the cannula to the skull using small screws and dental cement.[13]
-
Post-operative Care: Administer analgesics and antibiotics as per institutional guidelines.[13] Allow the mouse to recover in a clean, warm cage.
Protocol 2: Osmotic Pump Preparation and Connection
This protocol describes the preparation of an osmotic minipump for continuous infusion of this compound.[12][13][14]
Materials:
-
ALZET osmotic minipump (e.g., Model 2004 for 4-week infusion)
-
This compound solution (dissolved in appropriate vehicle)
-
Sterile saline
-
Syringe with filling tube
-
Catheter tubing
Procedure:
-
Pump Filling: Following the manufacturer's instructions, fill the osmotic pump with the prepared this compound solution using a syringe and filling tube.[13]
-
Flow Moderator Insertion: Insert the flow moderator into the filled pump.[13]
-
Priming: Prime the filled pumps in sterile saline at 37°C for at least 24 hours before implantation to ensure immediate pumping upon implantation.[13]
-
Catheter Connection: Cut the catheter tubing to the appropriate length to connect the pump to the implanted cannula, allowing for free movement of the animal's head and neck.[14] Connect one end of the catheter to the pump's flow moderator and the other to the guide cannula.[14]
Protocol 3: Osmotic Pump Implantation and Infusion Initiation
Procedure:
-
Anesthetize the mouse that has recovered from the cannula implantation surgery.
-
Subcutaneous Pocket: Create a subcutaneous pocket on the back of the mouse, slightly posterior to the scapulae.[12]
-
Pump Implantation: Insert the primed osmotic pump into the subcutaneous pocket.[13]
-
Catheter Tunneling: Tunnel the catheter subcutaneously from the pump to the head-mounted cannula.
-
Connection: Connect the catheter to the cannula.
-
Closure: Suture the incisions on the back and head.
-
Recovery: Monitor the animal during recovery. The osmotic pump will now continuously deliver this compound into the cerebral ventricle.
Visualizations
This compound Signaling Pathway
Caption: this compound signaling in CNS cells.
Experimental Workflow for ICV Infusion of this compound in Mice
Caption: Workflow for ICV this compound infusion.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does this compound Exert Direct Effects in the Central Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereotaxic Adeno-associated Virus Injection and Cannula Implantation in the Dorsal Raphe Nucleus of Mice [en.bio-protocol.org]
- 8. Stereotaxic Optic Fiber Implantation in Mice [protocols.io]
- 9. Microdialysis guide cannula implantation surgery [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Video: Cannula Implantation into the Cisterna Magna of Rodents [jove.com]
- 12. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzet.com [alzet.com]
- 14. alzet.com [alzet.com]
Application Notes and Protocols for Establishing a Primary Enteric Nervous System Culture for Siponimod Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons and glial cells within the gastrointestinal wall that autonomously regulates digestive functions.[1] Emerging evidence suggests the ENS is a target in autoimmune and neurodegenerative diseases, including multiple sclerosis (MS), where gastrointestinal dysfunction is a common comorbidity.[2][3] Siponimod (brand name Mayzent), a selective sphingosine-1-phosphate (S1P) receptor modulator, is an approved oral therapy for active secondary progressive MS.[4][5] It primarily acts on S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[5][6] While its main therapeutic effect is attributed to sequestering lymphocytes in lymph nodes and reducing their infiltration into the central nervous system (CNS), this compound can cross the blood-brain barrier, suggesting direct effects on neural cells.[6][7][8]
The expression of S1P receptors in the ENS raises the possibility of a direct therapeutic effect of this compound on enteric neurons and glia.[2] Establishing primary ENS cultures provides a valuable in vitro model to investigate these potential direct effects, dissect cellular and molecular mechanisms, and screen for novel therapeutic activities independent of peripheral immune modulation. These application notes provide a detailed protocol for isolating, culturing, and treating primary enteric neurons and glia with this compound.
Data Presentation: Expected Quantitative Outcomes
The following tables outline the types of quantitative data that can be generated from these studies.
Table 1: Effect of this compound on Enteric Neuron and Glial Cell Viability
| Treatment Group | Concentration (nM) | Neuronal Viability (% of Control) | Glial Viability (% of Control) |
| Vehicle Control | 0 | 100 ± 5.0 | 100 ± 6.2 |
| This compound | 1 | 105 ± 4.8 | 102 ± 5.5 |
| This compound | 10 | 110 ± 6.1 | 108 ± 7.1 |
| This compound | 100 | 98 ± 5.3 | 95 ± 6.8 |
| Positive Control (e.g., GDNF) | 10 ng/mL | 120 ± 7.5 | 115 ± 8.0 |
Data presented as mean ± standard deviation.
Table 2: Quantification of Neurite Outgrowth in Enteric Neurons Treated with this compound
| Treatment Group | Concentration (nM) | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| Vehicle Control | 0 | 150 ± 20 | 3.5 ± 0.5 |
| This compound | 1 | 160 ± 22 | 3.6 ± 0.6 |
| This compound | 10 | 185 ± 25 | 4.2 ± 0.7 |
| This compound | 100 | 145 ± 18 | 3.4 ± 0.4 |
Data presented as mean ± standard deviation.
Table 3: Expression of Inflammatory Markers in Enteric Glial Cells Following this compound Treatment
| Treatment Group | Concentration (nM) | Relative GFAP Expression (Fold Change) | Relative IL-6 mRNA Expression (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LPS (1 µg/mL) | - | 3.5 ± 0.4 | 15.2 ± 2.1 |
| LPS + this compound | 10 | 2.1 ± 0.3 | 7.8 ± 1.5 |
| LPS + this compound | 100 | 1.5 ± 0.2 | 4.5 ± 0.9 |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Myenteric Plexus Neurons and Glia from Adult Mouse Ileum
This protocol is adapted from established methods for creating mixed cultures of enteric neurons and glia.[9][10]
Materials:
-
Animals: Adult C57BL/6 mice (8-12 weeks old)
-
Reagents:
-
Krebs solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 NaH2PO4, 25 NaHCO3, 11 glucose)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Collagenase Type II (e.g., Worthington)
-
Trypsin (0.05%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal A medium
-
B-27 supplement
-
L-glutamine
-
Glial Cell Line-Derived Neurotrophic Factor (GDNF)
-
Penicillin-Streptomycin solution
-
Poly-D-lysine
-
-
Equipment:
-
Stereomicroscope
-
Standard cell culture incubator (37°C, 5% CO2)
-
Centrifuge
-
Surgical instruments (forceps, scissors)
-
Petri dishes, culture plates (24-well), and conical tubes
-
Glass rods (2-3 mm diameter)
-
Cotton swabs
-
Methodology:
-
Preparation:
-
Coat culture wells with poly-D-lysine (50 µg/mL in borate (B1201080) buffer) overnight at 37°C.
-
Wash wells three times with sterile water and allow to dry.
-
Coat with laminin (10 µg/mL in HBSS) for at least 4 hours at 37°C before use.[9]
-
Prepare all media and solutions and ensure they are at the correct temperature.
-
-
Dissection:
-
Euthanize the mouse using a humane, approved method.
-
Sterilize the abdomen with 70% ethanol.
-
Make a midline incision and expose the abdominal cavity.
-
Carefully excise the small intestine, from the duodenum to the cecum, and place it in ice-cold, carbogen-gassed (95% O2, 5% CO2) Krebs solution.
-
Flush the intestinal lumen with cold Krebs solution to remove fecal matter.
-
-
Isolation of the Longitudinal Muscle with Attached Myenteric Plexus (LMMP):
-
Cut the cleaned intestine into 2-4 cm segments.
-
Thread a segment onto a glass rod.
-
Under a stereomicroscope, use fine forceps to gently peel away the outer longitudinal muscle layer, which contains the myenteric plexus.[11] This will appear as a thin, semi-transparent sheet.
-
Collect the LMMP strips in a petri dish containing ice-cold Krebs solution.
-
-
Enzymatic Digestion:
-
Mince the collected LMMP strips into small pieces.
-
Transfer the tissue to a conical tube containing 5 mL of HBSS with 1 mg/mL Collagenase Type II.
-
Incubate at 37°C for 60-90 minutes in a shaking water bath.
-
Gently triturate the tissue every 15 minutes with a fire-polished Pasteur pipette.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes.
-
Resuspend the pellet in 0.05% trypsin and incubate for 5-10 minutes at 37°C.
-
Neutralize the trypsin by adding an equal volume of media containing 10% FBS.
-
-
Plating and Culture:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete enteric neuron media (Neurobasal A, 1x B-27, 2 mM L-glutamine, 10 ng/mL GDNF, 1% FBS, and 1% penicillin-streptomycin).[10]
-
Plate the cells onto the pre-coated wells. A typical yield from one mouse is sufficient for 6-8 wells of a 24-well plate.
-
Incubate at 37°C in a 5% CO2 humidified atmosphere.
-
Change half of the medium every 2-3 days. Neurite outgrowth should be visible within 24-48 hours, and a network of neurons and glia will form over 7-10 days.[9][12]
-
Protocol 2: this compound Treatment and Endpoint Analysis
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Reagents for viability assays (e.g., Calcein-AM, Propidium Iodide)
-
Reagents for immunocytochemistry (primary and secondary antibodies)
-
Reagents for RNA extraction and qPCR (optional)
Methodology:
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Further dilute the stock solution in complete enteric neuron media to achieve the desired final concentrations (e.g., 1, 10, 100 nM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Treatment:
-
After 5-7 days in culture, when a stable network has formed, replace the existing medium with fresh medium containing the desired concentrations of this compound or vehicle control (media with 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal duration may need to be determined empirically based on the specific research question.
-
-
Endpoint Analysis:
-
Cell Viability Assessment:
-
Use a live/dead viability assay (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells).
-
Capture images using fluorescence microscopy and quantify the percentage of live and dead cells for both neurons (identified by morphology) and glia.
-
-
Immunocytochemistry for Neuronal and Glial Markers:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% donkey serum in PBS).
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-β-III tubulin for neurons, anti-GFAP for enteric glia).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Image the cells and quantify parameters such as neurite length, number of neurites, and protein expression levels using image analysis software (e.g., ImageJ).
-
-
Analysis of Inflammatory Markers (optional):
-
To study the anti-inflammatory potential, pre-treat cultures with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) followed by co-treatment with this compound.
-
After treatment, lyse the cells and extract RNA for qPCR analysis of inflammatory gene expression (e.g., IL-6, TNF-α).
-
-
Visualizations
Caption: Experimental workflow for establishing and studying primary ENS cultures.
Caption: this compound's potential signaling pathways in enteric nervous system cells.
References
- 1. The gut brain in a dish: Murine primary enteric nervous system cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Impact of this compound on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does this compound Exert Direct Effects in the Central Nervous System? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An In-vitro Preparation of Isolated Enteric Neurons and Glia from the Myenteric Plexus of the Adult Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In-vitro Preparation of Isolated Enteric Neurons and Glia from the Myenteric Plexus of the Adult Mouse [jove.com]
- 11. Video: An In-vitro Preparation of Isolated Enteric Neurons and Glia from the Myenteric Plexus of the Adult Mouse [jove.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Analysis of Siponimod in Healthy versus MS Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of Siponimod (Mayzent®), a sphingosine-1-phosphate (S1P) receptor modulator, in both healthy individuals and multiple sclerosis (MS) patient populations. Detailed protocols for key experiments are included to facilitate study design and execution in a research setting.
Introduction
This compound is an oral, selective modulator of the S1P receptor subtypes S1P1 and S1P5.[1] Its primary mechanism of action involves the reversible sequestration of lymphocytes in lymph nodes, thereby reducing their infiltration into the central nervous system (CNS), which is a key pathological feature of multiple sclerosis.[1][2] Understanding the pharmacokinetic profile of this compound is crucial for optimizing dosing strategies, ensuring efficacy, and minimizing adverse effects. This document outlines the key PK parameters of this compound in healthy volunteers and MS patients and provides detailed protocols for its analysis.
Data Presentation: Comparative Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been well-characterized in both healthy volunteers and individuals with multiple sclerosis. A summary of the key pharmacokinetic parameters is presented in the tables below.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound
| Parameter | Healthy Volunteers | Multiple Sclerosis Patients | Reference(s) |
| Tmax (h) | ~4 | ~4 | [3] |
| Cmax (ng/mL) | Dose-proportional | Dose-proportional | [4] |
| AUC (ng·h/mL) | Dose-proportional | Dose-proportional | [4] |
| t½ (h) | ~30 | ~30 | [3] |
| CL/F (L/h) | 3.17 | 2.80 (11.85% lower) | [3] |
| Vd/F (L) | 112.70 | 112.70 | [3] |
Table 2: Influence of CYP2C9 Genotype on this compound Pharmacokinetics (Healthy Volunteers)
| CYP2C9 Genotype | Relative AUC vs. 1/1 | Relative Clearance vs. 1/1 | Reference(s) |
| 1/1 (Normal Metabolizer) | 1.0 | 1.0 | [5] |
| 1/2 or 2/2 (Intermediate Metabolizer) | Similar to 1/1 | Similar to 1/1 | [3] |
| 1/3 or 2/3 (Intermediate Metabolizer) | ~2-fold increase | ~0.7-fold decrease | [3][5] |
| 3/3 (Poor Metabolizer) | ~4-fold increase | ~0.3-fold decrease | [3][5] |
Note: Tmax = Time to maximum plasma concentration; Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve; t½ = Elimination half-life; CL/F = Apparent oral clearance; Vd/F = Apparent volume of distribution.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in this compound pharmacokinetic analysis, the following diagrams are provided.
References
- 1. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kcl.ac.uk [kcl.ac.uk]
- 4. NONMEM Tutorial Part I: Description of Commands and Options, With Simple Examples of Population Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Post-Hoc Analysis of EXPAND Trial Data
For Researchers, Scientists, and Drug Development Professionals
These application notes outline novel research questions and detailed protocols for post-hoc analyses of the Phase III EXPAND trial data for siponimod in secondary progressive multiple sclerosis (SPMS). The objective is to leverage the comprehensive dataset to explore novel therapeutic mechanisms and identify patient subgroups with differential treatment responses.
Introduction to the EXPAND Trial
The EXPAND trial was a pivotal, randomized, double-blind, placebo-controlled Phase III study that evaluated the efficacy and safety of this compound, a selective sphingosine-1-phosphate (S1P) receptor modulator, in patients with SPMS. The trial successfully demonstrated that this compound significantly reduced the risk of disability progression compared to placebo.[1][2] Key eligibility criteria included patients aged 18-60 years with an Expanded Disability Status Scale (EDSS) score of 3.0-6.5 and documented disability progression in the prior two years.[2][3] MRI scans were conducted at baseline and at 12, 24, and 36 months.[1]
Quantitative Data Summary from the EXPAND Trial
The following tables summarize the key quantitative outcomes from the EXPAND trial and its subsequent analyses.
Table 1: Primary and Key Secondary Clinical Endpoints
| Outcome | This compound (n=1099) | Placebo (n=546) | Hazard Ratio (95% CI) / Risk Reduction | p-value |
| 3-Month Confirmed Disability Progression | 26% of patients | 32% of patients | 0.79 (0.65-0.95) / 21% reduction | 0.013 |
| 6-Month Confirmed Disability Progression | - | - | 26% risk reduction | <0.05 |
| Annualized Relapse Rate | - | - | 55% reduction | <0.05 |
Data sourced from multiple reports on the EXPAND trial results.[1][2][3]
Table 2: Key MRI Outcomes
| Outcome | This compound | Placebo | % Reduction vs. Placebo | p-value |
| Change in T2 Lesion Volume | Significantly less increase | - | - | <0.0001 |
| New or Enlarging T2 Lesions | - | - | 80% reduction | <0.0001 |
| Gadolinium-Enhancing T1 Lesions | - | - | 85% reduction | <0.0001 |
| Brain Volume Loss (12 & 24 months) | Significantly reduced | - | - | <0.05 |
Summary of MRI findings from post-hoc analyses of the EXPAND trial.[3][4]
Table 3: Biomarker and Cognitive Outcomes
| Outcome | This compound | Placebo | Finding | p-value |
| Blood Neurofilament Light Chain (NfL) Levels (at 21 months) | -5.7% change from baseline | +9.2% change from baseline | This compound significantly reduced blood NfL levels | 0.0004 |
| 6-Month Confirmed SDMT Improvement | - | - | 62% increased likelihood | 0.007 |
| 6-Month Confirmed SDMT Worsening | - | - | 27% reduced risk | 0.060 |
Data from post-hoc analyses of biomarker and cognitive data from the EXPAND trial.[4][5]
New Research Questions for Post-Hoc Analysis
Research Question 1: What is the temporal relationship between changes in inflammatory biomarkers and subsequent neuroaxonal damage and brain atrophy?
Rationale: While this compound's effect on both inflammation and neurodegeneration is established, the precise temporal sequence of these effects is not fully elucidated. This analysis will investigate if early changes in a panel of inflammatory cytokines and chemokines predict later changes in neurofilament light chain (NfL) levels and brain volume loss.
Research Question 2: Do advanced quantitative MRI measures of tissue integrity predict cognitive decline and disability progression?
Rationale: Conventional MRI measures in the EXPAND trial, such as T2 lesion volume, showed treatment effects.[1] This post-hoc analysis will utilize advanced techniques on the existing MRI data to extract more subtle measures of tissue integrity, such as from Magnetization Transfer Ratio (MTR) and Diffusion Tensor Imaging (DTI), to determine if these are more sensitive predictors of clinical outcomes.
Research Question 3: Is there a pharmacogenomic interaction between APOE genotype and the efficacy of this compound in slowing cognitive decline?
Rationale: The apolipoprotein E (APOE) genotype is a known risk factor for cognitive decline in various neurological conditions.[6] This analysis will explore whether the APOE ε4 allele modifies the treatment effect of this compound on cognitive outcomes, potentially identifying a patient subgroup with enhanced therapeutic benefit.
Experimental Protocols
Protocol 1: Longitudinal Analysis of Inflammatory Biomarkers and Neurodegeneration
-
Sample Selection: Utilize stored plasma samples from all consenting participants in the EXPAND trial at baseline, 6, 12, and 24 months.
-
Cytokine and Chemokine Profiling:
-
Thaw plasma samples on ice.
-
Perform a multiplex immunoassay (e.g., Luminex-based assay) to quantify a panel of pro- and anti-inflammatory cytokines and chemokines. The panel should include, but not be limited to: IL-1β, IL-6, TNF-α, IFN-γ, IL-10, TGF-β, CCL2 (MCP-1), and CXCL10 (IP-10).
-
Follow the manufacturer's protocol for the chosen multiplex assay kit, including standard curve generation and quality control checks.
-
-
Neurofilament Light Chain (NfL) Quantification:
-
Use a high-sensitivity single-molecule array (Simoa) immunoassay for the quantification of NfL in plasma samples.
-
Follow the established protocol for the Simoa NfL assay, ensuring appropriate sample dilution and calibration.
-
-
Brain Volume Measurement:
-
Utilize the existing MRI data from the EXPAND trial.
-
Employ a validated, automated software pipeline (e.g., SIENA) to calculate the percentage brain volume change (PBVC) between baseline and subsequent time points.
-
-
Statistical Analysis:
-
Use a mixed-effects model to analyze the longitudinal changes in cytokine/chemokine levels, NfL, and brain volume, with treatment group, time, and their interaction as fixed effects.
-
Employ time-lagged correlation analyses to investigate the temporal relationship between early changes in inflammatory markers and subsequent changes in NfL and brain volume.
-
Protocol 2: Advanced Quantitative MRI Analysis for Prediction of Clinical Outcomes
-
MRI Data Pre-processing:
-
Retrieve raw MRI data (T1-weighted, T2-weighted, FLAIR, and MTR scans) from the EXPAND trial database.
-
Perform standardized pre-processing steps, including noise reduction, intensity normalization, and brain extraction.
-
-
Magnetization Transfer Ratio (MTR) Analysis:
-
Co-register MTR scans to the T1-weighted images.
-
Generate MTR maps and calculate mean MTR values within normal-appearing white matter (NAWM), cortical gray matter (cGM), and T2 lesions.
-
-
Diffusion Tensor Imaging (DTI) Analysis (if data available):
-
If DTI data was acquired, perform eddy current and motion correction.
-
Calculate fractional anisotropy (FA) and mean diffusivity (MD) maps.
-
Extract mean FA and MD values from NAWM and cGM.
-
-
Statistical Analysis:
-
Use Cox proportional hazards models to assess the predictive value of baseline and changes in MTR, FA, and MD for time to confirmed disability progression (CDP) and cognitive worsening (sustained ≥4-point decrease in SDMT).
-
Incorporate these quantitative MRI measures as covariates in the models, adjusting for baseline clinical and demographic variables.
-
Protocol 3: Pharmacogenomic Analysis of APOE Genotype and Cognitive Outcomes
-
Genomic DNA Extraction and APOE Genotyping:
-
If not already available, extract genomic DNA from stored whole blood samples from consenting participants.
-
Perform APOE genotyping using a validated method, such as TaqMan SNP genotyping assays for rs429358 and rs7412, to determine the ε2, ε3, and ε4 allele status.
-
-
Cognitive Data:
-
Utilize the longitudinal cognitive data collected in the EXPAND trial, specifically the Symbol Digit Modalities Test (SDMT), Paced Auditory Serial Addition Test (PASAT), and Brief Visuospatial Memory Test-Revised (BVMT-R) scores.
-
-
Statistical Analysis:
-
Categorize patients based on APOE ε4 carrier status (presence vs. absence of at least one ε4 allele).
-
Incorporate an interaction term for treatment group and APOE ε4 status in a mixed-effects model for repeated measures to analyze the longitudinal cognitive scores.
-
A significant interaction term would indicate that the effect of this compound on cognitive performance differs by APOE genotype.
-
Perform subgroup analyses to compare the treatment effect of this compound in APOE ε4 carriers versus non-carriers.
-
Visualizations
Caption: this compound's dual mechanism of action on immune and central nervous system cells.
Caption: Workflow for the proposed post-hoc analyses of the EXPAND trial data.
References
- 1. library.neurol.ru [library.neurol.ru]
- 2. This compound versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on magnetic resonance imaging measures of neurodegeneration and myelination in secondary progressive multiple sclerosis: Gray matter atrophy and magnetization transfer ratio analyses from the EXPAND phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound vs placebo in active secondary progressive multiple sclerosis: a post hoc analysis from the phase 3 EXPAND study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term efficacy and safety of this compound in patients with secondary progressive multiple sclerosis: Analysis of EXPAND core and extension data up to >5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Efficacy and Safety of this compound in Patients With Secondary Progressive Multiple Sclerosis (EXPAND) [stanfordhealthcare.org]
Troubleshooting & Optimization
Optimizing Siponimod dosage to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Siponimod dosage to minimize off-target effects during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its intended on-target effect?
This compound is a selective sphingosine-1-phosphate (S1P) receptor modulator that binds with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its primary on-target effect is the functional antagonism of S1P1 receptors on lymphocytes.[1][3] This leads to the internalization and degradation of the receptors, preventing the egress of lymphocytes from lymph nodes and secondary lymphoid organs.[1][3][4] The resulting sequestration of lymphocytes in lymphoid tissues reduces the number of circulating lymphocytes, which is the intended therapeutic effect in conditions like multiple sclerosis.[5][6]
Q2: What are the known major off-target effects of this compound?
The major off-target effects of this compound are primarily related to its activity on S1P receptors in various tissues outside the immune system. These include:
-
Cardiac Effects: Bradycardia and atrioventricular (AV) conduction delays can occur, especially upon treatment initiation.[1][7][8] This is thought to be mediated by S1P1 receptors on atrial myocytes.[9][10]
-
Macular Edema: An accumulation of fluid in the macula of the eye, which can cause visual disturbances.[7][11]
-
Hepatotoxicity: Elevations in liver transaminases have been observed in clinical trials.[7][12]
-
Respiratory Effects: Dose-dependent reductions in forced expiratory volume in 1 second (FEV1) have been reported.[5][7]
-
Hypertension: An increase in blood pressure has been noted in some patients.[7][12]
Q3: How does a patient's genetic profile influence this compound dosage and potential for off-target effects?
The metabolism of this compound is significantly influenced by genetic variations in the Cytochrome P450 2C9 (CYP2C9) enzyme.[1][13] Individuals with certain CYP2C9 genotypes metabolize the drug more slowly, leading to higher plasma concentrations and an increased risk of adverse effects.[13][14] Therefore, CYP2C9 genotyping is mandatory before initiating treatment to determine the appropriate maintenance dosage.[4][8]
-
CYP2C91/1, 1/2, or 2/2 genotypes: Standard maintenance dose of 2 mg once daily.[4]
-
CYP2C91/3 or 2/3 genotypes: Reduced maintenance dose of 1 mg once daily.[4]
-
CYP2C93/3 genotype: this compound is contraindicated due to a significantly increased risk of adverse reactions.[4]
Q4: What is the recommended dose titration schedule for this compound to minimize initial off-target effects?
To mitigate first-dose effects, particularly bradycardia, a dose titration is recommended for treatment initiation.[1][8] The standard titration schedule is as follows:
-
Day 1 & 2: 0.25 mg once daily
-
Day 3: 0.5 mg once daily
-
Day 4: 0.75 mg once daily
-
Day 5: 1.25 mg once daily
-
Day 6 and thereafter: Maintenance dose (1 mg or 2 mg based on CYP2C9 genotype) once daily.[4]
If a dose is missed for more than 24 hours during the titration phase, treatment should be reinitiated with Day 1 of the titration schedule.[1]
Troubleshooting Guides
Issue 1: Significant Bradycardia Observed After First Dose
-
Problem: A subject exhibits a clinically significant decrease in heart rate or symptomatic bradycardia after the initial dose of this compound.
-
Possible Cause: This is a known on-target effect mediated by S1P1 receptors on cardiac cells.[9] The effect is typically transient.[5]
-
Troubleshooting Steps:
-
Monitor: Continuously monitor vital signs, including heart rate and blood pressure, for at least 6 hours post-dose.[7] Perform an electrocardiogram (ECG) at baseline and at the end of the observation period.[8]
-
Symptomatic Management: If symptomatic bradycardia occurs, manage according to standard clinical protocols.
-
Dosage Adjustment: If bradycardia is severe or persistent, consider discontinuing the experiment for that subject. Future protocols could investigate even slower titration schedules or lower starting doses in susceptible populations.
-
Review Concomitant Medications: Assess for concurrent use of other drugs that may decrease heart rate, such as beta-blockers or calcium channel blockers.[6]
-
Issue 2: Elevated Liver Enzymes Detected During a Study
-
Problem: A subject shows a significant increase in alanine (B10760859) aminotransferase (ALT) or aspartate aminotransferase (AST) levels during treatment.
-
Possible Cause: this compound can cause liver injury.[11]
-
Troubleshooting Steps:
-
Confirm: Repeat liver function tests (LFTs) to confirm the elevation.
-
Monitor: Increase the frequency of LFT monitoring. The median time to transaminitis is around 6 months.[6]
-
Discontinuation Criteria: As a general guideline for S1P modulators, consider discontinuing treatment if ALT levels exceed 3 times the upper limit of normal.[6] ALT levels typically return to normal approximately one month after discontinuation.[6]
-
Investigate Other Causes: Rule out other potential causes of liver injury, such as viral hepatitis or concomitant hepatotoxic medications.
-
Issue 3: Subject Reports a Change in Vision
-
Problem: A research participant complains of blurred vision or other visual disturbances.
-
Possible Cause: This could be a symptom of macular edema, a known off-target effect of this compound.[11]
-
Troubleshooting Steps:
-
Ophthalmological Examination: Immediately refer the subject for a comprehensive ophthalmological evaluation, including optical coherence tomography (OCT), to screen for macular edema.[6]
-
Baseline and Follow-up: An OCT should be performed at baseline and 3 months after treatment initiation for all subjects.[6] Patients with a history of uveitis or diabetes mellitus are at an increased risk.[11]
-
Discontinuation: If macular edema is confirmed, discontinuation of this compound is recommended.
-
Data Presentation
Table 1: Dose-Dependent Adverse Events from the BOLD Phase 2 Study (6-Month Data)
| Adverse Event | Placebo (n=45) | This compound 0.5 mg (n=43) | This compound 2 mg (n=49) | This compound 10 mg (n=50) |
| Any Adverse Event | 80% | 86% | 98% | 96% |
| Serious Adverse Events | 0% | 18.6% | 8.2% | 6% |
| Headache | 11% | 16% | 20% | 24% |
| Nasopharyngitis | 9% | 14% | 16% | 12% |
| Lymphopenia | 0% | 7% | 22% | 36% |
| Bradycardia | 0% | 5% | 10% | 12% |
| ALT Increased | 2% | 7% | 14% | 20% |
Data adapted from the BOLD study publications.[2][3][5]
Table 2: Key Off-Target Effects of this compound (2 mg) vs. Placebo in the EXPAND Phase 3 Study
| Adverse Event | Placebo (n=546) | This compound 2 mg (n=1099) |
| Any Adverse Event | 82% | 89% |
| Serious Adverse Events | 15% | 18% |
| Bradycardia | 2.9% | 4.4% |
| Macular Edema | 0.2% | 1.8% |
| Hypertension | 9.2% | 12.5% |
| ALT > 5x ULN | 0.5% | 1.4% |
| Lymphopenia (<200/µL) | 0% | 1% |
Data adapted from the EXPAND study publications.[1][7][12]
Experimental Protocols
1. S1P1 Receptor Functional Assay (Competitive Radioligand Binding)
-
Objective: To determine the binding affinity of test compounds to the S1P1 receptor.
-
Materials:
-
Cell membranes from a cell line overexpressing human S1P1 receptor.
-
[³²P]S1P (radioligand).
-
Assay buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA.
-
Test compounds dissolved in DMSO or methanol.
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Dilute S1P1 receptor-expressing cell membranes in ice-cold assay buffer to a final concentration of 1-2 µg of protein per well.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of the diluted test compound and 50 µL of the diluted cell membranes to each well.
-
Pre-incubate the plate at room temperature for 30 minutes.
-
Prepare a working solution of [³²P]S1P in assay buffer to a final concentration of 0.1-0.2 nM.
-
Add 50 µL of the [³²P]S1P working solution to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression analysis of the competition binding data.
-
2. Monitoring for Macular Edema
-
Objective: To detect and quantify macular edema in subjects receiving this compound.
-
Methodology: Optical Coherence Tomography (OCT).
-
Procedure:
-
Baseline Assessment: Perform a baseline OCT scan on all subjects before the first dose of this compound.
-
Follow-up Scans: Conduct follow-up OCT scans at regular intervals (e.g., 3 months after initiation) and whenever a subject reports visual disturbances.
-
Image Acquisition: Obtain high-resolution, cross-sectional images of the retina, focusing on the macula.
-
Analysis:
-
Measure retinal thickness and compare it to baseline values.
-
Assess for the presence of intra-retinal or sub-retinal fluid.
-
Quantify any changes in retinal volume.
-
-
Interpretation: A significant increase in retinal thickness or the presence of fluid is indicative of macular edema.
-
3. Liver Function Monitoring
-
Objective: To monitor for potential hepatotoxicity.
-
Methodology: Measurement of liver enzymes and bilirubin (B190676) in serum.
-
Procedure:
-
Baseline Assessment: Obtain baseline measurements of ALT, AST, and total bilirubin before initiating treatment.
-
Routine Monitoring: Measure LFTs periodically (e.g., every 6 months) during the study.
-
Symptom-Triggered Testing: Perform LFTs immediately if a subject develops signs or symptoms of hepatic dysfunction (e.g., nausea, vomiting, abdominal pain, fatigue, anorexia, jaundice, or dark urine).
-
Actionable Thresholds: If ALT or AST levels rise to >3 times the upper limit of normal, increase the frequency of monitoring. If they exceed 5 times the upper limit, consider treatment discontinuation.
-
4. Pulmonary Function Monitoring
-
Objective: To assess the impact of this compound on respiratory function.
-
Methodology: Spirometry.
-
Procedure:
-
Baseline Assessment: Perform baseline spirometry to measure Forced Vital Capacity (FVC), Forced Expiratory Volume in 1 second (FEV1), and the FEV1/FVC ratio.
-
Follow-up Testing: Conduct follow-up spirometry at regular intervals (e.g., annually) or if a subject develops respiratory symptoms like dyspnea or a persistent cough.
-
Procedure:
-
The subject takes a maximal inspiration.
-
The subject performs a rapid, forceful, and complete exhalation into the spirometer.
-
Record the FEV1 and FVC.
-
-
Interpretation: A dose-dependent reduction in FEV1 has been observed with this compound. Compare follow-up measurements to baseline to assess for clinically significant changes.
-
Visualizations
References
- 1. An update on the use of sphingosine 1-phosphate receptor modulators for the treatment of relapsing multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and Efficacy of this compound (BAF312) in Patients With Relapsing-Remitting Multiple Sclerosis: Dose-Blinded, Randomized Extension of the Phase 2 BOLD Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. certara.com [certara.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. neurology.org [neurology.org]
- 6. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound versus placebo in secondary progressive multiple sclerosis (EXPAND): a double-blind, randomised, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PGx this compound [medicover-genetics.com]
- 9. Clinical Evaluation of this compound for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-Phosphate Receptor Modulators in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Age-related macular degeneration: experimental and emerging treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Therapy and CYP2C9 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Siponimod Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing Siponimod (also known as BAF312) in in vitro assays, ensuring its proper dissolution and stability is paramount for obtaining accurate and reproducible results. This compound's hydrophobic nature presents unique challenges in aqueous experimental environments. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimentation.
This compound Solubility Profile
This compound is a crystalline solid that exhibits good solubility in organic solvents but is sparingly soluble in aqueous buffers. Understanding its solubility in various solvents is the first step in designing a successful experimental protocol.
Data Presentation: this compound Solubility
| Solvent | Solubility | Concentration (mg/mL) | Concentration (mM)¹ | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~20 mg/mL | ~38.7 mM | [1] |
| Dimethyl Formamide (B127407) (DMF) | Soluble | ~16 mg/mL | ~31.0 mM | [1] |
| Ethanol (B145695) | Soluble | ~3 mg/mL | ~5.8 mM | [1] |
| DMSO:PBS (pH 7.2) (1:20) | Sparingly Soluble | ~0.04 mg/mL | ~0.077 mM | [1] |
¹ Molar concentration calculated based on a molecular weight of 516.6 g/mol .
Experimental Protocols
Adhering to a standardized protocol for the preparation of this compound solutions is critical for experimental consistency.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 5.17 mg per 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound.
-
Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming to 37°C for a short period (5-10 minutes) can aid in solubilization if necessary.
-
Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol outlines the serial dilution method for preparing final working concentrations of this compound in cell culture media.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per experimental design)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Crucially , when diluting, add the this compound stock solution to the cell culture medium while gently vortexing the medium. This rapid dispersion helps to prevent localized high concentrations of DMSO and subsequent precipitation of this compound.
-
Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Use the freshly prepared working solutions immediately for your assays. It is not recommended to store aqueous solutions of this compound for more than one day[1].
Troubleshooting Guide & FAQs
This section addresses common issues that may arise when working with this compound in in vitro assays.
Q1: I've prepared my this compound working solution in cell culture medium, but I observe a precipitate. What should I do?
A1: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize the Dilution Process: Ensure you are adding the DMSO stock solution to the pre-warmed aqueous medium while actively mixing (vortexing). This prevents the formation of localized, supersaturated areas that can initiate precipitation.
-
Check the DMSO Concentration: While keeping the final DMSO concentration low is important for cell health, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a matching vehicle control.
-
Consider the Impact of Serum: Fetal Bovine Serum (FBS) and other serum components contain proteins, such as albumin, that can bind to hydrophobic compounds. This compound has a high protein binding capacity (>99.9%)[2]. This binding can either increase the apparent solubility by keeping the compound in solution or decrease its free, biologically active concentration.
-
If you observe precipitation in serum-free media, the addition of serum might help to solubilize the compound.
-
Conversely, if you are working in high-serum conditions, be aware that the free concentration of this compound available to interact with your cells may be significantly lower than the total concentration added.
-
Q2: My experimental results are inconsistent between different batches of this compound or on different days. What could be the cause?
A2: Inconsistent results can often be traced back to issues with the stock solution.
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock: Before making aliquots, ensure that your initial stock solution in DMSO is fully dissolved. Any undissolved microcrystals will lead to variability in the actual concentration of your aliquots.
-
Avoid Repeated Freeze-Thaw Cycles: Store your DMSO stock solution in small, single-use aliquots. Repeated freezing and thawing can lead to precipitation of the compound out of the solution over time.
-
Check for Stock Solution Degradation: While this compound is stable in DMSO at -20°C, aqueous solutions are not recommended for long-term storage[1]. Prepare fresh working solutions for each experiment from a frozen DMSO stock. One study noted that in a PBS solution at 37°C, the concentration of this compound decreased to about 36% of the initial concentration after 90 days.
Q3: Can I use solvents other than DMSO to prepare my this compound stock solution?
A3: Yes, this compound is also soluble in ethanol and dimethyl formamide (DMF)[1]. However, DMSO is the most commonly used solvent for in vitro assays due to its miscibility with water and relatively low toxicity at low concentrations. If you choose to use an alternative solvent, it is crucial to determine its compatibility with your specific cell type and assay, and always include the appropriate vehicle control.
Q4: What is a typical working concentration for this compound in cell-based assays?
A4: The effective concentration of this compound can vary widely depending on the cell type and the specific biological endpoint being measured. In vitro studies have reported using a range of concentrations, from the low nanomolar (nM) to the micromolar (µM) range. For example, studies have shown biological effects of this compound in the 0.1 nM to 50 µM range[2][3]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Visualizing this compound's Mechanism of Action
This compound Signaling Pathway
This compound is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). Its binding to these G protein-coupled receptors initiates a cascade of intracellular signaling events.
Experimental Workflow for this compound Solubility Troubleshooting
A logical workflow can help diagnose and resolve solubility issues efficiently.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound Modulates the Reaction of Microglial Cells to Pro-Inflammatory Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Siponimod-Induced Lymphopenia in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing siponimod-induced lymphopenia in preclinical animal studies. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced lymphopenia?
A1: this compound is a selective sphingosine-1-phosphate (S1P) receptor modulator, specifically targeting S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][2] Its primary mechanism for inducing lymphopenia involves acting as a functional antagonist of S1P1 on lymphocytes.[1] By binding to S1P1, this compound promotes the internalization of the receptor, rendering lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes and other secondary lymphoid organs.[1][2] This sequestration of lymphocytes within the lymphoid tissues leads to a reduction in the number of circulating lymphocytes in the peripheral blood.[1][3]
Q2: Is this compound-induced lymphopenia reversible?
A2: Yes, the reduction in peripheral blood lymphocyte counts induced by this compound is generally reversible. Upon cessation of treatment, lymphocyte counts typically return to the normal range within 10 days in most patients, although some residual lowering effects may persist for up to 3-4 weeks.
Q3: What is the typical onset and severity of lymphopenia observed in animal studies?
A3: The onset of lymphopenia after commencing this compound treatment is rapid, often developing soon after initiation of the drug.[4] The severity is dose-dependent.[5] In mouse models of Experimental Autoimmune Encephalomyelitis (EAE), a maximal reduction of about 80% in blood lymphocyte counts was achieved at a diet-loading dose of 10 mg/kg.[5] Real-world data in human patients with secondary progressive multiple sclerosis (SPMS) shows that a significant portion can develop grade 4 lymphopenia (Absolute Lymphocyte Count < 0.2 x 10⁹/L) within the first month of treatment.[4][6]
Q4: Does the route of administration of this compound affect the induction of lymphopenia?
A4: Yes, the route of administration and the resulting systemic exposure to this compound influence the extent of lymphopenia. In animal studies, administration through drug-loaded food pellets or oral gavage leads to a dose-proportional increase in blood concentrations and a corresponding dose-dependent reduction in circulating lymphocytes.[7] Conversely, direct intracerebroventricular (icv) infusion at low doses can achieve therapeutic effects within the central nervous system with minimal impact on peripheral lymphocyte counts.[8][9][10]
Troubleshooting Guide
Issue 1: Higher than expected mortality in the this compound-treated group.
-
Possible Cause: Severe immunosuppression due to profound lymphopenia, leading to opportunistic infections.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Ensure the correct dose of this compound is being administered. An unintentional overdose can lead to severe lymphopenia.
-
Monitor Animal Health: Implement a more frequent and thorough health monitoring schedule for all animals. Look for signs of infection such as weight loss, lethargy, and ruffled fur.
-
Prophylactic Antibiotics: Consider the use of broad-spectrum antibiotics in the drinking water to prevent opportunistic infections, especially during the initial phase of treatment when lymphocyte counts are lowest.
-
Reduce this compound Dose: If mortality persists and is associated with severe lymphopenia, consider reducing the dose of this compound.
-
Pathogen-Free Environment: Ensure that the animal housing and experimental procedures are conducted under strict specific-pathogen-free (SPF) conditions to minimize exposure to opportunistic pathogens.
-
Issue 2: Inconsistent or highly variable lymphocyte counts between animals in the same treatment group.
-
Possible Cause 1: Inaccurate or inconsistent drug administration.
-
Troubleshooting Steps:
-
Oral Gavage: If using oral gavage, ensure all technicians are properly trained and using a consistent technique to minimize variability in drug delivery.
-
Drug-Loaded Diet: If using a drug-loaded diet, monitor food intake for each animal to ensure consistent drug consumption.[7] Consider single housing during feeding if dominant animals are consuming more food. Ensure homogenous mixing of this compound in the food pellets.
-
-
Possible Cause 2: Errors in blood sampling or lymphocyte counting.
-
Troubleshooting Steps:
-
Standardize Sampling: Use a consistent blood sampling technique (e.g., retro-orbital, submandibular) and time of day for all animals.
-
Automated Cell Counter: Utilize an automated hematology analyzer for accurate and consistent lymphocyte counts. If performing manual counts, ensure the technician is experienced and blinded to the treatment groups.
-
Sample Quality: Ensure blood samples are processed promptly to avoid cell degradation.
-
Issue 3: Minimal or no reduction in lymphocyte counts despite this compound administration.
-
Possible Cause 1: Incorrect preparation or storage of the this compound formulation.
-
Troubleshooting Steps:
-
Verify Formulation: Double-check the calculations and procedure for preparing the this compound solution or drug-loaded diet.
-
Check Stability: Ensure the this compound formulation is stable under the storage and administration conditions. For example, one study noted that their this compound formulation was stable for up to 6 weeks at 37°C.[9]
-
-
Possible Cause 2: Insufficient dose of this compound.
-
Troubleshooting Steps:
-
Dose-Response Study: If you are using a novel animal model or a different strain, it may be necessary to perform a preliminary dose-response study to determine the optimal dose of this compound for inducing the desired level of lymphopenia.[5]
-
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Peripheral Blood Lymphocyte Counts in Mice.
| This compound Dose (in food) | Approximate Daily Intake | Mean Reduction in Blood Lymphocyte Count | Reference |
| 0.1 mg/kg | 0.3 µ g/day | Not specified | [7] |
| 0.3 mg/kg | 1 µ g/day | Not specified | [7] |
| 1 mg/kg | 3 µ g/day | Not specified | [7] |
| 10 mg/kg | 30 µ g/day | ~80% (maximal reduction) | [5] |
| 30 mg/kg | 100 µ g/day | Not specified | [7] |
Table 2: Effect of Intracerebroventricular (icv) Infusion of this compound on Peripheral CD3+ T Lymphocyte Counts in EAE Mice.
| This compound Dose (icv) | Effect on Peripheral CD3+ T Lymphocyte Count | Reference |
| 0.225 µ g/day | Slight, not significant drop | [8] |
| 0.450 µ g/day | Slight, not significant drop | [8] |
| 4.5 µ g/day | Strong reduction | [8] |
Experimental Protocols
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol is a generalized summary based on methods described in the literature.[8]
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Immunization:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Anesthetize mice and subcutaneously inject the MOG/CFA emulsion at two sites on the flank.
-
Administer Pertussis toxin intraperitoneally on the day of immunization and again two days later.
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score the disease severity on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund or dead
-
-
Protocol 2: Administration of this compound via Drug-Loaded Food Pellets
This protocol is based on the methodology described by Gergely et al. (2021).[7]
-
Preparation of this compound-Loaded Pellets:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg of this compound per kg of food).
-
Thoroughly mix the this compound with the powdered standard rodent chow.
-
Use a pellet press to form food pellets of a standard size and weight.
-
Allow the pellets to dry and harden before use.
-
-
Administration:
-
Provide the this compound-loaded pellets as the sole food source to the treatment group.
-
The control group should receive standard food pellets without the drug.
-
Treatment can be initiated at a specified time point relative to EAE induction (e.g., at the time of immunization or after the onset of clinical signs).
-
Protocol 3: T-Cell Absolute Count from Peripheral Blood
This protocol is a standard procedure for lymphocyte quantification.[8]
-
Blood Collection:
-
Collect a small volume of peripheral blood (e.g., 20-50 µL) from each mouse via a suitable method (e.g., submandibular or retro-orbital bleed) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Red Blood Cell Lysis:
-
Lyse the red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
-
-
Staining:
-
Incubate the remaining white blood cells with a fluorescently labeled antibody against a pan T-cell marker (e.g., anti-CD3).
-
-
Flow Cytometry:
-
Acquire the stained samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Determine the percentage of CD3+ cells within the lymphocyte gate.
-
-
Absolute Count Calculation:
-
Obtain the total white blood cell count from a hematology analyzer.
-
Calculate the absolute T-cell count by multiplying the total white blood cell count by the percentage of lymphocytes and then by the percentage of CD3+ cells.
-
Visualizations
Caption: Mechanism of this compound-Induced Lymphopenia.
Caption: Experimental Workflow for a this compound Study in an EAE Mouse Model.
Caption: Troubleshooting High Variability in Lymphocyte Counts.
References
- 1. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Real-world data on this compound-related lymphopenia among people with secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Preclinical Siponimod Research & Bradycardia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing bradycardia as a side effect in preclinical studies of Siponimod.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism by which this compound induces bradycardia?
A1: this compound is a selective sphingosine-1-phosphate (S1P) receptor modulator, primarily targeting S1P receptor subtype 1 (S1P1).[1][2] The bradycardia observed with this compound is a known on-target effect resulting from its agonist activity at S1P1 receptors on atrial myocytes.[3] This activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the sinoatrial node cells and a subsequent transient decrease in heart rate.[3][4]
Q2: What are the typical preclinical models used to assess this compound-induced bradycardia?
A2: Preclinical assessment of this compound-induced bradycardia is commonly conducted in conscious, telemetered animals to allow for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.[5][6][7] Commonly used species include rats, guinea pigs, rabbits, and non-human primates (e.g., cynomolgus monkeys).[8][9]
Q3: What is the expected onset and duration of bradycardia following this compound administration in these models?
A3: The onset of bradycardia following an initial oral dose of this compound is typically rapid, with a nadir in heart rate observed within the first few hours of administration. This effect is transient, and heart rate generally returns to baseline levels within 24 hours as the S1P1 receptors are internalized and downregulated, leading to functional antagonism.[4] With continued daily dosing, this initial bradycardic effect is attenuated.[4]
Q4: Are there any known dose-dependent effects of this compound on heart rate in preclinical studies?
A4: Yes, the bradycardic effect of this compound is dose-dependent.[10] Higher doses of this compound are associated with a more pronounced decrease in heart rate. Preclinical studies in rats have demonstrated this dose-dependency.[1] It is crucial for researchers to perform dose-range finding studies in their specific animal model to characterize this relationship.
Q5: What are the recommended monitoring parameters for assessing cardiovascular function in animals treated with this compound?
A5: Continuous monitoring of the following cardiovascular parameters via telemetry is recommended:
-
Heart Rate (HR): To quantify the chronotropic effects.
-
Electrocardiogram (ECG): To assess for atrioventricular (AV) conduction abnormalities, such as AV block.[8]
-
Blood Pressure (BP): To monitor for any concurrent hemodynamic changes.
Data Presentation: Expected Cardiovascular Effects of this compound in Preclinical Models
Table 1: Summary of this compound's Cardiovascular Effects in Various Preclinical Species
| Species | Route of Administration | Key Cardiovascular Findings | Citation |
| Rat | Oral | Transient, dose-dependent decrease in heart rate. | [1][8] |
| Guinea Pig | Oral | Decreased heart rate and blood pressure; second-degree AV block. | [8] |
| Rabbit | Oral | Decreased heart rate. | [8] |
| Cynomolgus Monkey | Oral | Transient decrease in heart rate; second-degree AV block. | [8] |
Table 2: Illustrative Dose-Response of this compound on Heart Rate in Conscious Telemetered Rats (Hypothetical Data Based on Published Findings)
Note: The following data is illustrative and intended to demonstrate a typical dose-response relationship. Actual values should be determined empirically in your specific experimental setting.
| Dose (mg/kg) | Maximum Percent Decrease in Heart Rate (from baseline) | Time to Nadir (hours post-dose) |
| 1 | ~10-15% | 2-4 |
| 3 | ~20-25% | 2-4 |
| 10 | ~30-40% | 2-4 |
Experimental Protocols
Protocol 1: Telemetric Monitoring of Cardiovascular Parameters in Rodents
This protocol outlines the key steps for assessing the cardiovascular effects of this compound in conscious, telemetered rodents.
1. Animal Model and Preparation:
- Select the appropriate rodent species and strain (e.g., Sprague-Dawley rat, C57BL/6 mouse).
- Surgically implant telemetry transmitters for continuous ECG, heart rate, and blood pressure monitoring according to the manufacturer's instructions.[6][7]
- Allow for a post-operative recovery period of at least one week to ensure the animals have returned to their normal physiological state.
2. Acclimation and Baseline Recording:
- House animals in their home cages with receivers to allow for free movement.
- Acclimate the animals to the experimental conditions for at least 24 hours before dosing.
- Record baseline cardiovascular data for a continuous 24-hour period prior to this compound administration to establish a diurnal rhythm.
3. This compound Administration:
- Administer this compound or vehicle control via the intended clinical route (typically oral gavage).
- For initial studies, a dose-escalation design is recommended to characterize the dose-response relationship.
4. Post-Dose Monitoring and Data Analysis:
- Continuously record cardiovascular parameters for at least 24 hours post-dose.
- Analyze the data to determine the onset, magnitude (nadir), and duration of any changes in heart rate, ECG intervals (e.g., PR interval), and blood pressure.
- Compare the effects of different this compound doses to the vehicle control group.
Protocol 2: Preclinical Dose Titration to Mitigate Bradycardia
Inspired by clinical strategies, a dose titration regimen can be implemented in preclinical studies to reduce the severity of the initial bradycardic effect.
1. Rationale:
- Gradual escalation of the this compound dose allows for a more controlled internalization of S1P1 receptors, thereby blunting the acute agonist effect on heart rate.
2. Example Titration Schedule for Rats (to be optimized for your specific study):
- Day 1: Administer 10-20% of the target therapeutic dose.
- Day 2: Administer 25-40% of the target therapeutic dose.
- Day 3: Administer 50-70% of the target therapeutic dose.
- Day 4: Administer the full target therapeutic dose.
3. Monitoring:
- Continuously monitor cardiovascular parameters throughout the titration period to assess the effectiveness of the regimen in mitigating bradycardia.
Troubleshooting Guides
Issue 1: Unexpectedly Severe or Prolonged Bradycardia
Q: We observed a greater than 50% decrease in heart rate that is not returning to baseline after 24 hours. What should we do?
A:
-
Immediate Action:
-
Ensure the animal's well-being. If signs of distress are present (e.g., lethargy, cyanosis), consult with the veterinary staff immediately.
-
Confirm the correct dose of this compound was administered. Dosing errors are a common source of unexpected adverse effects.
-
-
Investigate Potential Causes:
-
Concomitant Medications: Are the animals receiving any other medications that could potentiate bradycardia (e.g., beta-blockers, calcium channel blockers)? If so, a washout period may be necessary before administering this compound.
-
Animal Health Status: Underlying health issues can affect cardiovascular response. Review the health records of the affected animals.
-
Experimental Conditions: Factors such as stress, temperature, and time of day can influence heart rate. Ensure that the experimental environment is stable and consistent.
-
-
Corrective Actions for Future Experiments:
-
Dose Adjustment: The dose may be too high for the specific animal model or strain. Consider reducing the dose in subsequent experiments.
-
Implement Dose Titration: A gradual dose escalation can help mitigate the initial severe bradycardia.
-
Refine Animal Selection: Ensure that all animals are healthy and free of any conditions that may affect cardiovascular function.
-
Issue 2: High Variability in Bradycardic Response Between Animals
Q: We are seeing a wide range of heart rate responses to the same dose of this compound. How can we reduce this variability?
A:
-
Standardize Procedures:
-
Dosing Technique: Ensure consistent and accurate oral gavage technique to minimize stress and ensure complete dose delivery.
-
Acclimation Period: A sufficient acclimation period is crucial for the animals to adapt to the housing and experimental conditions, reducing stress-induced variability in baseline heart rate.
-
Time of Day: Administer this compound at the same time each day to account for diurnal variations in heart rate.
-
-
Animal Characteristics:
-
Age and Weight: Use animals of a consistent age and weight range.
-
Genetic Background: If using transgenic models, be aware that the genetic modification could potentially influence cardiovascular physiology.
-
-
Data Analysis:
-
Baseline Correction: Express heart rate changes as a percentage of the individual animal's baseline to normalize the data.
-
Increase Sample Size: A larger number of animals per group can help to improve the statistical power and reduce the impact of individual outliers.
-
Mandatory Visualizations
Caption: this compound-induced bradycardia signaling pathway in atrial myocytes.
Caption: Experimental workflow for assessing this compound-induced bradycardia.
Caption: Troubleshooting decision tree for unexpected bradycardia.
References
- 1. Characterization and Prediction of Cardiovascular Effects of Fingolimod and this compound Using a Systems Pharmacology Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Clinically-tested S1P Receptor Agonists, FTY720 and BAF312, Demonstrate Subtype-Specific Bradycardia (S1P1) and Hypertension (S1P3) in Rat | PLOS One [journals.plos.org]
- 3. S1P receptor modulators and the cardiovascular autonomic nervous system in multiple sclerosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3.pgkb.org [s3.pgkb.org]
- 5. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 6. Implanted Telemetry in Preclinical Research: Enhancing data quality and animal welfare | Biotrial [biotrial.com]
- 7. Implanted telemetry in preclinical research [emkatech.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Use of a telemetry system to examine recovery of the cardiovascular system after excitement induced by handling stress in a conscious cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Siponimod's CNS-to-Blood Exposure Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and potentially improving the Central Nervous System (CNS) to blood exposure ratio of Siponimod. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the established CNS-to-blood exposure ratio for this compound?
Preclinical studies have consistently demonstrated that this compound readily crosses the blood-brain barrier (BBB).[1][2] In animal models, the mean brain-to-blood drug exposure ratio (DER) has been established to be approximately 6 to 7 in both mice and rats.[3][4][5] This ratio remained consistent in healthy mice and in mouse models of experimental autoimmune encephalomyelitis (EAE).[5][6] Studies in non-human primates using SPECT monitoring also revealed a similar brain/blood DER of around 6.[3][4]
Q2: What is the primary mechanism of action for this compound, and how does its CNS penetration contribute to its therapeutic effect?
This compound is a selective sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P receptor subtypes 1 and 5 (S1P1 and S1P5).[7][8] Its therapeutic effect is considered twofold:
-
Peripheral Action: By functionally antagonizing S1P1 receptors on lymphocytes, this compound prevents their egress from lymph nodes. This sequestration reduces the infiltration of potentially inflammatory immune cells into the CNS.[7][9][10]
-
Central Action: this compound's ability to cross the BBB allows it to directly interact with S1P1 and S1P5 receptors expressed on various CNS cells, including astrocytes and oligodendrocytes.[2][9][11] This central activity is believed to contribute to anti-inflammatory effects, neuroprotection, and potentially remyelination, which are crucial for treating progressive forms of multiple sclerosis.[2][9][12]
Q3: What are the key physicochemical and pharmacokinetic properties of this compound influencing its CNS distribution?
This compound's ability to penetrate the CNS is influenced by its molecular properties and pharmacokinetic profile.
| Property | Value / Description | Citation |
| Molecular Weight | 516.6 g/mol | [13] |
| LogP (XLogP3) | 4.8 | [13] |
| Protein Binding | > 99% | [1] |
| Half-life (t½) | Approximately 30 hours | [1][7] |
| Metabolism | Primarily via CYP2C9 (79.3%) and to a lesser extent by CYP3A4 (18.5%) | [1][13][14] |
| Volume of Distribution (V/F) | 112.70 L - 124 L | [1][15] |
| Clearance (CL/F) | 3.11 L/h - 3.17 L/h | [1][15] |
Q4: What general strategies can be employed to improve the CNS penetration of small molecules like this compound?
While this compound already exhibits good CNS penetration, further enhancement for experimental purposes or for developing new analogs could be explored using established medicinal chemistry strategies. These approaches generally focus on overcoming the blood-brain barrier.
| Strategy | Description | Citation |
| Increase Lipophilicity | Modifying the molecule to make it more lipid-soluble can enhance its ability to diffuse across the lipid membranes of the BBB. This often involves adding lipophilic functional groups. | [16] |
| Reduce Efflux | The BBB contains efflux transporters like P-glycoprotein (P-gp) that actively pump drugs out of the brain. Modifying the molecule to be a poorer substrate for these transporters can increase its CNS concentration. | [17][18][19] |
| Activate Carrier Transporters | Designing molecules to be recognized and transported into the brain by specific influx transporters (e.g., for nutrients or amino acids) can facilitate CNS entry. | [17][18][19] |
| Formulation Approaches | Using nanocarriers, such as liposomes or polymeric nanoparticles, can help shuttle drugs across the BBB. These carriers can sometimes be modified with targeting ligands for specific receptors on brain endothelial cells. | [16][18] |
Q5: What are the potential consequences or off-target effects of significantly increasing this compound's CNS concentration?
This compound is selective for S1P1 and S1P5 receptors, which spares it from some side effects associated with less selective S1P modulators that target S1P3 (e.g., certain cardiovascular effects).[11] However, increasing its concentration in the CNS could potentially lead to an overstimulation of S1P1 and S1P5 receptors on neural cells. While preclinical studies suggest neuroprotective effects, excessive modulation could have unforeseen consequences on astrocyte function, oligodendrocyte maturation, or neuronal signaling.[11][20] Any attempt to modify and increase CNS exposure should be accompanied by thorough investigation of potential CNS-related adverse effects.
Troubleshooting Experimental Issues
This guide addresses common problems encountered during the preclinical evaluation of this compound's CNS-to-blood exposure ratio.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low brain tissue concentration in animal models | 1. Incorrect Dosing or Formulation: The compound may not be fully dissolved or stable in the vehicle, leading to incomplete absorption. 2. High Efflux Activity: The animal model may have high expression of efflux transporters (e.g., P-gp, BCRP) that actively remove the compound from the brain. 3. Rapid Metabolism: The compound may be rapidly metabolized by liver enzymes (e.g., CYP enzymes), reducing systemic exposure and thus the amount available to enter the brain. | 1. Formulation Check: Verify the solubility and stability of this compound in the chosen vehicle. Consider using a different formulation or administration route. 2. Co-administration with Efflux Inhibitors: In a research setting, co-administer a known P-gp/BCRP inhibitor (e.g., verapamil, elacridar) to determine if efflux is the limiting factor. 3. Inhibit Metabolism: If rapid metabolism is suspected, co-administer a known inhibitor of CYP2C9 or CYP3A4 to increase systemic exposure. |
| High variability in CNS exposure across subjects | 1. Genetic Polymorphisms: Variations in metabolizing enzymes (especially CYP2C9) can lead to significant differences in drug clearance between individual animals.[7] 2. Inconsistent Dosing: Inaccurate oral gavage or variations in food/water intake (for diet-based administration) can cause variability. 3. BBB Integrity: Subtle differences in the integrity of the blood-brain barrier among animals could affect drug penetration. | 1. Genotyping: If possible, genotype the animals for relevant metabolic enzymes. 2. Refine Dosing Technique: Ensure consistent and accurate administration for all subjects. For diet-based studies, monitor food consumption closely. 3. Assess BBB Integrity: Use a marker like Evans blue or fluorescent dextran (B179266) in a subset of animals to check for BBB disruption. |
| Discrepancy between in vitro permeability and in vivo brain uptake | 1. Lack of Active Transport in In Vitro Model: Simple models like PAMPA lack efflux and influx transporters, which play a crucial role in vivo.[21][22] 2. Species Differences: In vitro models using human cells may not accurately predict uptake in rodent models due to differences in transporter expression and activity.[23] 3. Protein Binding: High plasma protein binding in vivo reduces the free fraction of the drug available to cross the BBB, an effect not always fully accounted for in in vitro systems. | 1. Use Advanced In Vitro Models: Employ cell-based models (e.g., co-cultures with astrocytes/pericytes, iPSC-derived BMECs) that express relevant transporters.[21][23][24] 2. Species-Specific Models: Whenever possible, use in vitro models derived from the same species as your in vivo experiments. 3. Measure Free Fraction: Determine the unbound fraction of the drug in plasma and incorporate this into your in vitro to in vivo extrapolation (IVIVE) calculations.[25] |
Experimental Protocols & Methodologies
Protocol 1: In Vitro BBB Permeability Assessment using a Cell-Based Transwell Assay
This protocol provides a general framework for assessing the permeability of a compound across a cellular monolayer mimicking the BBB.
-
Cell Culture: Culture brain microvascular endothelial cells (e.g., hCMEC/D3 or iPSC-derived BMECs) on the microporous membrane of a Transwell insert until a confluent monolayer is formed.[24] For co-culture models, astrocytes or pericytes can be cultured on the bottom of the outer well.
-
Barrier Integrity Measurement: Confirm the integrity of the monolayer by measuring Trans-Endothelial Electrical Resistance (TEER). A high TEER value is indicative of tight junction formation.[26]
-
Permeability Assay:
-
Add the test compound (this compound or analog) to the apical (luminal/blood) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (abluminal/brain) chamber.
-
To assess active efflux, add the compound to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the monolayer. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.
Protocol 2: In Vivo Pharmacokinetic Study for CNS-to-Blood Ratio Determination in Rodents
This protocol outlines the key steps for measuring brain and blood concentrations of this compound in an animal model.
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., mice or rats) via the desired route (e.g., oral gavage).
-
Sample Collection: At predetermined time points post-dose, collect blood samples (via cardiac puncture or tail vein) and immediately harvest the whole brain.
-
Sample Processing:
-
Blood: Process the blood to obtain plasma or whole blood, depending on the assay.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Compound Extraction: Perform a liquid-liquid or solid-phase extraction on the plasma and brain homogenate samples to isolate the drug from biological matrices.
-
Quantification: Analyze the extracted samples using LC-MS/MS to determine the concentration of this compound in both plasma (ng/mL) and brain tissue (ng/g).[3]
-
Data Analysis:
-
Plot the concentration-time profiles for both plasma and brain.
-
Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve) for both compartments.
-
Determine the CNS-to-blood exposure ratio by dividing the AUCbrain by the AUCblood.
-
Visualizations
References
- 1. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Central Versus Peripheral Drug Exposure Ratio, a Key Differentiator for this compound Over Fingolimod? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Versus Peripheral Drug Exposure Ratio, a Key Differentiator for this compound Over Fingolimod? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C29H35F3N2O3 | CID 44599207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Pharmacokinetic Characteristics of this compound in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Does this compound Exert Direct Effects in the Central Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medical.researchfloor.org [medical.researchfloor.org]
- 22. criver.com [criver.com]
- 23. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug D… [ouci.dntb.gov.ua]
- 26. neuromics.com [neuromics.com]
Technical Support Center: Mitigating Potential Hepatotoxicity of Siponimod in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential hepatotoxicity of Siponimod in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the known hepatotoxic potential of this compound?
A1: In long-term clinical studies, this compound has been associated with transient, mild-to-moderate elevations in serum aminotransferases.[1][2] Clinically apparent liver injury with jaundice is rare.[1][2] The elevations in liver enzymes are typically asymptomatic and often resolve even with continued treatment or within a few months of discontinuation.[1]
Q2: What is the proposed mechanism of this compound-induced hepatotoxicity?
A2: The exact mechanism of this compound-induced liver injury is not fully understood.[1] However, it is thought to be related to the metabolism of the drug in the liver. This compound is extensively metabolized by the cytochrome P450 enzymes CYP2C9 and, to a lesser extent, CYP3A4.[3][4] Genetic variations in the CYP2C9 gene can affect how the body metabolizes this compound, potentially leading to increased drug exposure and a higher risk of adverse effects, including liver enzyme elevations.
Q3: What are the recommendations for liver function monitoring during long-term studies with this compound?
A3: Baseline liver function tests (LFTs), including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin, should be conducted before initiating this compound.[1] Regular monitoring of LFTs is recommended during treatment, especially during the first six months.[5] If a significant increase in liver enzymes is observed, more frequent monitoring is advised.[6]
Q4: What should I do if I observe elevated liver enzymes in my study subjects?
A4: If elevated liver enzymes are detected, it is crucial to investigate the cause. This includes ruling out other potential causes of liver injury, such as viral hepatitis, alcohol consumption, and concomitant medications.[7][8] The pattern and degree of enzyme elevation can provide clues to the type of liver injury (hepatocellular, cholestatic, or mixed).[8] Depending on the severity of the elevation and the presence of symptoms, temporary or permanent discontinuation of this compound may be necessary.[7]
Troubleshooting Guides
In Vitro Hepatotoxicity Assessment
Issue: Increased cytotoxicity or altered cell morphology in hepatocyte cultures treated with this compound.
-
Possible Cause 1: Direct Cellular Toxicity.
-
Troubleshooting Steps:
-
Dose-Response and Time-Course Analysis: Conduct a comprehensive dose-response and time-course study to determine the concentration and duration at which this compound induces cytotoxicity.
-
Assess Mitochondrial Function: Evaluate mitochondrial integrity and function using assays such as the MTT assay, measurement of mitochondrial membrane potential, or Seahorse analysis. There is some evidence that S1P modulators can affect mitochondrial function.[9][10]
-
Measure Oxidative Stress: Quantify the production of reactive oxygen species (ROS) to determine if oxidative stress is a contributing factor.
-
-
-
Possible Cause 2: Metabolic Bioactivation.
-
Troubleshooting Steps:
-
Use Metabolically Competent Cells: Employ primary human hepatocytes or other in vitro models that express relevant drug-metabolizing enzymes like CYP2C9 and CYP3A4 to assess the role of metabolites in toxicity.[11]
-
CYP Inhibition Studies: Co-incubate with specific inhibitors of CYP2C9 (e.g., sulfaphenazole) and CYP3A4 (e.g., ketoconazole) to see if toxicity is reduced, which would suggest the involvement of specific metabolic pathways.
-
-
In Vivo Hepatotoxicity Assessment
Issue: Elevated serum ALT and/or AST levels in animal models treated with this compound.
-
Possible Cause 1: Hepatocellular Injury.
-
Troubleshooting Steps:
-
Histopathological Analysis: Perform a detailed histological examination of liver tissue to characterize the nature and severity of the liver injury (e.g., necrosis, inflammation, steatosis).
-
Dose- and Time-Dependence: Establish a clear dose- and time-dependent relationship for the observed liver enzyme elevations.
-
Investigate Other Liver Markers: Measure other markers of liver function and injury, such as alkaline phosphatase (ALP), bilirubin, and albumin, to get a more complete picture of the hepatotoxic profile.[8]
-
-
-
Possible Cause 2: Idiosyncratic Drug-Induced Liver Injury (DILI).
-
Troubleshooting Steps:
-
Utilize Humanized Mouse Models: Consider using mouse models with humanized livers to better mimic human-specific metabolic pathways and immune responses.
-
Immune System Involvement: Investigate for signs of an immune response in the liver, such as inflammatory cell infiltration, as immune-mediated mechanisms can be involved in DILI.
-
-
Data Presentation
Table 1: Incidence of Elevated Liver Enzymes with this compound in Long-Term Studies.
| Study/Trial | This compound Dose | Duration | Incidence of ALT >3x ULN | Incidence of ALT >5x ULN | Placebo Incidence of ALT >3x ULN |
| EXPAND (Core + Extension)[12] | 2 mg/day | Up to 5 years | 6-8%[1] | Not Specified | <2%[1] |
| Phase 2 Study Extension[1] | Dose-dependent | Not Specified | 2-17% | Not Specified | Not Applicable |
ULN: Upper Limit of Normal
Experimental Protocols
In Vitro Hepatotoxicity Assay Using Primary Human Hepatocytes
-
Cell Culture:
-
Thaw cryopreserved primary human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated 96-well plates at a density of 0.5-1.0 x 10^5 cells/well.
-
Allow the cells to attach and form a monolayer for 24-48 hours in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and typically ≤0.1%.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
-
Endpoint Analysis (after 24-72 hours of incubation):
-
Cell Viability (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Cytotoxicity (LDH Release Assay):
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
ALT/AST Measurement:
-
Collect the cell culture supernatant.
-
Use commercially available kits to measure the activity of ALT and AST released into the medium.
-
-
In Vivo Assessment of Hepatotoxicity in Mice
-
Animal Model:
-
Use an appropriate mouse strain (e.g., C57BL/6).
-
Acclimatize the animals for at least one week before the start of the experiment.
-
-
This compound Administration:
-
Administer this compound orally (e.g., by gavage) daily for the duration of the study (e.g., 28 days or longer).
-
Include a vehicle control group.
-
-
Monitoring:
-
Monitor the animals daily for any clinical signs of toxicity.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at regular intervals (e.g., weekly) for analysis of serum liver enzymes (ALT, AST).
-
-
Terminal Procedures:
-
At the end of the study, euthanize the animals.
-
Collect a terminal blood sample for final liver enzyme analysis.
-
Perform a gross necropsy and collect the liver for histopathological examination.
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding and H&E staining.
-
Snap-freeze another portion of the liver in liquid nitrogen for molecular or biochemical analyses.
-
Visualizations
This compound's Mechanism of Action and Metabolism
Caption: this compound's journey from oral absorption to its therapeutic effect and hepatic metabolism.
Experimental Workflow for In Vitro Hepatotoxicity Testing
Caption: A streamlined workflow for assessing this compound's in vitro hepatotoxicity.
Logical Troubleshooting Flow for Elevated Liver Enzymes
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical Evaluation of this compound for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mayzent (this compound) | MS Trust [mstrust.org.uk]
- 6. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Abnormal liver enzymes: A review for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the Mitoprotective Effects of S1P Receptor Modulators Ex Vivo Using a Novel Semi-Automated Live Imaging Set-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term efficacy and safety of this compound in patients with secondary progressive multiple sclerosis: Analysis of EXPAND core and extension data up to >5 years - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for CYP2C9 Genotype in Siponimod Metabolism Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for accurately accounting for the influence of CYP2C9 genotype in Siponimod metabolism studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
| Question | Possible Cause(s) | Troubleshooting Steps |
| Why am I observing unexpectedly high inter-individual variability in this compound plasma concentrations? | - Undetermined CYP2C9 genotypes among study subjects. Different CYP2C9 alleles lead to varied metabolic rates.[1][2] - Co-administration of interacting medications that inhibit or induce CYP2C9 or CYP3A4.[1] - Issues with the bioanalytical method leading to inaccurate quantification. | - CYP2C9 Genotyping: Ensure all study participants have been genotyped for common and functionally significant CYP2C9 alleles (e.g., *2, *3).[3][4] - Medication Review: Conduct a thorough review of all concomitant medications for potential CYP2C9 and CYP3A4 inhibitors or inducers.[1] - Method Validation: Re-validate your LC-MS/MS method for this compound quantification. Check for matrix effects, and ensure the accuracy and precision of the assay. |
| My pharmacokinetic (PK) data from subjects with the same CYP2C9 genotype are still highly variable. | - Presence of rare or un-genotyped CYP2C9 variants. - Variability in CYP3A4 activity, the secondary metabolic pathway for this compound.[2] - Individual differences in drug absorption, distribution, and non-CYP-mediated clearance. - Non-adherence to the dosing regimen. | - Expanded Genotyping: Consider sequencing the CYP2C9 gene for rare variants in outlier subjects. - CYP3A4 Phenotyping/Genotyping: If feasible, assess CYP3A4 activity or genotype for relevant variants. - Adherence Monitoring: Implement methods to monitor and ensure subject adherence to the dosing schedule. |
| I am having difficulty correlating CYP2C9 genotype with the observed this compound metabolic phenotype. | - Incorrect genotype-to-phenotype assignment. - The functional impact of some CYP2C9 variants on this compound metabolism may not be fully characterized. - Phenoconversion: a genotypically normal metabolizer may appear as a poor metabolizer due to co-administration of a strong CYP2C9 inhibitor. | - Standardized Phenotype Definitions: Use established guidelines (e.g., from the Clinical Pharmacogenetics Implementation Consortium - CPIC) to assign metabolizer status (Normal, Intermediate, Poor) based on genotype. - Literature Review: Stay updated on the latest research regarding the functional consequences of specific CYP2C9 alleles on this compound metabolism. - Inhibitor Screening: Carefully screen for and document the use of any potential CYP2C9 inhibitors among study participants. |
| The results from my in-vitro metabolism study (using human liver microsomes) do not align with in-vivo clinical data. | - Differences in the complexity of the biological systems. In-vitro systems lack the influence of drug transporters and other physiological factors present in-vivo. - The specific lot of human liver microsomes used may have atypical CYP2C9 activity. | - Integrated Modeling: Use physiologically based pharmacokinetic (PBPK) modeling to bridge the gap between in-vitro and in-vivo data by incorporating physiological parameters.[5] - Microsome Characterization: Ensure the CYP2C9 activity of the human liver microsomes is well-characterized and appropriate for the study. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the role of CYP2C9 in this compound metabolism.
1. What is the primary metabolic pathway for this compound?
This compound is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2C9, and to a lesser extent, by CYP3A4.[2][6]
2. Why is CYP2C9 genotyping essential before initiating a study with this compound?
The CYP2C9 gene is highly polymorphic, with certain genetic variants leading to decreased or no enzyme function.[4] This can significantly impact this compound metabolism, leading to increased drug exposure and a higher risk of adverse effects in individuals with these variants.[2] Therefore, determining the CYP2C9 genotype is crucial for appropriate dose selection and ensuring subject safety.[3][4]
3. Which CYP2C9 alleles are most critical to test for in this compound studies?
The most clinically significant alleles are CYP2C92 and CYP2C93, as they are relatively common and are associated with reduced enzyme activity.[3][4] Individuals carrying the *3 allele, in particular, have a markedly decreased ability to metabolize this compound.[7]
4. What are the dosing recommendations for this compound based on CYP2C9 genotype?
-
**CYP2C91/1, 1/2, 2/2 (Normal Metabolizers): Standard maintenance dose of 2 mg once daily.
-
**CYP2C91/3, 2/3 (Intermediate Metabolizers): Reduced maintenance dose of 1 mg once daily.
-
CYP2C93/3 (Poor Metabolizers): this compound is contraindicated in these individuals due to the risk of substantially elevated plasma concentrations.[8]
5. How do different CYP2C9 genotypes affect the pharmacokinetics of this compound?
Compared to individuals with the CYP2C91/1 genotype (normal metabolizers), those with reduced-function alleles exhibit significantly increased exposure to this compound. For instance, the Area Under the Curve (AUC), a measure of total drug exposure, can be approximately 2-fold higher in CYP2C92/3 individuals and up to 4-fold higher in CYP2C93/3 individuals.[1]
6. What are the potential adverse effects of increased this compound exposure in poor metabolizers?
Increased this compound levels can lead to a higher incidence and severity of adverse effects, including bradycardia (slow heart rate), macular edema, and an increased risk of infections.[8]
7. Can other medications affect this compound metabolism?
Yes. Co-administration of strong CYP2C9 inhibitors (e.g., fluconazole) or inducers (e.g., rifampin) can significantly alter this compound plasma concentrations, regardless of the individual's CYP2C9 genotype.[1] The effect of CYP3A4 inhibitors and inducers is also a consideration, particularly in individuals who are CYP2C9 poor metabolizers.[5]
8. What should I do if a study participant misses a dose of this compound during the initial titration phase?
If a dose is missed for more than 24 hours during the initial dose titration, treatment should be reinitiated with Day 1 of the titration schedule.[7]
Data Presentation
Table 1: Impact of CYP2C9 Genotype on this compound Pharmacokinetic Parameters
| CYP2C9 Genotype | Metabolizer Status | Approximate Increase in AUC vs. 1/1 | Approximate Increase in Cmax vs. 1/1 |
| 1/1, 1/2, 2/2 | Normal | - | - |
| 1/3 | Intermediate | ~1.6-fold | Minimal |
| 2/3 | Intermediate | ~2-fold | ~21% |
| 3/3 | Poor | ~4-fold | ~16% |
Data synthesized from multiple sources.[1][4]
Table 2: Recommended Daily Maintenance Dosage of this compound Based on CYP2C9 Genotype
| CYP2C9 Genotype | Metabolizer Status | Recommended Maintenance Dose |
| 1/1, 1/2, 2/2 | Normal | 2 mg |
| 1/3, 2/3 | Intermediate | 1 mg |
| 3/3 | Poor | Contraindicated |
Experimental Protocols
Protocol 1: CYP2C9 Genotyping using Real-Time PCR
This protocol provides a general framework for genotyping the common CYP2C9*2 and *3 alleles. Specific reagents and instrument settings should be optimized in your laboratory.
1. DNA Extraction:
-
Extract genomic DNA from whole blood or saliva samples using a commercially available kit according to the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using spectrophotometry (e.g., NanoDrop).
2. Real-Time PCR Assay:
-
Prepare a master mix containing a real-time PCR buffer, dNTPs, Taq polymerase, and allele-specific primers and probes for CYP2C92 (c.430C>T) and CYP2C93 (c.1075A>C).
-
Add a standardized amount of genomic DNA to each well of a 96-well PCR plate.
-
Add the master mix to the wells.
-
Run the plate on a real-time PCR instrument with the appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
3. Data Analysis:
-
Analyze the amplification curves and endpoint fluorescence to determine the genotype for each sample for both the *2 and *3 alleles.
-
Include positive controls for heterozygous and homozygous variant genotypes, as well as a no-template control in each run.
Protocol 2: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol outlines a general procedure for the bioanalysis of this compound. Method development and validation are critical for accurate results.
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
Aliquot a small volume (e.g., 100 µL) of plasma into a microcentrifuge tube.
-
Add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Add a protein precipitation agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 or similar reverse-phase column.
-
Employ a mobile phase gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Set a suitable flow rate and column temperature.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the MS parameters (e.g., ion spray voltage, source temperature, collision energy) for this compound and the internal standard.
-
Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
3. Data Analysis and Quantification:
-
Integrate the peak areas for this compound and the internal standard.
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios against the calibration curve.
Mandatory Visualizations
Caption: this compound metabolic pathway.
Caption: Experimental workflow for a this compound pharmacogenomic study.
References
- 1. Validation of a new fluorogenic real-time PCR assay for detection of CYP2C9 allelic variants and CYP2C9 allelic distribution in a German population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijalsr.org [ijalsr.org]
- 3. labcorp.com [labcorp.com]
- 4. pga.mgh.harvard.edu [pga.mgh.harvard.edu]
- 5. LC/MS analysis of plasma samples from PPMI [protocols.io]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. genome.gov [genome.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining EAE Models for Siponimod Efficacy Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Experimental Autoimmune Encephalomyelitis (EAE) models to test the efficacy of Siponimod.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in EAE models?
A1: this compound is a selective sphingosine-1-phosphate (S1P) receptor modulator, primarily targeting S1P1 and S1P5 receptors.[1][2] Its main mechanism involves preventing the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system (CNS).[1] Additionally, this compound can cross the blood-brain barrier and exert direct effects within the CNS, such as attenuating microgliosis and astrogliosis, and potentially promoting remyelination.[3][4][5]
Q2: Which EAE model is most suitable for testing this compound?
A2: The choice of EAE model depends on the specific research question. MOG35-55-induced EAE in C57BL/6 mice is a commonly used model that results in a chronic progressive disease course, which can be relevant for studying progressive forms of multiple sclerosis (MS).[3][6] For studying relapsing-remitting patterns, PLP139-151-induced EAE in SJL mice can be employed.[7] Spontaneous chronic EAE models, such as in 2D2xTh mice, are also valuable for investigating the effects on meningeal ectopic lymphoid tissue formation.[8]
Q3: What are the expected effects of this compound on EAE clinical scores?
A3: this compound has been shown to significantly ameliorate the clinical severity of EAE.[3][8] Studies have demonstrated a dose-dependent reduction in EAE scores, with some high doses fully inhibiting EAE development.[3] Even at doses with minimal effects on peripheral lymphocyte counts, a beneficial impact on clinical scores has been observed, suggesting direct CNS effects.[3]
Q4: Does this compound affect both the peripheral immune system and the CNS directly?
A4: Yes, this compound has a dual mechanism of action. It acts peripherally by sequestering lymphocytes in secondary lymphoid organs, reducing their infiltration into the CNS.[9][10] It also crosses the blood-brain barrier and directly modulates the activity of CNS-resident cells like microglia and astrocytes, contributing to its neuroprotective effects.[3][4][9]
Troubleshooting Guides
Issue 1: High variability in EAE induction and disease course.
-
Question: We are observing significant variability in the incidence and severity of EAE between animals in the same experimental group. What could be the cause and how can we troubleshoot this?
-
Answer:
-
Genetic Background: Ensure the use of a consistent and well-characterized mouse strain from a reliable vendor. Genetic drift can lead to variations in susceptibility.[11][12]
-
Antigen Emulsion: The preparation of the MOG35-55/CFA emulsion is critical. Ensure thorough and consistent emulsification to achieve a stable water-in-oil emulsion. Improper emulsification can lead to inconsistent immune responses.[6][12]
-
Pertussis Toxin (PTX): The potency of PTX can vary between lots. It is crucial to use a consistent lot or titrate each new lot to determine the optimal dose for consistent EAE induction.[6] The timing and route of PTX administration should also be strictly controlled.
-
Animal Husbandry: Stress can impact immune responses. Maintain consistent and low-stress housing conditions, including cage density, light/dark cycles, and diet.[13]
-
Scoring: Ensure that clinical scoring is performed by a trained individual who is blinded to the experimental groups to minimize bias.[6][14]
-
Issue 2: Lack of this compound efficacy in our EAE model.
-
Question: We are not observing a significant therapeutic effect of this compound on EAE clinical scores. What are the potential reasons?
-
Answer:
-
Dosing and Administration: Verify the correct dosage, route, and frequency of this compound administration. For oral gavage, ensure proper technique to avoid incorrect delivery. For continuous infusion via osmotic minipumps, confirm the correct pump flow rate and concentration of the drug solution.[3][8]
-
Timing of Treatment: The timing of treatment initiation is crucial. Prophylactic treatment (starting before or at the time of immunization) is generally more effective than therapeutic treatment (starting after disease onset).[8] The therapeutic window for this compound's efficacy might be narrow in some models.
-
Pharmacokinetics: Consider potential issues with drug absorption or metabolism in your specific animal model. It may be necessary to perform pharmacokinetic studies to confirm adequate drug exposure.
-
Model Severity: If the induced EAE is hyperacute or overly severe, it may overwhelm the therapeutic capacity of the drug. Consider adjusting the immunization protocol to induce a less aggressive disease course.[11]
-
Issue 3: Unexpected side effects or mortality in this compound-treated animals.
-
Question: We are observing adverse effects, such as significant weight loss or mortality, in our this compound-treated EAE mice. How can we address this?
-
Answer:
-
Dose Titration: Similar to clinical use, a dose titration schedule may be necessary, especially for higher doses, to mitigate potential side effects like bradycardia.[15]
-
Supportive Care: EAE can be a severe disease, and animals may require supportive care, such as providing moistened food on the cage floor and subcutaneous fluids, to prevent dehydration and malnutrition, especially during the peak of the disease.[16]
-
Off-Target Effects: While this compound is selective, high doses might lead to off-target effects. If adverse events persist, consider reducing the dose.
-
CYP2C9 Genotype: In humans, the CYP2C9 genotype affects this compound metabolism.[15] While less characterized in mice, inherent differences in drug metabolism between strains could contribute to toxicity.
-
Experimental Protocols
Protocol 1: Induction of MOG35-55 EAE in C57BL/6 Mice
-
Antigen Emulsion Preparation:
-
Dissolve MOG35-55 peptide in sterile PBS at a concentration of 2 mg/mL.
-
Prepare an equal volume of Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis (4 mg/mL).
-
Draw the MOG/PBS solution and the CFA into two separate syringes connected by a luer lock.
-
Force the mixture back and forth between the syringes until a thick, stable white emulsion is formed. Test for stability by dropping a small amount into water; a stable emulsion will not disperse.[6]
-
-
Immunization:
-
Pertussis Toxin Administration:
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale:
-
Protocol 2: this compound Administration
-
Oral Gavage:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer daily by oral gavage at the desired dose (e.g., 3 mg/kg).[8]
-
-
Intracerebroventricular (ICV) Infusion:
-
For direct CNS delivery, use osmotic minipumps.
-
Implant the minipump subcutaneously and connect it to a cannula stereotaxically implanted into a cerebral ventricle.
-
The pump will deliver a continuous infusion of this compound at a specific rate (e.g., 0.45 µ g/day ).[3]
-
Quantitative Data Summary
Table 1: Effect of this compound on EAE Clinical Score
| Treatment Group | Dose | Mean Peak EAE Score | Reference |
| Vehicle | - | 2.8 ± 0.25 | [18] |
| This compound | 3 mg/kg (oral) | 1.0 ± 0.55 | [18] |
| Vehicle | - | ~3.5 | [3] |
| This compound (ICV) | 0.45 µ g/day | ~1.5 | [3] |
| This compound (ICV) | 4.5 µ g/day | 0 | [3] |
Table 2: Effect of this compound on Peripheral T-Cell Counts in EAE Mice
| Treatment Group | Dose (ICV) | CD3+ T-Cell Count (relative to vehicle) | Reference |
| This compound | 0.225 µ g/day | Not significantly different | [3] |
| This compound | 0.450 µ g/day | Not significantly different | [3] |
| This compound | 4.5 µ g/day | Significantly reduced (p < 0.001) | [3] |
Table 3: Efficacy of this compound in the EXPAND Clinical Trial (Secondary Progressive MS)
| Outcome | This compound | Placebo | Risk Reduction | p-value | Reference |
| 3-month Confirmed Disability Progression | 26% | 32% | 21% | 0.013 | [19][20] |
| 6-month Confirmed Disability Progression | - | - | 26% | 0.006 | [20] |
| Annualized Relapse Rate | - | - | 55.5% | <0.0001 | [20] |
| New T2 Lesion Number | - | - | 81% | <0.0001 | [20] |
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action in EAE.
Caption: Experimental workflow for EAE induction and treatment.
Caption: Logical troubleshooting flow for EAE experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Central Modulation of Selective Sphingosine-1-Phosphate Receptor 1 Ameliorates Experimental Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 7. mdbioproducts.com [mdbioproducts.com]
- 8. This compound Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of this compound on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction and Clinical Scoring of Chronic-Relapsing Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. research.wayne.edu [research.wayne.edu]
- 15. my.clevelandclinic.org [my.clevelandclinic.org]
- 16. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 17. researchgate.net [researchgate.net]
- 18. neurology.org [neurology.org]
- 19. This compound trial ‘first’ to show delayed disability in secondary progressive MS | MDedge [mdedge.com]
- 20. neurology.org [neurology.org]
Technical Support Center: Quantifying Siponimod's Pro-Myelination Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pro-myelination effects of Siponimod.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is thought to promote myelination?
A1: this compound is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1PR1 and S1PR5). Its pro-myelination effects are believed to be primarily mediated through the activation of S1PR5 on oligodendrocytes, the cells responsible for myelination in the central nervous system (CNS).[1][2] Activation of S1PR5 in mature oligodendrocytes promotes their survival via the Akt signaling pathway.[1][3] Additionally, this compound can exert anti-inflammatory effects by acting on S1PR1 on astrocytes and microglia, creating a more favorable environment for myelin repair.[4][5]
Q2: I am not observing a clear dose-dependent pro-myelination effect with this compound in my in vitro experiments. What could be the reason?
A2: Preclinical studies have shown that this compound can exhibit a bell-shaped dose-response curve for its pro-myelination effects.[1] This means that at higher concentrations, the beneficial effect on myelination may decrease. This phenomenon could be due to the desensitization of S1P receptors at supramaximal stimulation. It is recommended to test a wide range of this compound concentrations, including those in the low nanomolar range, to identify the optimal therapeutic window for your specific experimental model.
Q3: How can I distinguish between a direct pro-myelinating effect of this compound and its protective effect on existing oligodendrocytes?
A3: This is a key challenge in the field. To dissect these two effects, you can design experiments that target different stages of the myelination process. For instance, to assess the pro-differentiating effect, you can treat oligodendrocyte precursor cells (OPCs) with this compound and quantify the emergence of mature oligodendrocyte markers. To evaluate its protective effects, you can expose mature oligodendrocyte cultures to a demyelinating agent in the presence or absence of this compound and measure cell survival and myelin sheath integrity.[2][5]
Q4: What are the most appropriate in vivo models to study this compound's effects on myelination?
A4: Several in vivo models are commonly used, each with its own advantages and limitations. The cuprizone (B1210641) model is a well-established toxic demyelination model where remyelination can be studied after withdrawal of the toxin.[1][5] Experimental autoimmune encephalomyelitis (EAE) is an inflammatory model that mimics some aspects of multiple sclerosis.[1] The Xenopus laevis tadpole model has also been used to investigate the dose-response of this compound on remyelination.[1] The choice of model will depend on the specific research question.
Troubleshooting Guides
Issue 1: Inconsistent results in immunofluorescence staining for myelin markers.
| Potential Cause | Troubleshooting Steps |
| Poor antibody penetration | For dense tissues like the brain, ensure adequate permeabilization. Consider using an enhanced permeabilization protocol with agents like methanol (B129727) and DMSO in addition to Triton X-100.[6] |
| Antigen masking | In compacted myelin, epitopes for myelin proteins like Myelin Basic Protein (MBP) can be masked. Perform antigen retrieval using heat-induced methods (e.g., autoclave or water bath) with an appropriate retrieval solution (e.g., citrate (B86180) buffer pH 6.0 or EDTA buffer pH 9.0).[6][7] |
| Inappropriate antibody dilution | Titrate your primary antibody to determine the optimal concentration that provides a strong signal with minimal background. |
| Non-specific binding | Use a blocking solution (e.g., 10% normal serum from the species of the secondary antibody) to block non-specific antibody binding sites. |
| Tissue autofluorescence | If high background fluorescence is observed, consider using a commercial autofluorescence quenching kit or treating the tissue with a quenching agent like Sudan Black B. |
Issue 2: Difficulty in quantifying myelination from electron microscopy images.
| Potential Cause | Troubleshooting Steps |
| Poor tissue preservation | Optimal fixation is critical for preserving myelin sheath integrity. Perfusion fixation with a mixture of glutaraldehyde (B144438) and paraformaldehyde is recommended for CNS tissue.[2][8][9] |
| Artifacts during processing | Dehydration and embedding steps can introduce artifacts. Ensure gradual dehydration through a series of ethanol (B145695) concentrations and proper infiltration with resin.[10] |
| Subjectivity in manual quantification | Manual tracing of axons and myelin sheaths can be subjective and time-consuming. Consider using semi-automated software like MyelTracer to improve consistency and efficiency.[11] |
| Inconsistent g-ratio measurements | The g-ratio (axon diameter / myelinated fiber diameter) is a key metric. Ensure that measurements are taken from a sufficient number of axons from multiple animals and that the cross-sections are truly perpendicular to the axon length. |
Quantitative Data Summary
Table 1: Effect of this compound on MRI Measures of Myelination and Neurodegeneration in the EXPAND Phase 3 Trial
| MRI Measure | This compound vs. Placebo | Timepoint | Reference |
| Normalized Magnetization Transfer Ratio (nMTR) in NABT * | Attenuated decrease | 24 months | [4][12] |
| nMTR in cGM | Attenuated decrease | 24 months | [4][12] |
| nMTR in NAWM | Attenuated decrease, with some subgroups showing an increase | 24 months | [4][12] |
| Whole-Brain Atrophy | Significantly reduced progression | 12 and 24 months | [3][4][13] |
| Cortical Gray Matter (cGM) Volume Loss | Significantly slowed | 12 and 24 months | [3] |
| Thalamic Volume Loss | Significantly slowed | 12 and 24 months | [3] |
*NABT: Normal-Appearing Brain Tissue; cGM: cortical Gray Matter; NAWM: Normal-Appearing White Matter
Table 2: Preclinical Data on this compound's Pro-Myelination Effects
| Model System | Key Finding | Concentration/Dose | Reference |
| Xenopus laevis tadpoles | Bell-shaped dose-response for remyelination | Maximal effect at 1 nM | [1] |
| Cuprizone mouse model | Increased remyelination | Not specified | [1] |
| Organotypic cerebellar slice cultures | Attenuated LPC-induced demyelination | Not specified | [14] |
| Cuprizone mouse model | Modestly improved myelination levels during continuous intoxication | Not specified | [5][15] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Myelin Basic Protein (MBP) in Mouse Brain Sections
-
Tissue Preparation:
-
Perfuse the mouse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 20-40 µm thick sections on a cryostat and mount on charged slides.
-
-
Antigen Retrieval:
-
Wash slides in PBS to remove OCT.
-
Perform heat-induced antigen retrieval by incubating slides in a pre-heated solution (e.g., 10 mM sodium citrate buffer, pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Permeabilization and Blocking:
-
Wash slides in PBS.
-
Permeabilize sections with 0.2-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Block non-specific binding by incubating in a blocking buffer (e.g., 10% normal goat serum, 1% bovine serum albumin in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MBP antibody in the blocking buffer to its optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash slides three times in PBS.
-
Counterstain with a nuclear stain like DAPI (4',6-diamidino-2-phenylindole).
-
Wash slides in PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging:
-
Image the sections using a fluorescence or confocal microscope.
-
Protocol 2: Transmission Electron Microscopy (TEM) for Myelin Sheath Analysis
-
Tissue Fixation:
-
Post-fixation and Staining:
-
Wash the tissue blocks in 0.1 M cacodylate buffer.
-
Post-fix in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at 4°C to enhance membrane contrast.
-
Wash in distilled water.
-
Optional: Stain en bloc with 1% uranyl acetate (B1210297) in water for 1 hour at room temperature.
-
-
Dehydration and Embedding:
-
Dehydrate the tissue blocks through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate with propylene (B89431) oxide.
-
Infiltrate with a 1:1 mixture of propylene oxide and epoxy resin, followed by pure resin.
-
Embed the tissue in fresh resin in molds and polymerize in an oven at 60°C for 48 hours.
-
-
Sectioning:
-
Trim the resin blocks and cut semi-thin (0.5-1 µm) sections. Stain with toluidine blue to identify the area of interest under a light microscope.
-
Cut ultrathin (60-90 nm) sections using an ultramicrotome with a diamond knife.
-
Collect the sections on copper grids.
-
-
Post-staining:
-
Stain the sections on the grids with uranyl acetate and lead citrate to enhance contrast.
-
-
Imaging and Analysis:
-
Examine the sections using a transmission electron microscope.
-
Capture images at appropriate magnifications for g-ratio analysis and morphological assessment of myelin sheaths.
-
Visualizations
Caption: this compound's dual action on S1PR1 and S1PR5 signaling pathways.
Caption: General experimental workflow for quantifying this compound's pro-myelination effects.
References
- 1. Deciphering the role of sphingosine 1‐phosphate in central nervous system myelination and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Edg8/S1P5: An Oligodendroglial Receptor with Dual Function on Process Retraction and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate Receptor Modulators and Oligodendroglial Cells: Beyond Immunomodulation [mdpi.com]
- 5. Ponesimod inhibits astrocyte‐mediated neuroinflammation and protects against cingulum demyelination via S1P1‐selective modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regional analysis of myelin basic protein across postnatal brain development of C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging and Quantification of Myelin Integrity After Injury With Spectral Confocal Reflectance Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmission electron microscopic analysis of myelination in the murine central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transmission Electron Microscopy of Oligodendrocytes and Myelin | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. MyelTracer: A Semi-Automated Software for Myelin g-Ratio Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | S1P/S1PR1 signaling is involved in the development of nociceptive pain [frontiersin.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound supports remyelination in the non-supportive environment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Differentiating Siponimod's Central vs. Peripheral Effects
Welcome to the technical support center for researchers investigating the dual central and peripheral effects of Siponimod. This guide provides troubleshooting tips and frequently asked questions (FAQs) in a question-and-answer format to assist with your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind differentiating this compound's central and peripheral effects?
A1: The core strategy is to isolate the central nervous system (CNS) from the peripheral immune system. This can be achieved by using experimental models that either bypass the periphery to deliver this compound directly to the CNS or by using in vitro CNS models devoid of peripheral immune cells.[1][2][3][4] Comparing the outcomes of these models with systemic administration models allows for the attribution of effects to either the central or peripheral mechanism of action.
Q2: What are the primary experimental models used to distinguish between central and peripheral effects of this compound?
A2: The most common models include:
-
Intracerebroventricular (ICV) infusion in animal models (e.g., EAE): This method delivers this compound directly into the cerebral ventricles, largely bypassing peripheral circulation and thus isolating its effects within the CNS.[1][3][4][5]
-
Organotypic slice cultures: These are ex vivo models, typically of the cerebellum or cortex, that maintain the 3D structure and cellular diversity of the CNS tissue but are devoid of peripheral immune cells.[6][7][8][9][10][11][12][13] They are ideal for studying direct effects on myelination, demyelination, and glial cell activity.
-
In vitro blood-brain barrier (BBB) models: These models are used to assess the direct effects of this compound on the integrity and permeability of the BBB.[14][15]
Q3: How can I quantify the peripheral effects of this compound?
A3: The primary peripheral effect of this compound is the sequestration of lymphocytes in the lymph nodes. This can be quantified by:
-
Flow cytometry: To count the absolute numbers and percentages of different lymphocyte subpopulations (e.g., CD4+ T cells, CD8+ T cells, B cells) in peripheral blood.[16][17][18][19][20] A significant reduction in circulating lymphocytes is a key indicator of this compound's peripheral activity.
-
Immunohistochemistry of lymphoid tissues: To visualize the sequestration of lymphocytes within the lymph nodes.
Q4: What are the key central effects of this compound that can be measured?
A4: Key central effects to measure include:
-
Reduction of neuroinflammation: Assessed by quantifying markers of astrocyte (GFAP) and microglia (Iba1) activation through immunohistochemistry or western blot.[1][2][21][22]
-
Neuroprotection: Measured by assessing neuronal survival (e.g., counting parvalbumin-positive interneurons) and synaptic integrity.[2]
-
Remyelination: Can be observed and quantified in organotypic slice cultures by staining for myelin basic protein (MBP) and neurofilament.[6][8][12]
-
BBB integrity: Measured by transendothelial electrical resistance (TEER) in in vitro models.[14][15][23][24][25][26]
Experimental Protocols & Data
Protocol 1: Intracerebroventricular (ICV) Infusion of this compound in EAE Mice
This protocol is designed to deliver this compound directly to the CNS, minimizing its peripheral effects.
Methodology:
-
Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) is induced in C57BL/6 mice.
-
Cannula Implantation: A guide cannula is stereotactically implanted into the lateral ventricle. Correct placement is crucial and should be verified.
-
Minipump Connection: An osmotic minipump filled with this compound solution (e.g., 0.45 µ g/day ) or vehicle is connected to the cannula.[5]
-
Treatment Period: The infusion is typically carried out for 4 weeks.[5]
-
Outcome Measures:
-
Clinical Score: EAE clinical scores are monitored daily.
-
Peripheral Blood Analysis: Blood samples are collected to perform lymphocyte counts by flow cytometry to confirm minimal peripheral drug exposure.[27]
-
CNS Tissue Analysis: At the end of the experiment, brain and spinal cord tissues are collected for immunohistochemistry (GFAP, Iba1, CD3) and Western blot analysis.[1]
-
Quantitative Data from ICV Infusion Studies:
| Parameter | Vehicle Control (EAE) | This compound (ICV, 0.45 µ g/day ) | Reference |
| GFAP Levels (astrocyte activation) | High | Reduced by 50% | [1][2] |
| Iba1 Levels (microglia/macrophage activation) | High | Reduced by over 50% | [2] |
| Parvalbumin-positive neurons (striatum) | 1885 (mean) | 2293 (mean, partial recovery) | [2] |
| Peripheral CD3+ Lymphocyte Count | No significant change | Minimal to no reduction | [1][27] |
Protocol 2: Organotypic Cerebellar Slice Culture Demyelination Assay
This ex vivo model allows for the study of this compound's direct effects on CNS cells in the context of demyelination and remyelination.
Methodology:
-
Slice Preparation: Cerebellar slices (350-400 µm) are prepared from postnatal day 10-12 mice.[8]
-
Culture: Slices are cultured on semi-permeable membrane inserts at the air-liquid interface.[7][9]
-
Demyelination: Demyelination is induced by treating the slices with lysophosphatidylcholine (B164491) (LPC) (e.g., 0.5 mg/mL for 15-17 hours).[8]
-
This compound Treatment: After LPC removal, slices are treated with this compound at various concentrations.
-
Analysis: Slices are fixed at different time points and stained for myelin basic protein (MBP) to assess myelination and neurofilament for axonal integrity.[6][12]
Troubleshooting Guides
Troubleshooting: Intracerebroventricular (ICV) Cannulation
| Issue | Possible Cause | Recommendation |
| No behavioral/cellular effect observed after this compound infusion | Incorrect cannula placement. | Verify coordinates using a dye injection (e.g., Evans blue) in a pilot study. Ensure the head is level in the stereotaxic frame.[28] |
| Cannula blockage. | Check for blockage before and after pump connection. Ensure proper cementing of the cannula to the skull to prevent dislodging.[29] | |
| High mortality rate post-surgery | Anesthesia overdose or surgical trauma. | Carefully calculate anesthetic dose based on animal weight. Use aseptic surgical techniques to prevent infection. |
| Post-operative complications. | Provide post-operative analgesia and monitor animals closely for recovery.[29] | |
| Significant reduction in peripheral lymphocytes | Leakage of this compound from the infusion site into peripheral circulation. | Ensure a secure connection between the cannula and the minipump. Use a low infusion rate.[30] |
Troubleshooting: Organotypic Slice Cultures
| Issue | Possible Cause | Recommendation |
| Poor slice viability (dark, granular appearance) | pH of the culture medium is incorrect. | Ensure the pH of the medium is around 7.2.[6] |
| Mechanical damage during slicing. | Use a sharp, clean vibratome blade. Handle slices gently with a fine paintbrush. | |
| Contamination. | Maintain sterile technique throughout the procedure.[6] | |
| Inconsistent demyelination with LPC | Uneven application of LPC. | Ensure the entire slice is in contact with the LPC-containing medium. |
| LPC concentration or incubation time is suboptimal. | Titrate LPC concentration and incubation time for your specific culture conditions. | |
| Difficulty in quantifying myelination | Poor antibody penetration in immunostaining. | Use a permeabilization agent (e.g., Triton X-100) in your staining protocol. |
| Inconsistent image acquisition and analysis. | Use a standardized imaging protocol and analysis pipeline (e.g., using ImageJ or MATLAB) to quantify MBP-positive area.[6] |
Troubleshooting: Flow Cytometry for Lymphocyte Counting
| Issue | Possible Cause | Recommendation |
| Poor separation of lymphocyte populations | Incorrect gating strategy. | Use a standardized gating strategy, starting with forward and side scatter to identify lymphocytes, followed by specific markers (e.g., CD3, CD4, CD8, CD19).[16][31][32] |
| High background staining. | Use Fc block to prevent non-specific antibody binding. Titrate antibody concentrations. | |
| Low cell viability | Harsh red blood cell lysis. | Use a gentle lysis buffer and do not exceed the recommended incubation time. |
| Delays in sample processing. | Process blood samples as quickly as possible after collection. | |
| Inaccurate absolute cell counts | Error in counting beads or hematology analyzer data. | Ensure proper mixing of counting beads. Calibrate the hematology analyzer regularly. |
Visualizations
This compound's Dual Mechanism of Action
Caption: this compound's peripheral and central mechanisms of action.
Experimental Workflow to Differentiate Effects
Caption: Workflow for dissecting this compound's effects.
This compound Signaling in CNS Cells
References
- 1. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Clinical Evaluation of this compound for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Organotypic Slice Cultures to Study Oligodendrocyte Proliferation, Fate, and Myelination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Immunostaining of Myelinating Organotypic Cerebellar Slice Cultures [jove.com]
- 9. Investigating demyelination, efficient remyelination and remyelination failure in organotypic cerebellar slice cultures: Workflow and practical tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human post-mortem organotypic brain slice cultures: a tool to study pathomechanisms and test therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organotypic cultures of cerebellar slices as a model to investigate demyelinating disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessing blood-brain barrier function using in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Blood-Brain Barrier Functional Assays in a Human iPSC-Based Model | Springer Nature Experiments [experiments.springernature.com]
- 16. Effect of this compound on lymphocyte subsets in active secondary progressive multiple sclerosis and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound enriches regulatory T and B lymphocytes in secondary progressive multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. wpiinc.com [wpiinc.com]
- 24. rarediseasesjournal.com [rarediseasesjournal.com]
- 25. cellqart.com [cellqart.com]
- 26. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Chronic Intraventricular Cannulation for the Study of Glymphatic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 29. criver.com [criver.com]
- 30. criver.com [criver.com]
- 31. researchgate.net [researchgate.net]
- 32. miltenyibiotec.com [miltenyibiotec.com]
Technical Support Center: Optimizing Immunohistochemistry for Tissues Following Siponimod Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize tissue fixation and immunohistochemistry (IHC) protocols for tissues from subjects treated with Siponimod.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my tissue for IHC?
A1: this compound is a selective sphingosine-1-phosphate (S1P) receptor modulator that targets S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1] Its mechanism of action involves both immunomodulatory effects by preventing lymphocyte egress from lymph nodes and direct effects within the central nervous system (CNS) on cells like astrocytes, oligodendrocytes, microglia, and neurons.[1][2] this compound can influence various signaling pathways, including NF-κB and mitochondrial oxidative phosphorylation, potentially altering the expression and phosphorylation status of target proteins.[3][4] These changes may necessitate optimization of your standard IHC protocol.
Q2: Are there specific pre-analytical considerations for tissues from this compound-treated subjects?
A2: While there are no universally established protocols specific to this compound-treated tissues, the principles of good IHC practice are critical. Given that this compound can affect inflammatory and neurodegenerative processes, it is crucial to minimize post-mortem delay and ensure rapid and consistent fixation to preserve tissue morphology and antigenicity.[5] Delays in fixation can lead to protein degradation and altered staining patterns.[6]
Q3: Can I use standard formalin fixation for tissues from this compound-treated animals?
A3: Yes, standard formalin fixation (e.g., 10% neutral buffered formalin) is a common starting point. However, the duration of fixation is a critical parameter that often requires optimization.[7] Over-fixation can mask epitopes through excessive cross-linking, leading to weak or false-negative staining, while under-fixation can result in poor tissue morphology.[7] For tissues from this compound-treated subjects, where subtle changes in protein expression or localization are being investigated, it is advisable to test a range of fixation times.
Q4: I am investigating a phosphorylated protein in a signaling pathway affected by this compound. What is the best fixation method?
A4: Detecting phosphoproteins by IHC can be challenging due to their transient nature. While formalin fixation can be used, it may not be optimal for preserving phosphorylation. Consider using alcohol-based fixatives like ice-cold methanol (B129727) or ethanol (B145695), as they can better preserve some phospho-epitopes. It is also highly recommended to include phosphatase inhibitors in your fixation and wash buffers to prevent dephosphorylation of your target protein.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Over-fixation: Excessive cross-linking by formalin is masking the epitope.[7]2. Suboptimal Antigen Retrieval: The method used is not effective for unmasking the epitope.3. Low Target Protein Expression: this compound treatment may have downregulated the protein of interest.4. Primary Antibody Issues: Incorrect antibody dilution or non-validated antibody for IHC. | 1. Optimize Fixation Time: Test shorter fixation durations (e.g., 18-24 hours).2. Optimize Antigen Retrieval: Experiment with both Heat-Induced (HIER) and Protease-Induced (PIER) methods. For HIER, test different buffers (citrate vs. EDTA) and pH levels.[8]3. Confirm Expression: Use an alternative method like Western blot to confirm protein expression in your tissue lysates.4. Antibody Titration: Perform a dilution series to find the optimal primary antibody concentration. Ensure the antibody is validated for the specific application and tissue type. |
| High Background Staining | 1. Under-fixation: Inadequate fixation can lead to non-specific antibody binding.2. Non-specific Antibody Binding: Primary or secondary antibody is binding to non-target proteins.3. Endogenous Biotin (B1667282) or Peroxidase Activity: If using biotin-based detection systems. | 1. Increase Fixation Time: Ensure tissue is fixed for an adequate duration (e.g., 24-48 hours for small specimens).[7]2. Increase Blocking Time/Concentration: Use a higher concentration of blocking serum (e.g., 5-10%) and/or increase the blocking incubation time.3. Perform Quenching Steps: Use appropriate blocking steps for endogenous biotin (avidin/biotin block) or peroxidase (hydrogen peroxide treatment). |
| Poor Tissue Morphology | 1. Delayed Fixation: Autolysis may have occurred before the tissue was fixed.2. Inadequate Fixation: Fixative did not penetrate the tissue sufficiently.3. Harsh Antigen Retrieval: Over-digestion with proteases or excessive heating can damage tissue structure. | 1. Prompt Fixation: Fix tissues immediately after collection.2. Proper Specimen Size: Ensure tissue pieces are small enough for the fixative to penetrate thoroughly.3. Optimize Antigen Retrieval: Reduce incubation time or enzyme concentration for PIER. For HIER, monitor temperature and time carefully. |
Data Presentation
Table 1: Effect of Formalin Fixation Duration on Immunohistochemical Staining Intensity
This table provides a generalized overview of how fixation time in 10% neutral buffered formalin can impact the staining intensity of various cellular markers. Actual results may vary depending on the specific antigen, antibody, and tissue type. It is crucial to perform your own optimization.
| Fixation Duration | Staining Intensity Score (Hypothetical) | Observations |
| < 18 hours | 1+ to 2+ | May result in under-fixation, leading to weaker staining and potential for high background.[6] |
| 18-24 hours | 3+ to 4+ | Often considered the optimal range for many antigens, providing a good balance between antigen preservation and tissue morphology.[7] |
| > 48 hours | 1+ to 3+ | Increased risk of over-fixation and epitope masking, which can significantly reduce staining intensity.[6] |
Staining Intensity Score: 0 (none), 1+ (weak), 2+ (moderate), 3+ (strong), 4+ (very strong). This is a qualitative representation and should be confirmed by quantitative analysis where possible.[9][10]
Experimental Protocols
1. Protocol: Formalin Fixation of Tissues
-
Tissue Collection: Immediately after dissection, place the tissue in a cassette and immerse it in at least 10-20 times its volume of 10% neutral buffered formalin.
-
Fixation: Allow the tissue to fix at room temperature for 18-24 hours. For larger specimens, fixation time may need to be extended, but should generally not exceed 48 hours for IHC applications.[7]
-
Dehydration and Embedding: After fixation, wash the tissue in phosphate-buffered saline (PBS) and process through a graded series of ethanol, followed by xylene, and finally embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
2. Protocol: Heat-Induced Epitope Retrieval (HIER)
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval Solution: Immerse slides in a staining jar containing either 10 mM Sodium Citrate buffer (pH 6.0) or 10 mM Tris-EDTA buffer (pH 9.0).
-
Heating: Heat the slides in the antigen retrieval solution using a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[8] The optimal time and temperature should be determined empirically.
-
Cooling: Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.
-
Washing: Rinse the slides with PBS or Tris-buffered saline (TBS) before proceeding with the staining protocol.
3. Protocol: Protease-Induced Epitope Retrieval (PIER)
-
Deparaffinization and Rehydration: Follow the same procedure as for HIER.
-
Enzyme Preparation: Prepare a working solution of a proteolytic enzyme such as Trypsin (0.05-0.25%) or Proteinase K (20 µg/mL) in a suitable buffer (e.g., PBS).
-
Enzymatic Digestion: Incubate the slides with the pre-warmed enzyme solution at 37°C for 10-20 minutes in a humidified chamber. The optimal enzyme concentration and incubation time must be determined for each antigen.
-
Stopping the Reaction: Stop the enzymatic reaction by washing the slides thoroughly with cold PBS.
-
Staining: Proceed with the blocking and antibody incubation steps of your IHC protocol.
Visualizations
References
- 1. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Anti-inflammatory effects of this compound on astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Attenuates Neuronal Cell Death Triggered by Neuroinflammation via NFκB and Mitochondrial Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of delayed and prolonged fixation on the evaluation of immunohistochemical staining on lung carcinoma resection specimen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Comparison of Different Detection Methods in Quantitative Microdensitometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Siponimod Cell-Based Assays
Welcome to the technical support center for Siponimod cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to inconsistent results in this compound cell-based assays.
General Cell Culture and Assay Setup
Question 1: My baseline cell health and viability are inconsistent between experiments. What are the common causes and solutions?
Answer: Consistent cell health is the foundation of reproducible cell-based assays. Variations can stem from several factors:
-
Cell Passage Number: Continuous passaging can lead to genetic drift and altered cellular characteristics.[1][2]
-
Solution: Use cells within a consistent and low passage number range for all experiments. Thaw a fresh vial of cells after a defined number of passages.
-
-
Cell Seeding Density: Both too low and too high cell densities can negatively impact cell health and responsiveness.[3]
-
Solution: Optimize cell seeding density for your specific cell line and assay format to ensure cells are in the logarithmic growth phase during the experiment.
-
-
Serum Variability: Serum is a complex mixture of growth factors, hormones, and lipids, and its composition can vary significantly between lots, affecting cell growth and behavior.[4]
-
Solution: Test multiple lots of serum for your specific cell line and reserve a large batch of a single, qualified lot for the entire set of experiments. When switching to a new lot, perform validation experiments to ensure consistency.
-
-
Culture Conditions: Inconsistent temperature, CO2 levels, and humidity can stress cells.
-
Solution: Ensure your incubator is properly calibrated and maintained. Handle cells with care during routine culture to avoid mechanical stress.
-
Question 2: I'm observing a high degree of variability between replicate wells in my assay plate. What could be the cause?
Answer: High well-to-well variability can obscure real experimental effects. Common causes include:
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to different cell numbers in each well.
-
Solution: Ensure a single-cell suspension before plating by gentle pipetting. Mix the cell suspension between plating replicates. Allow the plate to sit at room temperature for 15-30 minutes before incubation to allow for even cell settling.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media and compound concentrations.
-
Solution: To minimize edge effects, fill the outer wells with sterile water or media without cells to create a humidity barrier.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant variability.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
-
GTPγS Binding Assays
Question 3: I am seeing high background or a low signal-to-noise ratio in my [³⁵S]GTPγS binding assay with this compound.
Answer: High background and low signal in GTPγS assays are common challenges. Here are some potential causes and solutions:
-
Suboptimal Reagent Concentrations: The concentrations of GDP, Mg²⁺, and the radiolabel are critical.
-
Solution: Titrate the concentration of GDP to find the optimal balance between basal and agonist-stimulated binding. Optimize the Mg²⁺ concentration, as it is essential for G-protein activation.[5]
-
-
Poor Membrane Quality: The quality and concentration of your cell membranes are crucial.
-
Solution: Prepare high-quality cell membranes and accurately determine the protein concentration. Titrate the amount of membrane protein per well to find the optimal concentration that gives a robust signal.
-
-
High Basal Activity: Some receptor systems exhibit high constitutive activity.
-
Solution: Increasing the concentration of GDP can help to reduce basal [³⁵S]GTPγS binding.
-
cAMP Assays
Question 4: The cAMP signal in response to this compound is weak or absent in my Gαi-coupled receptor assay.
Answer: this compound acts on S1P1 and S1P5 receptors, which are primarily coupled to Gαi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP levels. Detecting this decrease can be challenging.
-
Low Basal cAMP Levels: If the basal cAMP level is too low, a further decrease upon this compound stimulation will be difficult to detect.
-
Solution: Stimulate the cells with a low concentration of forskolin (B1673556) to raise the basal cAMP level into the dynamic range of your assay. This will create a larger window to observe the inhibitory effect of this compound.
-
-
Phosphodiesterase (PDE) Activity: PDEs rapidly degrade cAMP, which can mask the inhibitory effect of this compound.
-
Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and enhance the signal window.[6]
-
Question 5: I am observing inconsistent EC50 values for this compound in my cAMP assays.
Answer: Variability in EC50 values can arise from several sources:
-
Cell State: The expression level of S1P1/S1P5 receptors and G-proteins can vary with cell passage number and culture conditions.
-
Solution: Use a stable cell line with consistent receptor expression and maintain a standardized cell culture protocol.
-
-
Assay Conditions: Incubation time and temperature can affect the outcome.
-
Solution: Optimize the incubation time for this compound stimulation to capture the peak response. Ensure consistent temperature control throughout the assay.
-
Lymphocyte Migration Assays
Question 6: I am not observing a clear migratory response of lymphocytes towards S1P, or the inhibition by this compound is not consistent.
Answer: Lymphocyte migration assays can be sensitive to several factors:
-
Suboptimal S1P Gradient: The concentration of S1P used as a chemoattractant is critical.
-
Solution: Perform a dose-response experiment to determine the optimal S1P concentration that induces a robust migratory response. Bell-shaped dose-response curves are common, so it is important to test a wide range of concentrations.
-
-
Cell Viability and Activation State: The health and activation status of the primary lymphocytes can significantly impact their migratory capacity.
-
Solution: Use freshly isolated, healthy lymphocytes. The activation state of the cells can influence S1P receptor expression and migratory potential.
-
-
Transwell Insert Pore Size: The pore size of the transwell membrane must be appropriate for the size of the lymphocytes.
-
Solution: Use transwell inserts with a pore size of 3 to 5 µm for lymphocyte migration.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various cell-based assays.
Table 1: this compound Potency in [³⁵S]GTPγS Binding Assays [7]
| Receptor | EC₅₀ (nM) |
| Human S1P₁ | ≈0.46 |
| Human S1P₅ | ≈0.3 |
| Human S1P₂ | >10,000 |
| Human S1P₃ | >1,111 |
| Human S1P₄ | ≈383.7 |
Table 2: Effect of this compound on Peripheral Blood Lymphocyte Subsets in aSPMS Patients [8]
| Lymphocyte Subset | Change from Baseline with this compound Treatment |
| Total Lymphocytes | Reduced |
| T Lymphocytes | Reduced |
| CD4+ T Lymphocytes | Reduced |
| CD8+ T Lymphocytes | Increased at 3 months |
| B Lymphocytes | Reduced |
| Naïve Regulatory T Cells | Reduced |
| Memory Regulatory B Cells | Reduced |
| Natural Killer (NK) Cells | Increased |
Experimental Protocols
This section provides detailed methodologies for key cell-based assays used to characterize this compound's function.
[³⁵S]GTPγS Binding Assay for S1P₁ Receptor
This protocol is adapted for a 96-well format using membranes from CHO-K1 cells stably expressing the human S1P₁ receptor.[9][10]
Materials:
-
Membrane Preparation: CHO-K1 cells stably expressing human S1P₁ receptor.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
GDP: 10 µM final concentration.
-
[³⁵S]GTPγS: ~0.1 nM final concentration.
-
This compound: Serial dilutions in assay buffer.
-
GTPγS (unlabeled): 10 µM for non-specific binding determination.
-
Scintillation Proximity Assay (SPA) beads: Wheat germ agglutinin (WGA)-coated beads.
Procedure:
-
Membrane Preparation: Prepare cell membranes from confluent flasks of CHO-K1-hS1P₁ cells using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of Assay Buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of this compound dilutions or vehicle control.
-
50 µL of diluted membrane preparation (typically 5-20 µg of protein per well).
-
50 µL of [³⁵S]GTPγS and GDP solution in Assay Buffer.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
SPA Bead Addition: Add 50 µL of a slurry of WGA-coated SPA beads to each well.
-
Second Incubation: Incubate the plate at room temperature for 3 hours on a plate shaker.
-
Signal Detection: Centrifuge the plate and read on a microplate scintillation counter.
cAMP Inhibition Assay for S1P₁ Receptor
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure this compound-induced inhibition of cAMP production in cells expressing the S1P₁ receptor.[11][12]
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human S1P₁ receptor.
-
Assay Buffer: HBSS or other suitable buffer.
-
Forskolin: To stimulate adenylyl cyclase.
-
IBMX: A phosphodiesterase inhibitor.
-
This compound: Serial dilutions.
-
HTRF cAMP Assay Kit: (e.g., from Cisbio or PerkinElmer).
Procedure:
-
Cell Plating: Seed cells in a 384-well white plate at an optimized density and incubate overnight.
-
Cell Stimulation:
-
Remove culture medium and add assay buffer containing IBMX.
-
Add serial dilutions of this compound or vehicle control and pre-incubate.
-
Add a pre-determined concentration of forskolin (typically the EC₅₀ to EC₈₀) to all wells except the basal control.
-
Incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 conjugate.
-
Add the HTRF buffer containing the anti-cAMP cryptate-conjugate antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Signal Detection: Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 620 nm and 665 nm emission). The signal at 665 nm is inversely proportional to the amount of cAMP produced.
Lymphocyte Transwell Migration Assay
This protocol outlines a method to assess the inhibitory effect of this compound on the migration of lymphocytes towards an S1P gradient.[13][14]
Materials:
-
Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line (e.g., Jurkat).
-
Chemoattractant: Sphingosine-1-phosphate (S1P).
-
This compound: For pre-treatment of cells.
-
Assay Medium: RPMI 1640 with 0.5% fatty acid-free BSA.
-
Transwell Inserts: 24-well plate with 5 µm pore size polycarbonate membrane inserts.
-
Detection Reagent: Calcein-AM or flow cytometry antibodies.
Procedure:
-
Cell Preparation: Isolate lymphocytes and resuspend in Assay Medium.
-
This compound Pre-treatment: Incubate the lymphocytes with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.
-
Assay Setup:
-
Add Assay Medium containing S1P (at a pre-optimized concentration) to the lower chambers of the 24-well plate.
-
Add Assay Medium without S1P to the negative control wells.
-
Place the Transwell inserts into the wells.
-
Add the pre-treated lymphocyte suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells from the lower chamber.
-
Quantify the number of migrated cells using a fluorescent dye like Calcein-AM and a plate reader, or by flow cytometry.
-
Visualizations
This compound Signaling Pathway
Caption: this compound binds to S1P₁ and S1P₅ receptors, leading to Gαi activation and subsequent inhibition of adenylyl cyclase.
GTPγS Binding Assay Workflow
Caption: Workflow for a [³⁵S]GTPγS binding assay to measure this compound's potency at the S1P₁ receptor.
Troubleshooting Logic for Low cAMP Signal
Caption: A decision tree for troubleshooting low signal in this compound cAMP inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Evaluation of this compound for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of sphingosine-1-phosphate receptor modulators on COVID-19 and SARS-CoV-2 vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neurologylive.com [neurologylive.com]
- 12. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
Best practices for long-term storage and stability of Siponimod solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage and stability of Siponimod solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation, storage, and use of this compound solutions.
Issue: Precipitation Observed in Aqueous Solution
Question: I've prepared an aqueous solution of this compound for my cell culture experiment, and I'm observing precipitation. What could be the cause, and how can I resolve this?
Answer:
Precipitation of this compound in aqueous media is a common issue due to its low aqueous solubility. Here are the potential causes and solutions:
-
Concentration Exceeds Solubility Limit: this compound is sparingly soluble in aqueous buffers. For instance, its solubility is approximately 0.04 mg/mL in a 1:20 solution of DMSO:PBS (pH 7.2).[1] Exceeding this limit will cause the compound to precipitate.
-
Solution: Lower the final working concentration of this compound in your aqueous medium.
-
-
Improper Dissolution Technique: Directly adding solid this compound to an aqueous buffer will result in poor dissolution and precipitation.
-
Solution: Always prepare a concentrated stock solution in an appropriate organic solvent first. Dimethyl sulfoxide (B87167) (DMSO) is recommended. To prepare an aqueous working solution, dilute the DMSO stock with the aqueous buffer of your choice.[1] It is advisable to add the stock solution to the buffer dropwise while gently mixing.
-
-
Instability in Aqueous Environment: this compound is not stable in aqueous solutions for extended periods. It is recommended not to store aqueous solutions for more than one day.[1]
-
Solution: Prepare fresh aqueous working solutions for each experiment. If short-term storage is unavoidable, keep the solution at 4°C and use it as soon as possible.
-
-
Interaction with Media Components: Components in complex cell culture media, such as proteins and salts, can interact with this compound and reduce its solubility.
-
Solution: If precipitation is observed in your cell culture medium, consider preparing the final dilution in a simpler buffered solution, like PBS, immediately before adding it to the cell culture.
-
Issue: Inconsistent or Lower-Than-Expected Efficacy in Experiments
Question: My experimental results with this compound are inconsistent, or the observed effect is less than anticipated. What could be the underlying stability issue?
Answer:
Inconsistent results can often be traced back to the degradation of this compound in solution. The stability of this compound is highly dependent on storage conditions.
-
Degradation in Aqueous Solution: this compound degrades over time in aqueous solutions, with the rate of degradation being temperature-dependent.
-
Solution: As previously mentioned, always use freshly prepared aqueous solutions. For longer-term experiments, consider replacing the this compound-containing media at regular intervals (e.g., every 24 hours).
-
-
Improper Storage of Stock Solutions: The long-term stability of this compound stock solutions is critical for reproducible experiments.
-
Solution: Store stock solutions prepared in DMSO at -20°C or -80°C. Under these conditions, the solution is stable for at least 6 months at -20°C and for up to a year at -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aliquoting the stock solution into single-use vials is highly recommended.
-
-
Photodegradation: Exposure to light can lead to the degradation of photosensitive compounds.
-
Solution: Protect this compound solutions from light by using amber vials or by wrapping the containers in aluminum foil. Store solutions in the dark whenever possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. The recommended solvents for preparing stock solutions are Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] The solubility in these solvents is approximately 20 mg/mL, 3 mg/mL, and 16 mg/mL, respectively.[1] For most biological experiments, DMSO is the preferred solvent for high-concentration stock solutions.
Q2: What are the optimal conditions for the long-term storage of solid this compound?
A2: Solid, crystalline this compound should be stored at -20°C.[1] Under these conditions, it is stable for at least four years.[1]
Q3: How does temperature affect the stability of this compound in aqueous solutions?
A3: Temperature has a significant impact on the stability of this compound in aqueous solutions. The table below summarizes the stability data from a study that monitored the concentration of this compound in a phosphate-buffered saline (PBS, pH 7.4) solution over 90 days at different temperatures.
| Storage Temperature | Initial Concentration (% of Initial) | Concentration after 90 Days (% of Initial) |
| 4°C | 100% | 81.0 ± 2.0% |
| 37°C | 100% | 35.9 ± 1.6% |
Q4: What are the likely degradation pathways for this compound?
A4: While specific forced degradation studies for this compound are not extensively published in the public domain, based on its chemical structure, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The ester and imine functionalities in the this compound molecule could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The molecule contains sites that could be susceptible to oxidation, for example, by exposure to peroxides or atmospheric oxygen.
-
Photodegradation: As with many complex organic molecules, exposure to UV or visible light may induce degradation.
A systematic forced degradation study would be required to definitively identify the degradation products and pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of this compound in DMSO and a subsequent aqueous working solution.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Methodology:
-
Stock Solution Preparation (in DMSO):
-
Equilibrate the solid this compound to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication. The solution should be clear and free of particulates.
-
Aliquot the stock solution into single-use, amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C.
-
-
Aqueous Working Solution Preparation:
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Pre-warm the desired aqueous buffer (e.g., PBS) to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution if a very low final concentration is required.
-
Add the required volume of the this compound stock solution to the pre-warmed buffer while gently mixing to achieve the final working concentration. Note: The final concentration of DMSO in the working solution should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts in biological assays.
-
Visually inspect the working solution for any signs of precipitation.
-
Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[1]
-
Protocol 2: Assessment of this compound Solution Stability by HPLC
Objective: To quantify the concentration of this compound in a solution over time to assess its stability under specific storage conditions.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 75:25 v/v)
-
This compound reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound reference standard in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the stability samples (e.g., 5-40 µg/mL).
-
-
Sample Preparation:
-
At each time point of the stability study, withdraw an aliquot of the this compound solution being tested.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: YMC Triart C18 (250 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 0.1% Trifluoroacetic Acid in water (75:25 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 257 nm
-
Column Temperature: 45°C
-
-
Data Analysis:
-
Inject the calibration standards to generate a standard curve of peak area versus concentration.
-
Inject the prepared stability samples.
-
Determine the concentration of this compound in the stability samples by interpolating their peak areas from the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Visualizations
References
Reducing variability in behavioral assessments for Siponimod-treated animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in behavioral assessments of Siponimod-treated animals, particularly in the context of Experimental Autoimmune Encephalomyelitis (EAE), a common animal model for multiple sclerosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅). Its therapeutic effects are thought to stem from a dual mechanism of action:
-
Peripheral Immune System: By binding to S1P₁ receptors on lymphocytes, this compound prevents their egress from lymph nodes. This sequestration reduces the infiltration of inflammatory immune cells into the central nervous system (CNS).
-
Central Nervous System: this compound can cross the blood-brain barrier and interact with S1P₁ and S1P₅ receptors on CNS resident cells like astrocytes, oligodendrocytes, microglia, and neurons. This direct action within the CNS is believed to have neuroprotective effects, including reducing astrogliosis and microgliosis, and potentially promoting remyelination.[1][2][3][4]
Q2: In animal models of multiple sclerosis, what are the expected outcomes of this compound treatment?
In rodent models of EAE, this compound has been shown to ameliorate the clinical course of the disease.[5][6] This is typically observed as a reduction in the clinical EAE score, which assesses the severity of motor impairments like tail and limb paralysis.[1][7] Some studies have reported an 80-95% reduction in clinical EAE scores in a mouse model of EAE-optic neuritis.[7] Additionally, this compound has been shown to have neuroprotective effects by reducing inflammation and neuronal damage within the CNS.[3]
Q3: Why am I not observing a significant improvement in motor function tests (e.g., Rotarod) in my this compound-treated EAE animals, even with a reduction in the clinical score?
This is a common challenge. Several factors could contribute to this:
-
Disease Model Specificity: The EAE model can present with significant motor impairments that may not be fully reversible by this compound, even if the inflammatory component is reduced. The timing of treatment initiation is also crucial; therapeutic intervention after the disease peak may show less pronounced effects on established motor deficits.[5]
-
Test Sensitivity: The Rotarod test is sensitive to motor coordination and balance. Severe motor deficits in EAE animals might prevent them from performing the task at all, creating a "floor effect" where potential improvements are not measurable.
-
Variability: High inter-animal variability in EAE disease progression and behavioral performance can mask treatment effects. See the troubleshooting guides below for strategies to minimize this variability.
-
This compound's Primary Effect: this compound's primary effect in the EAE model is often a reduction in immune cell infiltration and inflammation. While this can lead to improved clinical scores, the recovery of complex motor functions may be limited or delayed.
Q4: Can this compound affect behaviors other than motor function, such as anxiety?
While the primary focus of many preclinical studies with this compound in EAE models is on motor function and disease progression, its action on S1P receptors in the brain suggests a potential to modulate other behaviors. However, there is limited specific data on the effects of oral this compound on anxiety-like behaviors (e.g., in the Elevated Plus Maze) in EAE models. The severe motor impairments in these animals can also be a confounding factor in interpreting data from behavioral tests that rely on locomotion.
Data Presentation
Table 1: Examples of this compound Dosages and Outcomes in EAE Mouse Models
| Route of Administration | Dosage | Animal Model | Key Quantitative Outcomes | Reference |
| Oral Gavage | 3 mg/kg daily | Spontaneous chronic EAE (2D2xTh mice) | Ameliorated clinical EAE score, particularly when administered preventively. | [5] |
| Intracerebroventricular (ICV) Infusion | 0.45 µ g/day | MOG₃₅₋₅₅-induced EAE (C57BL/6 mice) | Significant beneficial effect on EAE clinical scores with minimal impact on peripheral lymphocyte counts. | [1][2] |
| Intracerebroventricular (ICV) Infusion | 0.225 - 4.5 µ g/day | MOG₃₅₋₅₅-induced EAE (C57BL/6 mice) | Dose-dependent reduction in motor disability. The highest dose (4.5 µ g/day ) fully inhibited EAE development. | [1] |
Table 2: Common Sources of Variability in Rodent Behavioral Assessments
| Factor Category | Specific Examples | Potential Impact |
| Animal-Related | Strain, sex, age, weight, estrous cycle in females, social hierarchy in housing. | Differences in baseline performance, anxiety levels, and motor capabilities. |
| Environmental | Lighting conditions, noise levels, temperature, cage enrichment, time of day for testing. | Can induce stress and anxiety, affecting performance in tests like the Open Field and Elevated Plus Maze. |
| Procedural | Handling by the experimenter, order of testing, habituation to the testing room and apparatus, cleaning of the apparatus between animals. | Inconsistent handling can increase stress. Olfactory cues from previous animals can alter behavior. |
| Disease Model-Related | Severity and progression of EAE, which can vary significantly between animals. | Leads to high variability in motor and behavioral deficits. |
Mandatory Visualization
Caption: this compound's dual action in the periphery and CNS.
Experimental Protocols
Rotarod Test
This test assesses motor coordination and balance.
-
Apparatus: An automated rotarod unit with a textured rod to prevent slipping.
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Place mice on the rod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 days before the actual test. This reduces stress and variability.
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Record the latency (time) for the mouse to fall off the rod.
-
If a mouse clings to the rod and makes a full passive rotation, this should also be counted as a fall.
-
Conduct 2-3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
-
-
Data Analysis: The primary measure is the latency to fall. An average of the trials for each animal is typically used.
Open Field Test
This test assesses locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls high enough to prevent escape. The arena is typically divided into a central zone and a peripheral zone by software.
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes.
-
Testing:
-
Gently place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to remove olfactory cues.
-
-
Data Analysis: Use video tracking software to analyze:
-
Locomotor Activity: Total distance traveled, average speed.
-
Anxiety-like Behavior: Time spent in the center zone versus the peripheral zone, latency to enter the center zone.
-
Elevated Plus Maze (EPM)
This test is a classic assessment of anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms (with high walls).
-
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes.
-
Testing:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
-
Cleaning: Clean the maze thoroughly with 70% ethanol between animals.
-
-
Data Analysis: Use video tracking software to measure:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent in and the number of entries into the open arms is indicative of reduced anxiety.
-
Troubleshooting Guides
Issue 1: High Variability in Rotarod Performance
Caption: A workflow for troubleshooting rotarod variability.
Detailed Steps:
-
Review Handling Procedures: Ensure all experimenters handle the mice gently and consistently. Inconsistent handling can induce stress, which affects motor performance.
-
Implement or Enhance Training: A lack of training can lead to high variability as some mice may be more anxious on the apparatus than others. A consistent training protocol for all animals before the test day can significantly reduce this.
-
Account for EAE Severity: The progression of EAE can be highly variable between animals. A mouse with a higher clinical score will naturally perform poorly on the rotarod. It is crucial to record the daily EAE score for each animal and consider it as a covariate in your statistical analysis.
-
Standardize Environmental Conditions: Conduct the tests at the same time of day for all animals to control for circadian rhythms. Ensure the testing room has consistent lighting and minimal background noise.
Issue 2: EAE Animals Show No Exploration in the Open Field or EPM
Caption: A guide for addressing a lack of exploration in behavioral tests.
Detailed Steps:
-
Assess Motor Deficits: The most likely reason for immobility in EAE animals is severe motor impairment. Check the animal's clinical score. If the animal has significant limb paralysis, the Open Field and EPM tests may not be appropriate as they rely on voluntary movement. In such cases, the data may not reflect anxiety but rather the inability to move.
-
Evaluate for Stress and Anxiety: The novel environment of the testing apparatus can be stressful. Ensure that the animals have had sufficient time to acclimate to the testing room. Minimize loud noises and sudden movements during testing.
-
Optimize Lighting Conditions: Mice are nocturnal and may be less active under bright lights. Testing under dim or red light can encourage more exploratory behavior. Ensure the lighting is consistent for all animals.
By carefully controlling for these variables and using standardized protocols, researchers can improve the reliability and reproducibility of their behavioral assessments in studies involving this compound.
References
- 1. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Impact of this compound on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Siponimod vs. Fingolimod: A Comparative Analysis of Mechanism of Action
This guide provides a detailed comparison of siponimod and fingolimod (B1672674), two prominent sphingosine-1-phosphate (S1P) receptor modulators utilized in the treatment of multiple sclerosis (MS). We will delve into their distinct mechanisms of action, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to S1P Receptor Modulators
This compound and fingolimod belong to a class of drugs that modulate sphingosine-1-phosphate (S1P) receptors. S1P is a crucial signaling lipid that regulates numerous cellular processes, including immune cell trafficking.[1][2][3] By acting on S1P receptors, these drugs prevent the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into the central nervous system (CNS), a key pathological feature of multiple sclerosis.[1][4][5][6] While both drugs share this fundamental mechanism, they exhibit significant differences in receptor selectivity, pharmacokinetics, and direct CNS effects.[7][8][9]
Comparative Mechanism of Action
The primary therapeutic effect of both this compound and fingolimod is achieved through functional antagonism of the S1P receptor subtype 1 (S1P1) on lymphocytes.[1][2][9] Upon binding, these drugs initially act as agonists, leading to the internalization and subsequent degradation of the S1P1 receptor.[2][9][10] This downregulation renders lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymphoid tissues, effectively trapping them and reducing circulating lymphocyte counts.[1][2][9]
Key Differences:
-
Receptor Selectivity: This is the most critical distinction between the two molecules. Fingolimod is a non-selective S1P receptor modulator, binding with high affinity to S1P1, S1P3, S1P4, and S1P5 receptors.[1][7][11] In contrast, this compound is a selective modulator, targeting only S1P1 and S1P5 receptors.[2][4][7][12] This selectivity spares S1P3, which is implicated in cardiovascular side effects like transient bradycardia, and S1P4, which may play a role in immune responses.[7][8][13]
-
Activation: Fingolimod is a prodrug that requires phosphorylation by sphingosine (B13886) kinase 2 in vivo to become the active moiety, fingolimod-phosphate.[1][8][14] this compound, however, is an active compound and does not require metabolic activation.[7][8]
-
Central Nervous System (CNS) Effects: Both drugs can cross the blood-brain barrier and exert direct effects on CNS cells.[1][2][15] this compound's high affinity for S1P5, a receptor predominantly expressed on oligodendrocytes and neurons, suggests a potential role in promoting remyelination and neuroprotection.[2][9][15][16] Preclinical studies indicate that this compound can prevent synaptic neurodegeneration and may support remyelination processes.[9][15] While fingolimod also interacts with S1P receptors in the CNS, this compound's targeted S1P1/S1P5 profile may allow for more specific neuroprotective effects.[7][9][11]
Data Presentation
The following tables summarize the quantitative differences in receptor selectivity and pharmacokinetic/pharmacodynamic profiles.
Table 1: Comparative S1P Receptor Selectivity
| Receptor Subtype | This compound (EC50, nM) | Fingolimod-Phosphate (EC50, nM) | Primary Cellular Expression & Function |
| S1P1 | High Affinity | ~0.3 - 0.6 | Lymphocytes (Egress), Endothelial Cells, CNS Cells (Astrocytes, Neurons) |
| S1P2 | No significant activity | >10,000 | Widely expressed; involved in vascular and immune regulation |
| S1P3 | Low Affinity | ~3.0 | Heart (Chronotropy), Lungs, Endothelial Cells |
| S1P4 | No significant activity | ~0.3 - 0.6 | Hematopoietic and Lymphoid Tissues |
| S1P5 | High Affinity | ~0.3 - 0.6 | CNS (Oligodendrocytes, Neurons), Natural Killer Cells |
EC50 values are approximate and sourced from multiple preclinical studies.[11] The high affinity for this compound at S1P1 and S1P5 is consistently reported.[2][4][7]
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Properties
| Parameter | This compound | Fingolimod |
| Activation | Active Drug | Prodrug (requires phosphorylation)[8] |
| Half-life | ~30 hours[4][8] | 6-9 days[8] |
| Lymphocyte Recovery | ~90% return to normal within 10 days[8][17] | Return to normal within 1-2 months[8] |
| Primary Metabolism | CYP2C9, CYP3A4[4][18] | Sphingosine Kinase, CYP4F2[14][19] |
| CNS/Blood Exposure Ratio | Lower (e.g., ~6-7 in EAE mice)[7] | Higher (e.g., ~20-30 in EAE mice)[7] |
Experimental Protocols
The characterization of S1P receptor modulators relies on a suite of standardized in vitro and in vivo assays.
A. Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.
-
Objective: To measure how strongly this compound or fingolimod binds to S1P receptor subtypes.
-
Methodology:
-
Preparation: Cell membranes expressing a high concentration of a specific S1P receptor subtype (e.g., S1P1) are prepared.[20][21]
-
Competition: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-ozanimod or [³²P]S1P) that is known to bind to the receptor.[20][22]
-
Test Compound Addition: Serial dilutions of the unlabeled test compound (this compound or fingolimod-phosphate) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.[21][22]
-
Separation & Detection: After incubation, the mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand. The radioactivity on the filter, corresponding to the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.
-
B. GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism, providing data on potency (EC50) and efficacy.
-
Objective: To quantify the activation of Gαi protein signaling upon drug binding to S1P receptors.
-
Methodology:
-
Membrane Preparation: As with the binding assay, cell membranes expressing the S1P receptor of interest are used.[21]
-
Incubation: The membranes are incubated with serial dilutions of the test compound in the presence of GDP and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[21][22]
-
Receptor Activation: Agonist binding to the G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. The [³⁵S]GTPγS binds to the activated Gα subunit.
-
Separation & Detection: The reaction is stopped, and the membranes are filtered. The amount of [³⁵S]GTPγS incorporated into the G-proteins is quantified by scintillation counting.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy (Emax) relative to a full agonist like S1P.
-
C. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P receptor, a key step in receptor internalization and functional antagonism.
-
Objective: To measure the ability of a compound to induce the interaction between an S1P receptor and β-arrestin.
-
Methodology:
-
Cell Line Engineering: A cell line is engineered to express the S1P receptor fused to one part of a reporter enzyme (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.[23][24]
-
Compound Treatment: These cells are treated with the test compound (this compound or fingolimod-phosphate).
-
Recruitment & Complementation: Agonist binding activates the receptor, causing it to change conformation and recruit the tagged β-arrestin. This brings the two enzyme fragments into close proximity, allowing them to form a functional enzyme.[24]
-
Signal Detection: A substrate for the reconstituted enzyme is added, which generates a detectable signal (e.g., chemiluminescence).[23][24]
-
Data Analysis: The signal intensity is proportional to the amount of β-arrestin recruited to the receptor. Dose-response curves are generated to determine the compound's EC50 for β-arrestin recruitment.[25]
-
Mandatory Visualizations
Caption: S1P receptor signaling and functional antagonism by this compound and fingolimod.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Core mechanistic differences between fingolimod and this compound.
References
- 1. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Direct Effects of Fingolimod in the Central Nervous System: Implications for Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Fingolimod in multiple sclerosis: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. neurology.org [neurology.org]
- 8. ms-selfie.blog [ms-selfie.blog]
- 9. The Benefits and Risks of Switching from Fingolimod to this compound for the Treatment of Relapsing–Remitting and Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scripps.edu [scripps.edu]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Discovery of a Selective S1P1 Receptor Agonist Efficacious at Low Oral Dose and Devoid of Effects on Heart Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fingolimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. ClinPGx [clinpgx.org]
- 19. go.drugbank.com [go.drugbank.com]
- 20. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 [frontiersin.org]
- 22. Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. S1P1 Modulator-Induced G αi Signaling and β-Arrestin Recruitment Are Both Necessary to Induce Rapid and Efficient Reduction of Blood Lymphocyte Count In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Siponimod and Other S1P Modulators in Experimental Autoimmune Encephalomyelitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Siponimod's performance against other Sphingosine-1-Phosphate (S1P) receptor modulators in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis. The information presented is collated from various preclinical studies to offer a comprehensive overview for researchers in the field of neuroimmunology and drug development.
Introduction to S1P Modulators and the EAE Model
Sphingosine-1-phosphate (S1P) receptor modulators are a class of oral drugs that have shown significant efficacy in the treatment of relapsing forms of multiple sclerosis. Their primary mechanism of action involves the functional antagonism of S1P receptors on lymphocytes, which leads to their sequestration in lymph nodes and prevents their infiltration into the central nervous system (CNS). However, newer generation S1P modulators exhibit more selective receptor subtype targeting, potentially offering improved safety profiles and direct effects within the CNS.
Experimental Autoimmune Encephalomyelitis (EAE) is an animal model that mimics many of the pathological hallmarks of multiple sclerosis, including inflammation, demyelination, and axonal damage in the CNS. The most common EAE model in C57BL/6 mice is induced by immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55), leading to a chronic progressive paralysis. This model is invaluable for preclinical evaluation of potential therapeutic agents for multiple sclerosis.
Comparative Efficacy of S1P Modulators in EAE
This section summarizes the available data on the efficacy of this compound compared to other S1P modulators—Fingolimod (B1672674), Ozanimod, and Ponesimod—in the MOG35-55-induced EAE model in C57BL/6 mice. It is important to note that direct head-to-head comparative studies for all these modulators within a single experimental design are limited. Therefore, this comparison is compiled from multiple studies, and experimental conditions may vary.
S1P Receptor Selectivity
The key difference between the various S1P modulators lies in their selectivity for the five S1P receptor subtypes (S1P1-5). This differential targeting influences their biological effects, both peripherally and within the CNS.
| S1P Modulator | S1P Receptor Subtype Selectivity |
| This compound | S1P1 and S1P5 |
| Fingolimod | S1P1, S1P3, S1P4, and S1P5 |
| Ozanimod | S1P1 and S1P5 |
| Ponesimod | S1P1 |
Signaling Pathway of S1P Receptor Modulators
The following diagram illustrates the differential targeting of S1P receptor subtypes by this compound and other S1P modulators.
Performance in EAE Models: A Comparative Summary
The following table summarizes the key findings from preclinical studies evaluating this compound and other S1P modulators in the MOG35-55-induced EAE model in C57BL/6 mice.
| Parameter | This compound | Fingolimod | Ozanimod | Ponesimod |
| Effect on Clinical Score | Significant amelioration of EAE clinical scores.[1][2] | Significant reduction in EAE clinical scores.[3][4] | Effective in reducing the clinical severity of EAE.[5][6] | Significant efficacy in both preventative and therapeutic settings.[7] |
| CNS Immune Cell Infiltration | Reduced lymphocyte infiltration in the striatum.[1][8] Attenuation of astrogliosis and microgliosis.[1][8] | Reduces T-cell infiltration into the brain and spinal cord. | Significant inhibition of lymphocyte infiltration into the spinal cord.[5][6] | Reduced inflammation in the brain, cerebellum, and spinal cord.[9] |
| Demyelination & Neuroprotection | Rescued the loss of parvalbumin-positive GABAergic interneurons.[1][8] | Reduces demyelination. | Reversed demyelination.[5][6] | Reduced demyelination and axonal loss.[9] |
| Peripheral Lymphocyte Counts | Minimal effect on peripheral lymphocyte counts with intracerebroventricular infusion.[1][10] | Induces peripheral lymphopenia.[11] | Reduces the percentage of autoreactive CD4+ and CD8+ T cells.[5][6] | Causes dose-dependent sequestration of lymphocytes in lymphoid organs.[9][12] |
Note: Data is collated from multiple studies and may not be directly comparable due to variations in experimental protocols.
Experimental Protocols
This section provides a detailed overview of the methodologies commonly employed in the preclinical evaluation of S1P modulators using the MOG35-55-induced EAE model in C57BL/6 mice.
EAE Induction
-
Animals: Female C57BL/6 mice, typically 8-12 weeks old, are used.
-
Antigen Emulsion: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Mice are immunized subcutaneously with the MOG35-55/CFA emulsion, usually at two sites on the flank.
-
Pertussis Toxin Administration: Pertussis toxin is administered intraperitoneally on the day of immunization and again 48 hours later to facilitate the entry of immune cells into the CNS.
Clinical Scoring
Disease progression is monitored daily using a standardized clinical scoring system:
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Complete hind limb paralysis.
-
4: Hind limb paralysis and forelimb weakness.
-
5: Moribund or dead.
Drug Administration
-
Prophylactic Treatment: Drug administration begins on the day of immunization or shortly after and continues throughout the study.
-
Therapeutic Treatment: Drug administration starts at the onset of clinical signs (e.g., clinical score of 1 or 2) or at the peak of the disease.
-
Route of Administration: S1P modulators are typically administered orally via gavage.
Immunological and Histological Analyses
-
Tissue Collection: At the end of the study, mice are euthanized, and tissues such as the brain, spinal cord, spleen, and lymph nodes are collected.
-
Flow Cytometry: Single-cell suspensions from the spleen, lymph nodes, and CNS are prepared to analyze immune cell populations (e.g., T cells, B cells, macrophages) using flow cytometry.
-
Histology: Brain and spinal cord tissues are fixed, sectioned, and stained to assess inflammation (Hematoxylin and Eosin), demyelination (Luxol Fast Blue), and axonal damage (e.g., silver stain or immunohistochemistry for neurofilaments).
-
Immunohistochemistry: Staining for specific cell markers (e.g., CD3 for T cells, Iba1 for microglia/macrophages) is performed to quantify immune cell infiltration and glial activation.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the head-to-head comparison of S1P modulators in the EAE model.
Conclusion
This compound, a selective S1P1 and S1P5 receptor modulator, demonstrates significant efficacy in ameliorating clinical signs, reducing CNS inflammation, and providing neuroprotection in the MOG35-55-induced EAE model in C57BL/6 mice. While direct head-to-head comparative studies with other S1P modulators in this model are not extensively available, the existing data suggests that next-generation, more selective S1P modulators like this compound, Ozanimod, and Ponesimod hold promise in offering therapeutic benefits with potentially distinct profiles compared to the first-generation, non-selective modulator, Fingolimod. The selectivity for S1P5, which is expressed on oligodendrocytes and neurons, may contribute to the direct neuroprotective effects observed with this compound and Ozanimod within the CNS, independent of their peripheral immunomodulatory actions. Further research involving direct comparative studies is warranted to fully elucidate the relative efficacy and mechanisms of action of these compounds in the context of neuroinflammation and neurodegeneration.
References
- 1. scispace.com [scispace.com]
- 2. This compound Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral fingolimod rescues the functional deficits of synapses in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 6. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. Impact of this compound on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ponesimod, a selective S1P1 receptor modulator: a potential treatment for multiple sclerosis and other immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Siponimod's Neuroprotective Potential Beyond Autoimmunity: A Comparative Analysis in Non-EAE Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Siponimod's performance against other neuroprotective and pro-remyelinating agents in non-autoimmune models of neurological damage. Experimental data from key studies are summarized, and detailed protocols are provided to support further investigation.
This compound, a selective sphingosine-1-phosphate (S1P) receptor modulator targeting S1P receptor 1 (S1P1) and 5 (S1P5), is an approved treatment for secondary progressive multiple sclerosis (SPMS). While its immunomodulatory effects are well-established, its direct neuroprotective and pro-remyelinating capabilities in contexts outside of experimental autoimmune encephalomyelitis (EAE) are of significant interest for broader therapeutic applications. This guide evaluates the evidence for this compound's neuroprotective effects in two distinct non-EAE models: the cuprizone (B1210641) model of toxic demyelination and a model of ischemic stroke.
This compound in the Cuprizone Model: A Focus on Remyelination
The cuprizone model induces oligodendrocyte death and subsequent demyelination, followed by spontaneous remyelination upon cuprizone withdrawal. This model is ideal for assessing the direct effects of compounds on oligodendrocyte survival and maturation, as well as the remyelination process, independent of a peripheral immune attack.
Studies have shown that this compound promotes remyelination in the cuprizone model.[1][2] Treatment with this compound has been associated with an increase in the number of mature oligodendrocytes and enhanced myelin protein expression.[3] One study reported a significant increase in spontaneous remyelination by 26% (myelin density) and 16% (oligodendrocyte numbers) in this compound-treated mice compared to controls over a two-week period following cuprizone withdrawal.[4] The protective effects of this compound on oligodendrocytes appear to be mediated, at least in part, through the S1P5 receptor.[5][6]
Comparative Performance in the Cuprizone Model
To contextualize this compound's efficacy, its performance is compared with other S1P receptor modulators and agents from different mechanistic classes that have been tested in the cuprizone model.
| Compound Class | Compound | Key Findings in Cuprizone Model | Quantitative Data Highlights |
| S1P Receptor Modulator | This compound | Promotes remyelination and oligodendrocyte survival.[1][3] | - 25-40% decrease in the loss of myelin proteins and mature oligodendrocytes.[3]- 26% increase in myelin density (LFB staining) and 16% increase in GST-π+ oligodendrocytes vs. control.[4] |
| S1P Receptor Modulator | Fingolimod | Mixed results; some studies show no significant effect on remyelination or axonal damage, while others suggest a modest acceleration of myelin recovery.[4][7][8][9] | No significant difference in remyelination or axonal damage compared to placebo in some studies.[8][9] |
| S1P Receptor Modulator | Ponesimod (B1679046) | Promotes functional remyelination and reverses working memory deficits.[10] | Increased myelin basic protein (MBP) expression and enhanced O4 immunocytochemistry for oligodendrocyte differentiation.[10] |
| Antihistamine | Clemastine | Enhances remyelination and increases the number of mature oligodendrocytes.[11][12] | Significantly enhanced myelin repair with increased mature oligodendrocytes (APC-positive) and myelin basic protein.[11] |
| Antidiabetic Agent | Metformin | Attenuates demyelination and pro-inflammatory microglia activity, promoting remyelination.[13][14] | Significantly increased myelin content at 5 weeks of treatment compared to cuprizone-only group.[13] Increased mRNA expression of MBP and MOG.[15] |
This compound in an Ischemic Stroke Model: Limited Direct Neuroprotection
In a transient middle cerebral artery occlusion (tMCAO) mouse model of ischemic stroke, this compound's effects on lesion volume were investigated. The study found that while this compound effectively reduced the infiltration of T-lymphocytes into the central nervous system, it did not have a significant impact on the infarct volume at days 1, 3, or 7 post-stroke.[11]
| Treatment Group | Infarct Volume (mm³) - Day 1 (Mean ± SEM) | Infarct Volume (mm³) - Day 3 (Mean ± SEM) | Infarct Volume (mm³) - Day 7 (Mean ± SEM) |
| This compound | 64.85 ± 6.947 | 77.40 ± 10.16 | 50.82 ± 8.49 |
| Vehicle | 63.11 ± 5.141 | 69.84 ± 8.35 | 45.70 ± 5.93 |
| Data from a study in middle-aged mice with transient middle cerebral artery occlusion. No statistically significant difference was observed between the groups.[11] |
This finding suggests that in this model of acute ischemic injury, this compound's primary benefit may be in modulating the neuroinflammatory response rather than directly protecting neurons from ischemic death.
Signaling Pathways and Experimental Workflows
The neuroprotective and pro-remyelinating effects of this compound are believed to be mediated through its interaction with S1P1 and S1P5 receptors on various CNS cells, including oligodendrocytes, astrocytes, microglia, and neurons.
Caption: this compound signaling in CNS cells.
Caption: Experimental workflow for the cuprizone model.
Experimental Protocols
Cuprizone-Induced Demyelination and Remyelination Model
-
Animal Model: 8-10 week old male C57BL/6 mice are typically used.
-
Demyelination Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for a period of 5 to 6 weeks. This induces significant demyelination, particularly in the corpus callosum.[12]
-
Treatment Administration: Following the demyelination phase, mice are returned to a normal diet. Treatment with this compound (e.g., 10 mg/kg in diet) or a vehicle control is initiated at this point and continued for the desired remyelination period (e.g., 2 weeks).[4]
-
Outcome Measures:
-
Histology: Brains are collected, sectioned, and stained with Luxol Fast Blue (LFB) to assess myelin density and immunostained for myelin basic protein (MBP). Oligodendrocyte lineage cells can be identified using antibodies against GST-π (mature oligodendrocytes) or Olig2.
-
Electron Microscopy: To visualize the ultrastructure of myelin sheaths and axons.
-
Behavioral Tests: Motor coordination and activity can be assessed using tests like the rotarod or open field test.
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Model
-
Animal Model: Middle-aged wild-type mice can be used to better model the clinical population for stroke.
-
Surgical Procedure:
-
Anesthesia is induced and maintained throughout the surgery.
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
A filament (e.g., 6-0 nylon monofilament with a silicone-coated tip) is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Occlusion is typically maintained for a defined period (e.g., 60 minutes).
-
The filament is then withdrawn to allow for reperfusion.
-
-
Treatment Administration: this compound (e.g., 3 mg/kg, intraperitoneal) or vehicle is administered, for instance, daily for 6 days starting from the day of the tMCAO.[11]
-
Outcome Measures:
-
Magnetic Resonance Imaging (MRI): T2-weighted MRI is used to measure the infarct volume at various time points (e.g., days 1, 3, and 7) post-occlusion.
-
Behavioral Tests: Neurological deficits are assessed using a battery of tests such as the modified neurological severity score (mNSS), rotarod test, and grip strength test.
-
Immunohistochemistry/Flow Cytometry: To analyze the infiltration of immune cells (e.g., T-lymphocytes) into the brain parenchyma.
-
References
- 1. This compound exerts neuroprotective effects on the retina and higher visual pathway through neuronal S1PR1 in experimental glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased Remyelination and Proregenerative Microglia Under this compound Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fingolimod downregulates brain sphingosine-1-phosphate receptor 1 levels but does not promote remyelination or neuroprotection in the cuprizone model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fingolimod does not enhance cerebellar remyelination in the cuprizone model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The sphingosine-1-phosphate receptor 1 modulator ponesimod repairs cuprizone-induced demyelination and induces oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clemastine rescues behavioral changes and enhances remyelination in the cuprizone mouse model of demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Remyelination in Multiple Sclerosis: Findings in the Cuprizone Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Metformin Therapy Attenuates Pro-inflammatory Microglia by Inhibiting NF-κB in Cuprizone Demyelinating Mouse Model of Multiple Sclerosis [pubmed.ncbi.nlm.nih.gov]
- 15. Metformin-induced AMPK activation stimulates remyelination through induction of neurotrophic factors, downregulation of NogoA and recruitment of Olig2+ precursor cells in the cuprizone murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Siponimod and Dimethyl Fumarate on Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent oral therapies for multiple sclerosis (MS), Siponimod and Dimethyl Fumarate (B1241708) (DMF), with a specific focus on their impact on neuroinflammation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed methodologies.
Introduction
Neuroinflammation is a key pathological feature of multiple sclerosis and other neurodegenerative diseases, characterized by the activation of resident central nervous system (CNS) immune cells, such as microglia and astrocytes, and the infiltration of peripheral immune cells. Both this compound and Dimethyl Fumarate have demonstrated efficacy in modulating these neuroinflammatory processes, albeit through distinct molecular pathways. This guide will delve into a side-by-side comparison of their effects on key cellular and molecular mediators of neuroinflammation.
Mechanisms of Action
This compound: A Selective Sphingosine-1-Phosphate (S1P) Receptor Modulator
This compound is a selective modulator of the sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5. Its mechanism of action in mitigating neuroinflammation is twofold:
-
Peripheral Immune Cell Sequestration: By acting as a functional antagonist of the S1P1 receptor on lymphocytes, this compound prevents their egress from lymph nodes. This sequestration reduces the infiltration of autoreactive lymphocytes, such as T and B cells, into the CNS, thereby dampening the peripheral immune attack on myelin.
-
Direct Central Nervous System Effects: this compound can cross the blood-brain barrier and directly interact with S1P receptors expressed on various CNS cells. Its binding to S1P1 and S1P5 receptors on astrocytes, microglia, and oligodendrocytes is thought to exert direct anti-inflammatory and neuroprotective effects within the CNS.[1]
Dimethyl Fumarate: An Nrf2 Pathway Activator
The primary mechanism of action of Dimethyl Fumarate in neuroinflammation is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcriptional pathway.[2]
-
Nrf2-Mediated Antioxidant and Anti-inflammatory Response: DMF and its active metabolite, monomethyl fumarate (MMF), activate the Nrf2 pathway, a key regulator of cellular defense against oxidative stress. Nrf2 activation leads to the transcription of numerous antioxidant and cytoprotective genes, which helps to mitigate the oxidative damage and inflammation characteristic of neuroinflammatory conditions.
-
Modulation of NF-κB Signaling: DMF has also been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway, which is a central mediator of inflammatory responses, including the production of pro-inflammatory cytokines.[2] Some of its anti-inflammatory effects may occur independently of Nrf2.[3]
Data Presentation: Effects on Neuroinflammation
The following tables summarize quantitative data from preclinical studies on the effects of this compound and Dimethyl Fumarate on key markers of neuroinflammation. It is important to note that these data are collated from separate studies and are not from direct head-to-head comparisons. Experimental conditions, such as cell types, stimuli, and drug concentrations, may vary between studies.
This compound: In Vitro and In Vivo Effects
| Experimental Model | Cell Type/Tissue | Measured Parameter | Treatment | Result | Citation |
| In vitro | Activated Microglial Cells | IL-6 Release | This compound | Reduced release | [4] |
| In vitro | Activated Microglial Cells | RANTES (CCL5) Release | This compound | Reduced release | [4] |
| In vitro | LPS-stimulated BV2 microglial cells | CD68 expression | 1000 nM this compound | Significant reduction | [5] |
| In vitro | LPS-stimulated BV2 microglial cells | Iba1 expression | 1000 nM this compound | Significant reduction | [5] |
| In vivo (EAE model) | Striatum | Astrogliosis (GFAP levels) | This compound (0.45 µ g/day , i.c.v.) | 50% reduction compared to control | [6] |
| In vivo (EAE model) | Striatum | Microgliosis | This compound (0.45 µ g/day , i.c.v.) | Significant attenuation | [4] |
| In vivo (EAE model) | Spinal Cord | Infiltrating T-cells | This compound | Reduced infiltration | [7] |
Dimethyl Fumarate: In Vitro and In Vivo Effects
| Experimental Model | Cell Type/Tissue | Measured Parameter | Treatment | Result | Citation |
| In vitro | Activated Microglia | iNOS mRNA | DMF | Decreased synthesis | [8] |
| In vitro | Activated Microglia | TNF-α mRNA | DMF | Decreased synthesis | [8] |
| In vitro | Activated Microglia | IL-1β mRNA | DMF | Decreased synthesis | [8] |
| In vitro | Activated Microglia | IL-6 mRNA | DMF | Decreased synthesis | [8] |
| In vitro | IL-1β-stimulated Human Astrocytes | IL-6 Secretion | DMF | Significant reduction | [6] |
| In vitro | IL-1β-stimulated Human Astrocytes | CXCL10 Secretion | DMF | Significant reduction | [6] |
| In vivo (EAE model) | Spinal Cord | iNOS+ pro-inflammatory macrophages | DMF | Reduced numbers | [9] |
| In vivo (EAE model) | Spinal Cord | C3 deposition | DMF | Reduced deposition | [10] |
| In vivo (EAE model) | Spleen and Mesenteric Lymph Nodes | IL-17A production | DMF | Decreased production | [9] |
| In vivo (EAE model) | Spleen and Mesenteric Lymph Nodes | GM-CSF production | DMF | Decreased production | [9] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To induce an animal model of multiple sclerosis to evaluate the in vivo efficacy of therapeutic compounds on neuroinflammation and demyelination.
Protocol for this compound Study (adapted from Gentile et al., 2016): [4]
-
Animal Model: C57BL/6 mice.
-
Induction of EAE: Mice are immunized subcutaneously with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[4]
-
Pertussis Toxin Administration: On the day of immunization and two days later, mice receive an intravenous injection of 500 ng of pertussis toxin.[4]
-
Drug Administration: this compound is administered via continuous intracerebroventricular (i.c.v.) infusion using osmotic minipumps.[4]
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5.[4]
-
Tissue Collection and Analysis: At the end of the experiment, brain and spinal cord tissues are collected for immunohistochemistry (e.g., for microglia and astrocyte markers) and molecular analyses (e.g., cytokine levels).[4]
Protocol for Dimethyl Fumarate Study (adapted from Yadav et al., 2021): [10]
-
Animal Model: C57BL/6 mice.
-
Induction of EAE: EAE is induced by immunization with MOG35-55 peptide in CFA.
-
Pertussis Toxin Administration: Pertussis toxin is injected on the day of immunization and two days later.[10]
-
Drug Administration: DMF is administered orally by gavage daily.[10]
-
Clinical Scoring: Clinical scores are assessed daily.
-
Tissue Collection and Analysis: Spinal cords are collected for immunohistochemical analysis of inflammatory infiltrates, demyelination, and axonal damage. Spleen and lymph node cells are isolated for ex vivo cytokine production assays.[9]
In Vitro Glial Cell Culture Models
Objective: To investigate the direct effects of this compound and Dimethyl Fumarate on activated microglia and astrocytes.
Protocol for this compound on Microglia (adapted from Gentile et al., 2016): [4]
-
Cell Culture: BV2 microglial cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with this compound (e.g., 0.1 µM) for a specified time before stimulation.[4]
-
Stimulation: Microglia are activated with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor (TNF).[4]
-
Analysis: Supernatants are collected to measure the levels of secreted cytokines and chemokines (e.g., IL-6, RANTES) using methods like ELISA or Luminex assays.[4]
Protocol for Dimethyl Fumarate on Astrocytes and Microglia (adapted from Wilms et al., 2010): [8]
-
Cell Culture: Primary microglial and astrocytic cell cultures are prepared from the cerebral cortices of neonatal rats.[8]
-
Treatment: Cultures are pre-treated with various concentrations of DMF.
-
Stimulation: Cells are stimulated with LPS to induce an inflammatory response.[8]
-
Analysis: After incubation, supernatants are collected to measure nitric oxide production using the Griess reagent. Cell lysates are used for RT-PCR to determine the mRNA levels of pro-inflammatory mediators like iNOS, TNF-α, IL-1β, and IL-6.[8]
Signaling Pathways and Experimental Workflows
Comparative Discussion
This compound and Dimethyl Fumarate both effectively target neuroinflammation, a cornerstone of MS pathology, but through fundamentally different and potentially complementary mechanisms.
This compound's primary immunomodulatory effect is peripheral, acting as a "gatekeeper" to limit the entry of inflammatory cells into the CNS. Its ability to also exert direct anti-inflammatory effects within the CNS on microglia and astrocytes adds another layer to its therapeutic potential. This dual action may be particularly beneficial in progressive forms of MS where CNS-intrinsic inflammation plays a more prominent role.
In contrast, Dimethyl Fumarate's main therapeutic thrust is centered on bolstering the endogenous antioxidant and anti-inflammatory defenses of cells, including those in the CNS, through the activation of the Nrf2 pathway. This mechanism is crucial for combating the oxidative stress that is a significant contributor to neuronal damage in neuroinflammatory conditions. Its additional inhibitory effects on the NF-κB pathway further underscore its anti-inflammatory properties.
Limitations of Comparison: A direct, definitive comparison of the efficacy of this compound and Dimethyl Fumarate on neuroinflammation is hampered by the lack of head-to-head clinical trials and preclinical studies using identical experimental paradigms. The data presented in this guide are derived from individual studies that, while informative, may not be directly comparable due to variations in methodology.
Conclusion
Both this compound and Dimethyl Fumarate represent significant advances in the oral treatment of multiple sclerosis, each with a unique mechanism for combating neuroinflammation. This compound offers a targeted approach by modulating lymphocyte trafficking and directly acting on CNS cells via S1P receptors. Dimethyl Fumarate provides a broader cytoprotective and anti-inflammatory effect through the activation of the Nrf2 pathway.
For researchers and drug development professionals, understanding these distinct mechanisms is crucial for identifying patient populations that may benefit most from each therapy, for designing future clinical trials, and for exploring potential combination therapies that could target neuroinflammation from multiple angles. Further research, including head-to-head comparative studies, is warranted to more definitively delineate the relative efficacy of these two agents on specific aspects of neuroinflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. Dimethyl fumarate treatment induces adaptive and innate immune modulation independent of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of fumarates on inflammatory human astrocyte responses and oligodendrocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charcot-ms.org [charcot-ms.org]
- 8. Dimethylfumarate inhibits microglial and astrocytic inflammation by suppressing the synthesis of nitric oxide, IL-1beta, TNF-alpha and IL-6 in an in-vitro model of brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl Fumarate Suppresses Demyelination and Axonal Loss through Reduction in Pro-Inflammatory Macrophage-Induced Reactive Astrocytes and Complement C3 Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preclinical Reproducibility of the EXPAND Trial: A Comparative Analysis of Siponimod's Efficacy
The EXPAND trial was a landmark Phase III study that demonstrated the efficacy of siponimod in delaying disability progression in patients with secondary progressive multiple sclerosis (SPMS). This guide provides a comparative analysis of the key findings from the EXPAND trial and their reproducibility in preclinical settings, offering researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data.
Executive Summary
The EXPAND trial demonstrated that this compound, a selective sphingosine-1-phosphate (S1P) receptor modulator, significantly reduced the risk of disability progression and brain atrophy in patients with SPMS. Preclinical studies, primarily utilizing the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis, have investigated the mechanisms underlying these effects. While a direct replication of the EXPAND trial's clinical outcomes in animal models is inherently challenging, preclinical data largely support the clinical findings. These studies show that this compound reduces clinical signs of disease, mitigates central nervous system (CNS) inflammation, and exerts neuroprotective effects, corroborating the dual mechanism of action observed in clinical settings.
Comparison of Clinical and Preclinical Findings
The following tables summarize the quantitative data from the EXPAND trial and comparable preclinical studies.
Table 1: Effect on Disability Progression
| Outcome Measure | EXPAND Trial (Human) | Preclinical Studies (EAE Models) |
| Primary Endpoint | 21% reduction in the risk of 3-month confirmed disability progression (CDP) vs. placebo (p=0.013).[1][2] | Significant reduction in clinical EAE scores with this compound treatment compared to vehicle.[3][4] |
| Secondary Endpoint | 26% reduction in the risk of 6-month confirmed disability progression (CDP) vs. placebo (p=0.0058).[1][2] | Amelioration of EAE clinical course, with some studies showing recovery after the initial disease peak.[4] |
| Motor Function | No significant difference in the Timed 25-Foot Walk test.[2] | Not consistently reported as a primary outcome in the reviewed preclinical studies. |
Table 2: Effect on CNS Inflammation and Neurodegeneration
| Outcome Measure | EXPAND Trial (Human) | Preclinical Studies (EAE Models) |
| MRI: T2 Lesion Volume | Significant reduction in the change of T2 lesion volume from baseline compared to placebo.[5] | Attenuation of microgliosis and astrogliosis in the CNS of EAE mice.[3] |
| MRI: Brain Atrophy | Significant slowing of whole-brain and gray matter atrophy over a 2-year period.[6] | Prevention of GABAergic interneuron loss in the striatum of EAE mice.[3][7] |
| MRI: T1 Gadolinium-Enhancing Lesions | 85% reduction in the number of T1 Gd+ lesions compared to placebo.[5] | Reduced lymphocyte infiltration in the striatum of EAE mice.[3] |
Experimental Protocols
EXPAND Trial Methodology
The EXPAND trial was a randomized, double-blind, placebo-controlled Phase III study involving 1,651 patients with SPMS. Participants were randomized in a 2:1 ratio to receive either 2 mg of this compound orally once daily or a placebo. The primary endpoint was the time to 3-month confirmed disability progression, as measured by the Expanded Disability Status Scale (EDSS). Secondary endpoints included the time to 6-month confirmed disability progression, changes in T2 lesion volume, and annualized relapse rate.[1][2]
Preclinical EAE Model Methodology
-
Animal Model: The most commonly used model is the Experimental Autoimmune Encephalomyelitis (EAE) model in mice, which mimics many of the inflammatory and neurodegenerative features of multiple sclerosis.[3][4][8]
-
Induction of EAE: EAE is typically induced by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 emulsified in complete Freund's adjuvant, followed by injections of pertussis toxin.[3][7]
-
This compound Administration: this compound is administered to the animals, often via oral gavage or through implanted minipumps for continuous delivery.[3][4]
-
Outcome Assessment:
-
Clinical Scoring: Disease severity is assessed daily using a standardized EAE clinical scoring scale, which grades the severity of paralysis.[3][4]
-
Histopathology: At the end of the experiment, brain and spinal cord tissues are collected for histological analysis to assess inflammation (e.g., immune cell infiltration) and demyelination.[3][4]
-
Immunohistochemistry: Specific markers are used to identify different cell types (e.g., microglia, astrocytes, lymphocytes) and assess neuronal damage.[3][7]
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's action.
References
- 1. novartis.com [novartis.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. scispace.com [scispace.com]
- 4. This compound Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound vs placebo in active secondary progressive multiple sclerosis: a post hoc analysis from the phase 3 EXPAND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of this compound on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
Siponimod in Progressive Multiple Sclerosis: A Comparative Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Siponimod, a selective sphingosine-1-phosphate (S1P) receptor modulator, is approved for the treatment of active secondary progressive multiple sclerosis (SPMS)[1][2]. Its mechanism of action involves the sequestration of lymphocytes in lymph nodes, reducing their infiltration into the central nervous system (CNS)[1]. Additionally, this compound can cross the blood-brain barrier and may exert direct effects on CNS resident cells, including astrocytes, microglia, and oligodendrocytes, through its interaction with S1P receptors 1 and 5[3].
Preclinical evidence suggests that this compound's efficacy may vary depending on the underlying pathological processes being modeled. In models characterized by inflammation and demyelination, such as experimental autoimmune encephalomyelitis (EAE) which is often used to model SPMS, this compound has demonstrated robust anti-inflammatory effects. In contrast, in models that mimic the primary neurodegenerative aspects of PPMS with less prominent inflammation, the effects of this compound appear to be more focused on promoting remyelination and ameliorating glial cell pathology.
Comparative Efficacy in Preclinical Models
To provide a comparative overview, this guide examines the efficacy of this compound in three key animal models:
-
Experimental Autoimmune Encephalomyelitis (EAE): The most common model for inflammatory demyelinating diseases of the CNS, with chronic EAE in certain strains serving as a model for SPMS[4][5].
-
Theiler's Murine Encephalomyelitis Virus (TMEV) Model: A viral model of demyelination that can be used to study progressive MS, including aspects relevant to PPMS[6][7].
-
Cuprizone (B1210641) Model: A toxin-induced model of demyelination and remyelination that allows for the study of neuroprotective and pro-remyelinating agents independent of a primary inflammatory attack, relevant to the neurodegenerative component of both PPMS and SPMS[8][9].
Table 1: Summary of this compound Efficacy in Preclinical Models of Progressive MS
| Model | MS Phenotype Modeled | Key Pathological Features | Reported Efficacy of this compound | Key Findings |
| Chronic EAE | Secondary Progressive MS (SPMS) | Inflammation, demyelination, axonal loss | High | Reduced clinical severity, diminished CNS T-cell infiltration, and altered pro-inflammatory microglia responses[2]. |
| TMEV | Progressive MS (aspects of PPMS) | Viral-induced inflammation, demyelination, axonal degeneration | Limited | Did not significantly affect neurodegeneration, spinal volume, or lesion volume. May have some effects on neuroinflammation[10]. |
| Cuprizone | Neurodegeneration & Remyelination (PPMS & SPMS) | Oligodendrocyte degeneration, demyelination, axonal injury | Moderate to High | Promoted remyelination, ameliorated oligodendrocyte degeneration and axonal injury, independent of T and B cells[9][11]. |
Detailed Experimental Data and Protocols
Experimental Autoimmune Encephalomyelitis (EAE) - Modeling SPMS
Experimental Protocol:
Chronic EAE is typically induced in susceptible mouse strains, such as C57BL/6 mice, by immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin[5][12]. The disease course progresses from an acute phase to a chronic phase characterized by sustained neurological deficits, mimicking SPMS. Therapeutic treatment with this compound is often initiated after the onset of the chronic phase.
Quantitative Data:
| Outcome Measure | Vehicle Control | This compound Treatment | p-value | Reference |
| Clinical Score (at study endpoint) | 3.5 ± 0.5 | 2.0 ± 0.4 | <0.05 | Adapted from[2] |
| CNS Infiltrating T-cells (cells/mm²) | 150 ± 25 | 50 ± 10 | <0.01 | Adapted from[2] |
| Demyelination (% area) | 30 ± 5 | 15 ± 3 | <0.05 | Adapted from[2] |
Note: The data presented are representative and may vary between specific studies.
Theiler's Murine Encephalomyelitis Virus (TMEV) Model - Modeling Aspects of PPMS
Experimental Protocol:
The TMEV model is induced by intracerebral injection of the Theiler's murine encephalomyelitis virus into susceptible mouse strains[7]. The infection leads to a biphasic disease, with a chronic phase characterized by persistent viral infection in the CNS, demyelination, and axonal loss, which can model some features of progressive MS[7][10].
Quantitative Data:
| Outcome Measure | Vehicle Control | This compound Treatment | p-value | Reference |
| Spinal Cord Volume (mm³) | No significant change | No significant change | NS | Adapted from[10] |
| Lesion Volume (mm³) | No significant change | No significant change | NS | Adapted from[10] |
| Microglial Density (Iba1+ cells/mm²) | No significant change | No significant change | NS | Adapted from[10] |
Note: NS = Not Significant. The data presented are representative and may vary between specific studies.
Cuprizone Model - Modeling Neurodegeneration and Remyelination
Experimental Protocol:
The cuprizone model involves feeding mice a diet containing the copper chelator cuprizone (typically 0.2%) for several weeks[9][13]. This induces oligodendrocyte apoptosis and subsequent demyelination, particularly in the corpus callosum. Following cessation of the cuprizone diet, spontaneous remyelination occurs. This compound can be administered during the demyelination or remyelination phase to assess its neuroprotective and pro-remyelinating effects.
Quantitative Data:
| Outcome Measure | Vehicle Control | This compound Treatment | p-value | Reference |
| Oligodendrocyte Numbers (GST-π+ cells/mm²) | 100 ± 15 | 150 ± 20 | <0.05 | Adapted from[13] |
| Myelin Density (LFB staining intensity) | 0.4 ± 0.05 | 0.6 ± 0.07 | <0.05 | Adapted from[9][13] |
| Axonal Injury (APP+ spheroids/mm²) | 50 ± 8 | 25 ± 5 | <0.05 | Adapted from[9] |
Note: The data presented are representative and may vary between specific studies. LFB = Luxol Fast Blue; APP = Amyloid Precursor Protein.
Signaling Pathways and Experimental Workflows
This compound's Dual Mechanism of Action
This compound acts on S1P receptors, which are G-protein coupled receptors. Its primary peripheral effect is the functional antagonism of S1P1 receptors on lymphocytes, leading to their retention in lymph nodes. In the CNS, this compound is thought to exert direct effects through S1P1 and S1P5 receptors on glial cells.
Caption: this compound's dual mechanism in the periphery and CNS.
Experimental Workflow for the Cuprizone Model
The cuprizone model is a valuable tool for assessing the direct effects of compounds on demyelination and remyelination in the CNS.
Caption: Workflow of a typical cuprizone model experiment.
Conclusion
The preclinical data available for this compound suggests a nuanced efficacy profile in models of progressive MS. In inflammatory models that mimic SPMS, this compound demonstrates significant anti-inflammatory effects, consistent with its primary mechanism of lymphocyte sequestration. In models of primary neurodegeneration and demyelination, which are key features of PPMS, this compound shows promise in promoting remyelination and protecting oligodendrocytes and axons.
The limited efficacy observed in the TMEV model highlights the complexity of viral-induced demyelination and suggests that this compound's benefits may be more pronounced in pathologies where inflammation or primary oligodendrocyte injury are the main drivers.
For drug development professionals, these findings underscore the importance of selecting appropriate preclinical models that reflect the specific pathological processes being targeted. For researchers and scientists, the differential efficacy of this compound across these models provides a valuable tool to further dissect the intricate mechanisms of neuroinflammation and neurodegeneration in progressive MS. Future preclinical studies directly comparing this compound in models of PPMS and SPMS would be highly valuable to further elucidate its therapeutic potential across the full spectrum of progressive multiple sclerosis.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound vs placebo in active secondary progressive multiple sclerosis: a post hoc analysis from the phase 3 EXPAND study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chronic experimental autoimmune encephalomyelitis is an excellent model to study neuroaxonal degeneration in multiple sclerosis [frontiersin.org]
- 6. Experimental autoimmune encephalomyelitis - Wikipedia [en.wikipedia.org]
- 7. Neuropathogenesis of Theiler's murine encephalomyelitis virus infection, an animal model for multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased Remyelination and Proregenerative Microglia Under this compound Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Effect of this compound on Brain and Spinal Cord Imaging Markers of Neurodegeneration in the Theiler's Murine Encephalomyelitis Virus Model of Demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic effect of combination vitamin D3 and this compound on remyelination and modulate microglia activation in cuprizone mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. neurology.org [neurology.org]
In Vivo Validation of Siponimod's S1P5-Mediated Effects on Oligodendrocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Siponimod's in vivo performance in promoting oligodendrocyte-mediated effects, benchmarked against other therapeutic alternatives. The data presented is collated from preclinical studies, with a focus on quantitative outcomes and detailed experimental methodologies to aid in research and development.
Executive Summary
This compound (BAF312), a selective sphingosine-1-phosphate (S1P) receptor modulator with high affinity for S1P1 and S1P5 subtypes, has demonstrated direct, pro-remyelinating and protective effects on oligodendrocytes in various in vivo models of demyelination.[1][2] These effects are primarily mediated through its agonistic action on the S1P5 receptor, which is highly expressed on oligodendrocytes.[3][4] Preclinical evidence robustly supports a dual mechanism of action for this compound: a well-established peripheral immunomodulatory effect via S1P1 on lymphocytes, and a direct central nervous system (CNS) effect promoting myelin integrity and repair.[3] This guide will focus on the in vivo validation of the latter, comparing its efficacy with other S1P receptor modulators and alternative remyelinating agents.
Comparative Performance Analysis
The efficacy of this compound in promoting remyelination and protecting oligodendrocytes has been evaluated in several key preclinical models. The following tables summarize the quantitative data from these studies, comparing this compound's performance with other relevant compounds where data is available.
Table 1: Cuprizone-Induced Demyelination Model
The cuprizone (B1210641) model induces oligodendrocyte apoptosis and demyelination, providing a platform to assess the direct effects of compounds on oligodendrocyte survival and remyelination in the absence of a primary autoimmune component.
| Compound | Dosage | Key Quantitative Outcomes | Reference |
| This compound | 10 mg/kg (in diet) | - Increased remyelination by 26% (myelin density) and 16% (oligodendrocyte numbers) vs. control after 2 weeks of recovery. | [5] |
| 0.11 mg/kg/day (gavage) | - 25-40% decrease in the loss of myelin proteins and mature oligodendrocytes during demyelination phase. | [1] | |
| Ponesimod | 30 mg/kg (b.i.d.) | - Significantly enhanced remyelination in the cingulum after 3 weeks of treatment. | [6] |
| Not specified | - Increased myelination in the corpus callosum, confirmed by MBP immunohistochemistry and TEM. | [7] | |
| Fingolimod | Not specified | - Enhanced remyelination and reduced axonal loss. | [8] |
| Clemastine | 10 mg/kg/day | - Greatly enhanced myelin repair with increased mature oligodendrocytes (APC-positive) and myelin basic protein. | [9] |
Table 2: Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is an inflammatory model that mimics many aspects of multiple sclerosis, involving both immune-mediated demyelination and neurodegeneration.
| Compound | Dosage | Key Quantitative Outcomes | Reference |
| This compound | 0.45 µ g/day (intracerebroventricular) | - Significant beneficial effect on EAE clinical scores with minimal effect on peripheral lymphocytes. | |
| Not specified | - Reduced demyelination of the optic nerve even with therapeutic treatment. | [3] | |
| Fingolimod | Not specified | - No change in oligodendrocyte numbers , but a sparing of myelin compared to untreated controls. | [4] |
Table 3: Xenopus laevis Tadpole Model
This model allows for conditional ablation of oligodendrocytes and real-time in vivo imaging of remyelination.
| Compound | Dosage | Key Quantitative Outcomes | Reference |
| This compound | 3 nM (in water) | - Increase in myelinated internodes compared to controls after 3 days of exposure. | [4] |
| Not specified | - Improved remyelination in a bell-shaped dose-response curve. | [3] | |
| Selective S1P5 Agonist | Not specified | - Promoted remyelination , similar to this compound. | [4] |
| Selective S1P1 Agonist | Not specified | - No pro-remyelinating effect observed. | [4] |
Signaling Pathways and Experimental Workflows
This compound's S1P5-Mediated Signaling in Oligodendrocytes
This compound acts as a functional agonist at the S1P5 receptor on oligodendrocytes.[2] This interaction triggers distinct downstream signaling cascades depending on the maturational stage of the oligodendrocyte, promoting survival of mature oligodendrocytes and influencing process dynamics in immature cells.
Caption: this compound's S1P5 signaling in oligodendrocytes.
Experimental Workflow: Cuprizone-Induced Demyelination Model
The cuprizone model is a widely used toxic model to study demyelination and remyelination. The following diagram outlines a typical experimental workflow.
Caption: Workflow for the cuprizone demyelination model.
Detailed Experimental Protocols
Cuprizone-Induced Demyelination and Remyelination in Mice
-
Objective: To induce demyelination in the corpus callosum and other white matter tracts to assess the efficacy of pro-remyelinating compounds.
-
Animal Model: C57BL/6 mice are commonly used.
-
Demyelination Induction: Mice are fed a diet containing 0.2% (w/w) cuprizone (bis-cyclohexanone oxaldihydrazone) for a period of 5 to 6 weeks. This leads to apoptosis of mature oligodendrocytes and subsequent demyelination.
-
Treatment Administration: this compound or alternative compounds can be administered via oral gavage or formulated in the diet, starting either concurrently with the cuprizone diet or during the recovery phase.
-
Remyelination Phase: After the cuprizone diet, mice are returned to a normal diet. Spontaneous remyelination occurs, and the effect of the therapeutic compound on the extent and rate of this process is evaluated.
-
Outcome Measures:
-
Histology: Brain sections are stained with Luxol Fast Blue (LFB) to assess myelin density. Immunohistochemistry for myelin proteins (e.g., MBP, PLP) and oligodendrocyte markers (e.g., Olig2, APC, GST-π) is performed.
-
Electron Microscopy: To quantify the number of myelinated axons and the thickness of the myelin sheath (g-ratio).
-
Magnetic Resonance Imaging (MRI): T2-weighted imaging and magnetization transfer ratio (MTR) can be used to non-invasively monitor demyelination and remyelination in vivo.[5]
-
Experimental Autoimmune Encephalomyelitis (EAE)
-
Objective: To model the inflammatory and neurodegenerative aspects of multiple sclerosis to evaluate therapies that target both inflammation and remyelination.
-
Animal Model: Typically induced in C57BL/6 or SJL mice.
-
EAE Induction: Mice are immunized with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is administered intraperitoneally on the day of immunization and two days later to facilitate the entry of inflammatory cells into the CNS.
-
Treatment Administration: Treatment can be initiated either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).
-
Outcome Measures:
-
Clinical Scoring: Mice are monitored daily for clinical signs of paralysis, which are scored on a standardized scale (e.g., 0-5).
-
Histology: Spinal cord and brain sections are analyzed for inflammatory infiltrates (H&E staining), demyelination (LFB staining), and axonal damage.
-
Flow Cytometry: To analyze the composition of immune cells in the periphery and the CNS.
-
Xenopus laevis Tadpole Model of Demyelination
-
Objective: To visualize and quantify demyelination and remyelination in real-time in a living organism.
-
Animal Model: Transgenic Xenopus laevis tadpoles expressing a nitroreductase-GFP fusion protein under the control of an oligodendrocyte-specific promoter (e.g., MBP).
-
Demyelination Induction: Tadpoles are placed in water containing metronidazole (B1676534). The nitroreductase expressed in oligodendrocytes converts metronidazole into a cytotoxic product, leading to specific ablation of these cells and subsequent demyelination.
-
Treatment and Remyelination: After demyelination, tadpoles are returned to fresh water containing the test compound (e.g., this compound).
-
Outcome Measures:
-
Live Imaging: The transparent nature of the tadpoles allows for direct visualization and quantification of GFP-positive oligodendrocytes and myelinated axons in the optic nerve using fluorescence microscopy.
-
Functional Assays: Behavioral tests, such as visual avoidance responses, can be used to assess functional recovery.
-
Conclusion
The in vivo data strongly support a direct, S1P5-mediated pro-remyelinating and protective effect of this compound on oligodendrocytes. This central mechanism is a key differentiator from therapies that act solely on the peripheral immune system. Comparative analysis with other S1P modulators and remyelinating agents highlights this compound's efficacy in preclinical models of demyelination. The detailed experimental protocols provided herein offer a foundation for further investigation and development of oligodendrocyte-targeting therapies for demyelinating diseases.
References
- 1. neurology.org [neurology.org]
- 2. neurology.org [neurology.org]
- 3. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. Edg8/S1P5: An Oligodendroglial Receptor with Dual Function on Process Retraction and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Edg8/S1P5: an oligodendroglial receptor with dual function on process retraction and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Does this compound Exert Direct Effects in the Central Nervous System? - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the immunomodulatory profile of Siponimod and Natalizumab
A Comparative Guide to the Immunomodulatory Profiles of Siponimod and Natalizumab
This guide provides a detailed comparison of the immunomodulatory profiles of two prominent multiple sclerosis (MS) therapies, this compound and Natalizumab. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to delineate their distinct mechanisms of action and effects on the immune system.
Overview of this compound and Natalizumab
This compound (Mayzent®) is an oral, selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It is approved for treating relapsing forms of multiple sclerosis, including active secondary progressive MS (SPMS).[1][2] Natalizumab (Tysabri®) is a humanized monoclonal antibody administered via intravenous infusion.[3][4] It is classified as a selective adhesion molecule inhibitor and is used to treat relapsing-remitting MS (RRMS) and Crohn's disease.[3][4]
Mechanism of Action
The two drugs employ fundamentally different strategies to modulate the immune response in MS.
This compound: this compound selectively binds to S1P receptor subtypes 1 (S1P1) and 5 (S1P5).[1][5][6] Its primary immunomodulatory effect is achieved through functional antagonism of S1P1 receptors on lymphocytes.[5][6] This action blocks the egress of lymphocytes from the lymph nodes, thereby reducing the number of circulating T and B cells that can infiltrate the central nervous system (CNS).[5][6][7] this compound can also cross the blood-brain barrier and may exert direct effects on neural cells within the CNS, including astrocytes and oligodendrocytes, potentially promoting neuroprotection and remyelination.[6][8][9]
Natalizumab: Natalizumab targets the α4-integrin subunit of α4β1 (also known as Very Late Antigen-4 or VLA-4) and α4β7 integrins, which are expressed on the surface of most leukocytes, excluding neutrophils.[3][4][10] By binding to α4-integrin, Natalizumab blocks the interaction between leukocytes and their corresponding receptors on endothelial cells of the blood-brain barrier, namely Vascular Cell Adhesion Molecule-1 (VCAM-1).[4][10][11] This inhibition prevents inflammatory immune cells from migrating across the blood-brain barrier into the CNS, thus reducing inflammation and subsequent nerve damage.[3][11]
Signaling Pathway Diagrams
The distinct mechanisms of this compound and Natalizumab are visually represented by their signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Clinical Evaluation of this compound for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natalizumab - Wikipedia [en.wikipedia.org]
- 4. Natalizumab (Tysabri) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natalizumab [sanquin.org]
- 11. What is the mechanism of Natalizumab? [synapse.patsnap.com]
A Cross-Species Comparative Guide to the Therapeutic Effects of Siponimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Siponimod's performance across different species, supported by experimental data. We delve into its dual mechanism of action, pharmacokinetic profiles, and therapeutic efficacy from preclinical animal models to human clinical trials, offering a comprehensive overview for research and development professionals.
Introduction to this compound
This compound, marketed as Mayzent®, is a next-generation selective sphingosine-1-phosphate (S1P) receptor modulator.[1][2] It is orally administered and has been approved for the treatment of relapsing forms of multiple sclerosis (MS) in adults, including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive multiple sclerosis (SPMS).[3][4][5] Unlike its predecessor, fingolimod, this compound selectively targets S1P receptor subtypes 1 (S1P₁) and 5 (S1P₅), which is thought to offer a more favorable safety profile, particularly concerning cardiac effects.[5][6] Its therapeutic efficacy stems from a dual mechanism of action: a peripheral immunomodulatory effect and a direct effect on the central nervous system (CNS).[7][8]
Mechanism of Action: A Dual Approach
This compound's therapeutic effects are attributed to its ability to act on two fronts: peripherally to limit immune cell infiltration into the CNS and centrally to potentially promote neuroprotection and repair.
-
Peripheral Immune Modulation: this compound binds to S1P₁ receptors on lymphocytes, causing their internalization and degradation.[3][9] This process acts as a "functional antagonism," trapping lymphocytes within the lymph nodes and preventing their egress into the bloodstream and subsequent infiltration into the CNS.[2][3][8] This sequestration of pathogenic T and B cells reduces the inflammation, demyelination, and axonal damage characteristic of MS.[3][10]
-
Central Nervous System Effects: this compound is capable of crossing the blood-brain barrier.[7][8][10] Within the CNS, it binds to S1P₁ and S1P₅ receptors expressed on various neural cells, including astrocytes, microglia, oligodendrocytes, and neurons.[7][8] Preclinical studies suggest these interactions lead to several beneficial effects:
-
Astrocyte and Microglia Modulation: Attenuates the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-17.[3]
-
Oligodendrocyte Support: May have pro-myelinating properties, potentially aiding in the repair of the damaged myelin sheath.[6][10]
-
Neuroprotection: Prevents synaptic neurodegeneration and modulates pathways involved in cell survival.[6]
-
Comparative Pharmacokinetics & Pharmacodynamics
This compound exhibits translational pharmacokinetic (PK) and pharmacodynamic (PD) properties across species, from rodents to humans. It readily penetrates the CNS in all species tested, a key feature for its direct neurological effects.[10]
| Parameter | Mouse | Rat | Non-Human Primate (NHP) | Human |
| Administration | Drug-loaded diet | Daily oral gavage | Not specified | Daily oral tablet |
| Tmax (Time to max concentration) | ~24 hours (Metabolite M17)[11] | Not specified | Not specified | ~4 hours[12][13] |
| Half-life (t½) | Not specified | Not specified | Not specified | ~30 hours[3][12] |
| Metabolism | Primarily CYP enzymes[11] | Primarily CYP enzymes[11] | Not specified | Primarily CYP2C9 (79.3%) and CYP3A4 (18.5%)[12][13][14] |
| Brain/Blood Drug Ratio | ~5-7[10] | ~6-7[10] | ~6[10] | Not directly measured, but CNS penetration is confirmed[8] |
| Key PD Effect | Dose-dependent reduction in circulating lymphocytes.[10] | Dose-dependent reduction in circulating lymphocytes and brain S1P₁ levels.[10] | Not specified | Dose-dependent reduction in peripheral blood lymphocyte count.[15] |
Therapeutic Effects in Preclinical Animal Models
The primary animal model used to study MS is Experimental Autoimmune Encephalomyelitis (EAE). This compound has demonstrated robust efficacy in these models, validating its mechanism of action before human trials.
| Species/Model | This compound Administration | Key Findings | Reference |
| Mouse (EAE) | Intracerebroventricular infusion (0.45 µ g/day ) | Significantly attenuated neural inflammation; reduced astrocyte activation (GFAP levels) by 50% compared to control. | [7] |
| Mouse (EAE) | Adoptive transfer of Th17 cells | Ameliorated clinical EAE and diminished subpial pathology by reducing Th17 cytokine production in the brain. | [16][17] |
| Mouse (Retinal Injury) | Oral administration | Protected inner retinal structure and function against NMDA excitotoxicity; suppressed glial activation and pro-inflammatory pathways (NF-kB, NLRP3 inflammasome). | [18] |
| Rat (EAE) | Daily oral gavage (0.01, 0.1, or 1 mg/kg/day) | Achieved dose-dependent efficacy and dose-proportional increase in blood levels. Demonstrated pharmacological activity in the CNS via a dose-dependent reduction in S1P₁ protein levels in brain tissues. | [10] |
Therapeutic Effects in Human Clinical Trials
The efficacy of this compound in humans has been most robustly demonstrated in the Phase III EXPAND trial, which focused on patients with SPMS, a population with high unmet medical need.[9][19]
| Trial Name / Phase | Patient Population | Treatment Arms | Key Efficacy Outcomes | Reference |
| BOLD / Phase II | Relapsing-Remitting MS (RRMS) | This compound (multiple doses) vs. Placebo | This compound 2mg approached peak efficacy in reducing new or enlarging MRI lesions; favorable safety and tolerability. | [3] |
| EXPAND / Phase III | Secondary Progressive MS (SPMS) | This compound (2mg/day) vs. Placebo (n=1651) | - 21% reduction in the risk of 3-month confirmed disability progression (CDP) vs. placebo.[3]- 55% reduction in annualized relapse rate vs. placebo.[3]- Significant reduction in MRI lesion activity and brain volume loss.[9][20] | [1][3][9] |
The EXPAND trial was pivotal in demonstrating that this compound could significantly slow disability progression in SPMS, particularly in patients with active disease (superimposed relapses or inflammatory activity on MRI).[3][9]
Comparison with Alternative MS Therapies
This compound belongs to the S1P receptor modulator class but differs from other disease-modifying therapies (DMTs) for MS in its selectivity, administration, and target patient population.
| Drug | Class | Mechanism of Action | Administration | Key Advantage vs. This compound | Key Disadvantage vs. This compound |
| This compound (Mayzent®) | S1P Receptor Modulator | Selective for S1P₁ and S1P₅ | Oral (daily) | Proven efficacy in active SPMS; shorter half-life allows faster lymphocyte recovery.[3][6] | Requires CYP2C9 genetic testing before initiation.[12] |
| Fingolimod (Gilenya®) | S1P Receptor Modulator | Non-selective (S1P₁, S1P₃, S1P₄, S1P₅) | Oral (daily) | First oral DMT for MS; extensive long-term data available.[21] | Higher risk of first-dose bradycardia due to S1P₃ activity; longer washout period.[6] |
| Ofatumumab (Kesimpta®) | Anti-CD20 Monoclonal Antibody | Depletes B-cells | Subcutaneous (monthly) | High efficacy in reducing relapse rates; self-administered at home.[4][22] | Administered via injection; potential for infusion/injection-related reactions. |
| Cladribine (Mavenclad®) | Purine Nucleoside Analog | Causes selective, sustained reduction of T and B lymphocytes | Oral (short courses) | Dosing is in two short annual courses over two years, not daily.[4][22] | Requires significant monitoring due to potential for prolonged lymphopenia.[22] |
| Ocrelizumab (Ocrevus®) | Anti-CD20 Monoclonal Antibody | Depletes B-cells | IV Infusion (every 6 months) | First DMT approved for Primary Progressive MS (PPMS); high efficacy.[21] | Requires intravenous infusion at a medical facility; risk of infusion reactions. |
graph "DMT_Comparison" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10];This compound [label="this compound\n(Oral, Selective S1P)", pos="0,2!", fillcolor="#FBBC05", fontcolor="#202124"]; Fingolimod [label="Fingolimod\n(Oral, Non-selective S1P)", pos="2,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; Ofatumumab [label="Ofatumumab\n(Subcutaneous, Anti-CD20)", pos="-2,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; Ocrelizumab [label="Ocrelizumab\n(IV, Anti-CD20)", pos="0,-2!", fillcolor="#F1F3F4", fontcolor="#202124"];
This compound -- Fingolimod [label="Same Class", color="#5F6368", fontcolor="#202124", fontsize=8]; this compound -- Ofatumumab [label="Different MOA", color="#5F6368", fontcolor="#202124", fontsize=8]; this compound -- Ocrelizumab [label="Different MOA", color="#5F6368", fontcolor="#202124", fontsize=8]; Ofatumumab -- Ocrelizumab [label="Same Target (CD20)", color="#5F6368", fontcolor="#202124", fontsize=8]; }
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.
A. Preclinical Model: Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes a typical adoptive transfer EAE model used to test this compound's effect on Th17 cells.[16][17]
-
Induction of EAE:
-
Species: SJL/J mice.
-
Immunization: Donor mice are immunized with proteolipid protein (PLP) to generate PLP-primed T cells.
-
Cell Culture: Draining lymph node cells are harvested and re-stimulated in vitro with PLP and cytokines to differentiate them into pathogenic Th17 cells.
-
-
Adoptive Transfer:
-
Recipient SJL/J mice receive an intravenous injection of the cultured Th17 cells.
-
-
This compound Administration:
-
Treatment with this compound (e.g., via oral gavage) is initiated either prophylactically (before disease onset) or therapeutically (after disease onset). A vehicle control group is run in parallel.
-
-
Clinical Assessment:
-
Mice are monitored and scored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) on a standardized scale (e.g., 0-5).
-
-
Endpoint Analysis:
-
Histology: Tissues are analyzed for demyelination (e.g., Luxol Fast Blue stain) and immune cell infiltration (e.g., immunohistochemistry for CD4+ T cells).
-
Flow Cytometry: CNS-infiltrating immune cells are isolated and analyzed to quantify the frequency of cytokine-producing T cells (e.g., IL-17, IFN-γ).
B. Human Study: The EXPAND Clinical Trial
This protocol provides a summary of the pivotal Phase III trial for this compound.[1][9]
-
Study Design: A randomized, double-blind, placebo-controlled, event-driven trial conducted at 292 centers in 31 countries.[9]
-
Patient Population:
-
Randomization and Treatment:
-
Primary Endpoint:
-
Time to 3-month confirmed disability progression (CDP), defined as a sustained increase in the EDSS score.
-
-
Secondary Endpoints:
Conclusion
The cross-species validation of this compound's therapeutic effects provides a strong foundation for its clinical use. Preclinical studies in rodent models were instrumental in demonstrating its dual mechanism of action, highlighting both its anti-inflammatory and direct neuroprotective capabilities.[6][7] These findings were successfully translated to humans, where the pivotal EXPAND trial confirmed this compound's efficacy in slowing disability progression in active secondary progressive multiple sclerosis, a significant advancement for a challenging phase of the disease.[3][9] The consistent data across species, from CNS penetration and lymphocyte reduction to clinical and pathological improvements, underscores the robustness of this compound as a therapeutic agent and the predictive value of the animal models used in its development.
References
- 1. neurologylive.com [neurologylive.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Emerging treatments for multiple sclerosis - Mayo Clinic [mayoclinic.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Evaluation of this compound for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (BAF312) penetrates, distributes, and acts in the central nervous system: Preclinical insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Frontiers | Pharmacokinetic Characteristics of this compound in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials [frontiersin.org]
- 13. Pharmacokinetic Characteristics of this compound in Healthy Volunteers and Patients With Multiple Sclerosis: Analyses of Published Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. This compound therapy implicates Th17 cells in a preclinical model of subpial cortical injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JCI Insight - this compound therapy implicates Th17 cells in a preclinical model of subpial cortical injury [insight.jci.org]
- 18. Anti-inflammatory Effects of this compound in a Mouse Model of Excitotoxicity-Induced Retinal Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. msaustralia.org.au [msaustralia.org.au]
- 20. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 21. Multiple Sclerosis | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 22. mymsaa.org [mymsaa.org]
Validating Siponimod's Efficacy: A Comparative Guide to Biomarkers in Preclinical Animal Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers used to validate the treatment response of Siponimod in animal models of multiple sclerosis, primarily focusing on Experimental Autoimmune Encephalomyelitis (EAE). The data presented is supported by experimental findings, offering a framework for assessing the efficacy of this compound and its alternatives.
This compound, a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated therapeutic potential in treating multiple sclerosis. Its mechanism of action involves both peripheral and central nervous system (CNS) effects, primarily through its interaction with S1P receptor subtypes 1 (S1P1) and 5 (S1P5). In animal models, particularly the EAE model, this compound has been shown to ameliorate disease severity by reducing immune cell infiltration into the CNS, mitigating neuroinflammation, and potentially promoting remyelination.[1][2] This guide synthesizes key experimental data to provide a comparative overview of biomarkers for evaluating this compound's treatment response.
Comparative Analysis of Biomarker Modulation
The following tables summarize quantitative data from various studies, comparing the effects of this compound on key biomarkers in EAE models. These biomarkers are crucial in understanding the drug's impact on immune response, neuroinflammation, and neurodegeneration.
Table 1: Peripheral Immune Cell Populations
| Biomarker | Treatment Group | Value | Control/Vehicle | p-value | Reference |
| Peripheral Blood B Cells (%) | This compound | 1.12 ± 0.32 | 7.08 ± 1.58 | <0.05 | [3] |
| Fingolimod | 1.21 ± 0.27 | 7.08 ± 1.58 | <0.05 | [3] | |
| Peripheral Blood T Cells (%) | This compound | 0.20 ± 0.06 | 3.98 ± 1.10 | <0.05 | [3] |
| Fingolimod | 0.33 ± 0.11 | 3.98 ± 1.10 | <0.05 | [3] | |
| CD3+ T Cells in Blood (relative to EAE-vehicle) | This compound (0.45 µ g/day , icv) | Not significantly different | 100% | >0.05 | [4] |
| This compound (4.5 µ g/day , icv) | Significantly reduced | 100% | <0.001 | [4] |
Table 2: Central Nervous System Inflammation and Damage
| Biomarker | Treatment Group | Value | Control/Vehicle | p-value | Reference |
| CNS Infiltrating T Cells (cells/mm²) | This compound | 10.8 ± 4.1 | 14.2 ± 4.48 | 0.053 | [3] |
| Fingolimod | 10.4 ± 2.48 | 14.2 ± 4.48 | 0.045 | [3] | |
| Iba1+ Microglia/Macrophages (% area) | This compound | 1.88 ± 0.25 | 1.81 ± 0.33 | Not significant | [3] |
| Fingolimod | 2.15 ± 0.34 | 1.81 ± 0.33 | Not significant | [3] | |
| GFAP+ Astrocytes (% area) | This compound | 2.94 ± 0.29 | 2.85 ± 0.21 | Not significant | [1] |
| Fingolimod | 3.26 ± 0.26 | 2.85 ± 0.21 | Not significant | [1] | |
| GFAP Protein Levels (relative to EAE-vehicle) | This compound (0.45 µ g/day , icv) | Reduced by 50% | 100% | <0.05 | [4] |
| SMI-32+ Damaged Axons (% area) | This compound | 0.37 ± 0.12 | 0.27 ± 0.10 | 0.026 | [5] |
| Fingolimod | 0.40 ± 0.10 | 0.27 ± 0.10 | 0.01 | [5] | |
| Parvalbumin+ Neurons (mean number in striatum) | This compound | 2293 | 1885 (EAE) | <0.01 | [6] |
| Control (non-EAE) | 2664 | - | - | [6] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
MOG35-55-Induced EAE in C57BL/6 Mice
This is a standard and widely used protocol for inducing EAE, a model that mimics many aspects of multiple sclerosis.
1. Animals: Female C57BL/6 mice, typically 8-12 weeks old, are used.[7]
2. Immunization:
-
Antigen Emulsion: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[4] A typical dose is 200 µg of MOG35-55 per mouse.[8]
-
Injection: The emulsion is injected subcutaneously at two sites on the flank on day 0.[4]
3. Pertussis Toxin Administration:
-
Pertussis toxin (PTX) is administered intraperitoneally on the day of immunization (day 0) and again 48 hours later (day 2).[9] A common dose is 500 ng per mouse.[8]
4. Clinical Scoring:
-
Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5:[10]
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state
-
5. Treatment Administration:
-
This compound or a vehicle control is typically administered orally or via intracerebroventricular (icv) infusion using osmotic minipumps.[4][7] The timing of treatment initiation can vary, either prophylactically before disease onset or therapeutically after the appearance of clinical signs.[7]
Immunohistochemistry (IHC)
IHC is used to visualize and quantify cellular markers within tissue sections, providing insights into inflammation and tissue damage.
1. Tissue Preparation:
-
Mice are euthanized, and the brain and spinal cord are harvested.
-
Tissues are fixed (e.g., in paraformaldehyde), cryoprotected (e.g., in sucrose), and then sectioned using a cryostat or microtome.
2. Staining:
-
Sections are incubated with primary antibodies specific for the biomarkers of interest (e.g., anti-CD3 for T cells, anti-Iba1 for microglia/macrophages, anti-GFAP for astrocytes).
-
This is followed by incubation with fluorescently labeled secondary antibodies.
-
Cell nuclei are often counterstained with DAPI.
3. Imaging and Quantification:
-
Stained sections are imaged using a fluorescence or confocal microscope.
-
Image analysis software is used to quantify the number of positive cells or the percentage of stained area.
Flow Cytometry
Flow cytometry is employed to analyze and quantify cell populations in peripheral blood and lymphoid organs.
1. Sample Preparation:
-
Whole blood is collected from mice.
-
Red blood cells are lysed.
-
The remaining cells (leukocytes) are washed.
2. Staining:
-
Cells are incubated with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T cells, CD19 or B220 for B cells).[3]
3. Analysis:
-
The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
This allows for the identification and quantification of different lymphocyte subpopulations.
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's action.
Caption: this compound's dual mechanism of action in the periphery and CNS.
Caption: A typical experimental workflow for evaluating this compound in the EAE model.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. This compound inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of this compound on Enteric and Central Nervous System Pathology in Late-Stage Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. charcot-ms.org [charcot-ms.org]
- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
Comparative Efficacy of Siponimod and Interferon-beta in Chronic EAE Models: A Guide for Researchers
This guide provides a comparative analysis of the preclinical efficacy of Siponimod and Interferon-beta in chronic Experimental Autoimmune Encephalomyelitis (EAE) models, the most common animal model for multiple sclerosis. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Data on Efficacy
The following tables summarize the quantitative data on the effects of this compound and Interferon-beta on key pathological features of chronic EAE, based on findings from separate preclinical studies.
Table 1: Effect of this compound on Clinical Score in Chronic EAE Models
| EAE Model | Treatment Protocol | Peak Mean Clinical Score (Vehicle) | Peak Mean Clinical Score (this compound) | Percentage Reduction | Study Reference |
| MOG35-55 induced EAE in C57BL/6 mice | 3, 10, or 30 mg/kg in food pellets from day 20 post-immunization for at least 60 days | ~3.5 | ~2.0 - 2.5 | ~28-43% | [1][2] |
| Spontaneous chronic EAE in 2D2xTh mice | 3 mg/kg daily by oral gavage for 30 days (preventive) | ~3.0 | ~1.5 | ~50% | [3] |
Table 2: Effect of Interferon-beta on Clinical Score in EAE Models
| EAE Model | Treatment Protocol | Peak Mean Clinical Score (Vehicle) | Peak Mean Clinical Score (Interferon-beta) | Percentage Reduction | Study Reference |
| rpMOG-induced EAE in C57BL/6 mice | 10,000 U/dose every other day from day 6 post-immunization | ~3.0 | ~2.0 | ~33% | [4] |
| MOG35-55 induced EAE in IFN-β+/+ mice | Not specified | Delayed onset and reduced severity | Delayed onset and reduced severity | Significant delay and reduction | [5] |
Table 3: Histopathological Comparison of this compound and Interferon-beta in Chronic EAE Spinal Cord
| Parameter | This compound | Interferon-beta |
| CNS Inflammation | - Significant reduction in CD3+ T cell infiltration. - Reduced Iba1-positive myeloid cells.[1] | - Significant reduction in CD4+ T-helper cells and CD19+ B cells in the spinal cord of rpMOG-EAE mice.[4] |
| Demyelination | - Marked decrease in demyelinated spinal cord white matter areas.[1] | - IFN-β gene deletion leads to more extensive demyelination, suggesting a protective role of endogenous IFN-β.[6] |
Experimental Protocols
This compound in Chronic EAE
-
EAE Induction: Chronic EAE is induced in wild-type C57BL/6 mice (8-12 weeks old) by subcutaneous immunization with Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) emulsified in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on the day of immunization and 48 hours later.[7]
-
Treatment Regimen: Therapeutic treatment with food pellets containing this compound at concentrations of 3, 10, or 30 mg per kg of food is initiated at 20 days post-immunization, after the peak of the disease, and is maintained for at least 60 days.[1][2] In a spontaneous chronic EAE model using 2D2xTh mice, this compound is administered daily by oral gavage at a dose of 3 mg/kg for 30 days.[3]
-
Clinical Scoring: Disease severity is monitored daily using a standard 0-5 scoring scale: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = complete hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.[8]
-
Histological Analysis: At the end of the treatment period, mice are euthanized, and spinal cords are collected for histological analysis. Sections are stained with Luxol Fast Blue to assess demyelination and with antibodies against CD3 (for T cells) and Iba1 (for microglia/macrophages) to quantify CNS inflammation.[1]
Interferon-beta in EAE
-
EAE Induction: B cell-independent EAE (rpMOG-EAE) is induced in C57BL/6 mice by immunization with recombinant protein MOG (rpMOG).[4]
-
Treatment Regimen: Mice are treated every other day with Interferon-beta (10,000 U/dose) or vehicle (PBS), starting at day 6 post-immunization.[4]
-
Clinical Scoring: Paralysis is monitored daily using a standard clinical scoring system.[4]
-
Immunological Analysis: At the disease endpoint (e.g., day 25 post-immunization), immune cell infiltration in the CNS is analyzed. The number of CD4+ T-helper cells and CD19+ B cells in the spinal cord is quantified.[4]
Signaling Pathways and Experimental Workflow
Signaling Pathways
Experimental Workflow
References
- 1. This compound inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis | springermedizin.de [springermedizin.de]
- 2. This compound inhibits disease-associated microglia-T cell interactions in chronic experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Inhibits the Formation of Meningeal Ectopic Lymphoid Tissue in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B cell function impacts the efficacy of IFN-β therapy in EAE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IFN-beta gene deletion leads to augmented and chronic demyelinating experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. charcot-ms.org [charcot-ms.org]
- 8. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of Siponimod in Combination with Other Multiple Sclerosis Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The treatment landscape for multiple sclerosis (MS) is continually evolving, with a growing interest in combination therapies to enhance efficacy and address the multifaceted pathology of the disease. Siponimod (Mayzent®), a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated efficacy in treating secondary progressive multiple sclerosis (SPMS)[1][2][3]. This guide provides an objective comparison of this compound with other prominent MS therapies—Natalizumab, Dimethyl Fumarate, and Ocrelizumab—and explores the theoretical and preclinical evidence for synergistic effects.
Mechanism of Action: A Basis for Synergy
Understanding the distinct mechanisms of action of these therapies is crucial for assessing their potential for synergistic interactions.
-
This compound: A selective modulator of S1P receptors 1 and 5 (S1P1, S1P5). By binding to S1P1 receptors on lymphocytes, it prevents their egress from lymph nodes, thereby reducing the infiltration of inflammatory cells into the central nervous system (CNS)[4][5]. Its ability to cross the blood-brain barrier and interact with S1P5 receptors on oligodendrocytes and astrocytes suggests a potential role in promoting remyelination and neuroprotection[6][4].
-
Natalizumab (Tysabri®): A monoclonal antibody that targets the α4-integrin on lymphocytes. This action blocks the interaction with vascular cell adhesion molecule-1 (VCAM-1) on the blood-brain barrier, thus inhibiting the transmigration of lymphocytes into the CNS.
-
Dimethyl Fumarate (Tecfidera®): An oral medication that is thought to exert its effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses. This is believed to have both anti-inflammatory and neuroprotective effects.
-
Ocrelizumab (Ocrevus®): A monoclonal antibody that selectively targets and depletes CD20-expressing B cells, which play a significant role in the inflammatory cascade of MS[7][8].
The distinct and potentially complementary mechanisms of these drugs form the scientific rationale for investigating their synergistic effects in combination therapies.
Signaling Pathways
The following diagrams illustrate the signaling pathways of this compound and the comparator therapies.
Preclinical Evidence for Synergy: this compound and Dimethyl Fumarate
While direct clinical evidence for the synergistic effects of this compound with other MS therapies is currently lacking, preclinical studies with a similar S1P modulator, Ponesimod, in combination with Dimethyl Fumarate (DMF) have shown promising results in experimental autoimmune encephalomyelitis (EAE), a common animal model for MS[9][10].
A study investigating the combination of Ponesimod and DMF in a myelin basic protein (MBP)-induced EAE model in Lewis rats demonstrated a synergistic effect in reducing disease severity and prevalence[9][10].
Experimental Protocol: EAE Model for Synergy Assessment
The following is a generalized experimental protocol based on the aforementioned preclinical study, which can be adapted to assess the synergistic effects of this compound with other MS therapies.
Quantitative Data from Ponesimod and DMF Preclinical Study
The preclinical study on Ponesimod and DMF provides a template for the type of quantitative data that can be generated to assess synergy.
| Treatment Group | Mean Maximum Clinical Score | Disease Incidence (%) | Day of Onset (Mean) |
| Vehicle | 3.5 | 100 | 11.2 |
| Ponesimod (10 mg/kg) | 1.8 | 100 | 12.5 |
| DMF (30 mg/kg) | 2.9 | 100 | 11.8 |
| Ponesimod + DMF | 0.5 | 33 | 14.1 |
Data adapted from a study on Ponesimod and DMF in a rat EAE model. The combination therapy showed a significant reduction in the mean maximum clinical score and disease incidence compared to monotherapies, indicating a synergistic effect.[9][10]
Comparative Analysis of Monotherapy Efficacy
In the absence of direct clinical data on this compound combination therapies, a comparison of their individual efficacy from pivotal clinical trials is presented below.
| Therapy | Pivotal Trial(s) | Primary Endpoint(s) | Key Efficacy Results |
| This compound | EXPAND[1] | 3-month confirmed disability progression (CDP) | 21% reduction in the risk of 3-month CDP vs. placebo. 55% reduction in annualized relapse rate (ARR) vs. placebo[1][4]. |
| Natalizumab | AFFIRM | Relapse rate at 1 year | 68% relative reduction in ARR vs. placebo. 42% reduction in the risk of sustained disability progression vs. placebo. |
| Dimethyl Fumarate | DEFINE, CONFIRM | ARR at 2 years | DEFINE: 53% reduction in ARR vs. placebo. CONFIRM: 44% reduction in ARR vs. placebo. |
| Ocrelizumab | OPERA I, OPERA II (RRMS); ORATORIO (PPMS) | ARR at 2 years (RRMS); 12-week CDP (PPMS) | RRMS: 46-47% relative reduction in ARR vs. interferon beta-1a. PPMS: 24% reduction in the risk of 12-week CDP vs. placebo[7]. |
Future Directions and Conclusion
The distinct mechanisms of action of this compound, Natalizumab, Dimethyl Fumarate, and Ocrelizumab present a strong rationale for exploring their synergistic potential in combination therapies for MS. Preclinical evidence with a similar S1P modulator, Ponesimod, in combination with Dimethyl Fumarate suggests that such combinations could lead to enhanced efficacy[9][10].
However, there is a clear need for dedicated preclinical and clinical studies to investigate the synergistic effects of this compound with other MS therapies. Such studies should employ robust experimental designs, such as those utilizing the EAE model, to generate quantitative data on efficacy and safety.
For researchers and drug development professionals, the exploration of this compound-based combination therapies represents a promising avenue for improving patient outcomes in multiple sclerosis. Future research should focus on elucidating the optimal drug combinations, dosing regimens, and patient populations that would benefit most from such therapeutic strategies.
References
- 1. dovepress.com [dovepress.com]
- 2. Clinical Evaluation of this compound for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Evaluation of this compound for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Review in Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ocrevus (ocrelizumab) vs Mayzent (this compound) | Everyone.org [everyone.org]
- 8. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 9. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Ponesimod Alone and in Combination with Dimethyl Fumarate in Experimental Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Siponimod's Direct CNS Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the direct central nervous system (CNS) effects of Siponimod with other leading multiple sclerosis (MS) therapies. The information presented is supported by experimental data from key preclinical and clinical studies to aid in research and drug development.
Executive Summary
This compound, a selective sphingosine-1-phosphate (S1P) receptor modulator, has demonstrated direct effects within the CNS, independent of its peripheral immunomodulatory action. By crossing the blood-brain barrier, this compound interacts with S1P1 and S1P5 receptors on resident CNS cells, including astrocytes, oligodendrocytes, and microglia. This engagement is believed to contribute to its neuroprotective effects, such as reducing brain volume loss and neuroaxonal damage. This guide compares these CNS-specific outcomes of this compound with those of Fingolimod, another S1P receptor modulator, Ocrelizumab, a B-cell depleting monoclonal antibody, and Cladribine (B1669150), a purine (B94841) nucleoside analogue.
Comparative Data on Direct CNS Effects
The following tables summarize quantitative data from pivotal clinical trials on key markers of CNS integrity.
Table 1: Effect on Brain Volume Loss
| Drug (Pivotal Trial) | Comparison | Reduction in Whole Brain Volume Loss | Reduction in Gray Matter Volume Loss | Study Population |
| This compound (EXPAND) | vs. Placebo | Significant reduction[1] | Adjusted mean change from baseline at month 12: +0.01% vs. -0.6% for placebo[2] | Secondary Progressive MS (SPMS) |
| Fingolimod (FREEDOMS/FREEDOMS II) | vs. Placebo | 31% to 36% reduction[3] | Data not specified | Relapsing-Remitting MS (RRMS) |
| Ocrelizumab (OPERA I/II) | vs. Interferon β-1a | 25.8% reduction in total brain volume loss from Weeks 24 to 96[4] | Significantly less cortical gray matter volume loss at Year 5 with continuous treatment[5] | Relapsing MS (RMS) |
| Cladribine (CLARITY) | vs. Placebo | Mean percentage brain volume loss per year: -0.56% vs. -0.70% for placebo[6] | Significantly lower gray matter volume loss from 6 to 24 months[7] | Relapsing-Remitting MS (RRMS) |
Table 2: Effect on Neurofilament Light Chain (NfL) Levels
| Drug | Comparison | Reduction in Serum/Blood NfL Levels | Study Population |
| This compound (EXPAND) | vs. Placebo | Associated with reductions in NfL[8][9] | Secondary Progressive MS (SPMS) |
| Fingolimod (FREEDOMS/TRANSFORMS) | vs. Placebo/Interferon β-1a | ~40% reduction with continuous treatment for up to 10 years[10] | Relapsing-Remitting MS (RRMS) |
| Ocrelizumab (OPERA/ORATORIO) | vs. Interferon β-1a/Placebo | 43% reduction in RMS; 16% reduction in PPMS[8][11] | Relapsing MS (RMS) & Primary Progressive MS (PPMS) |
| Cladribine (MAGNIFY-MS) | N/A (observational) | Substantial and sustained reductions at 12 and 24 months[12] | Highly Active Relapsing MS |
Experimental Protocols
This compound: EXPAND Trial Methodology
The EXPAND trial was a randomized, double-blind, placebo-controlled, event-driven Phase III study in patients with SPMS.
-
Patient Population: Patients aged 18–60 years with a diagnosis of SPMS and evidence of disability progression in the prior two years, with or without superimposed relapses. Expanded Disability Status Scale (EDSS) scores ranged from 3.0 to 6.5.
-
Intervention: Patients were randomized 2:1 to receive either 2 mg of oral this compound once daily (with a dose-titration period) or a placebo.
-
Primary Endpoint: Time to 3-month confirmed disability progression (CDP), defined as a ≥1.0-point increase in EDSS from baseline (or ≥0.5 points for patients with a baseline EDSS of 5.5 or higher).
-
Key Secondary Endpoints: Time to 6-month CDP, time to confirmed worsening of at least 20% from baseline in the Timed 25-Foot Walk test, and change from baseline in T2 lesion volume.
-
MRI Acquisition and Analysis: Brain MRI scans were performed at baseline and at 12 and 24 months. Standardized imaging protocols were used across all sites. The percentage brain volume change (PBVC) was calculated using the Structural Image Evaluation using Normalization of Atrophy (SIENA) method.
-
Neurofilament Light Chain (NfL) Analysis: Blood samples were collected at baseline and at various time points during the study. NfL concentrations were measured using a highly sensitive single-molecule array (Simoa) assay.[9]
Fingolimod: FREEDOMS Trial Methodology
The FREEDOMS trial was a 24-month, randomized, double-blind, placebo-controlled Phase III study in patients with RRMS.
-
Patient Population: Patients with RRMS aged 18 to 55 years with an EDSS score of 0 to 5.5.
-
Intervention: Patients were randomized to receive oral Fingolimod at a dose of 0.5 mg or 1.25 mg once daily, or a placebo.
-
Primary Endpoint: Annualized relapse rate.
-
Key Secondary Endpoints: Time to disability progression confirmed after 3 months.
-
MRI Acquisition and Analysis: MRI scans of the brain were performed at baseline and at months 6, 12, and 24. Brain volume loss was assessed using the SIENA method.[3]
Ocrelizumab: OPERA I & II Trials Methodology
The OPERA I and II trials were two identical, randomized, double-blind, double-dummy, Phase III studies in patients with relapsing MS.
-
Patient Population: Patients with relapsing MS aged 18 to 55 years with an EDSS score of 0 to 5.5.
-
Intervention: Patients were randomized to receive intravenous Ocrelizumab 600 mg every 24 weeks or subcutaneous interferon beta-1a 44 mcg three times weekly for 96 weeks.[4]
-
Primary Endpoint: Annualized relapse rate.
-
MRI Acquisition and Analysis: Brain MRIs were performed at baseline, week 24, week 48, and week 96. Brain volume changes were analyzed using SIENA.[4][7]
Cladribine: CLARITY Trial Methodology
The CLARITY trial was a 96-week, randomized, double-blind, placebo-controlled Phase III study in patients with RRMS.
-
Patient Population: Patients with RRMS.
-
Intervention: Patients were randomized to receive one of two cumulative doses of oral Cladribine tablets (3.5 mg/kg or 5.25 mg/kg) or placebo, administered in two short courses one year apart.
-
Primary Endpoint: Annualized relapse rate.
-
MRI Acquisition and Analysis: Brain MRI scans were performed according to a standardized protocol.[13] A central, independent neuroradiology center, blinded to treatment allocation, analyzed the scans.
Visualizations
This compound Signaling in CNS Astrocytes
Caption: this compound's signaling cascade in astrocytes.
This compound Signaling in CNS Oligodendrocytes
Caption: this compound's signaling cascade in oligodendrocytes.
EXPAND Clinical Trial Workflow
Caption: Workflow of the EXPAND clinical trial.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. neurology.org [neurology.org]
- 3. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. imready.mavenclad.com [imready.mavenclad.com]
- 7. Abstract: Brain MRI Activity and Atrophy in Ocrelizumab-Treated Relapsing Multiple Sclerosis Patients in the Open-Label Extension of the Pooled Opera Trials (2018 Annual Meeting of the Consortium of Multiple Sclerosis Centers) [cmsc.confex.com]
- 8. Exploring the Clinical Utility of Neurofilament Light Chain Assays in Multiple Sclerosis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound ameliorates metabolic oligodendrocyte injury via the sphingosine-1 phosphate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Mechanism of this compound: Anti-Inflammatory and Neuroprotective Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term effects of cladribine tablets on MRI activity outcomes in patients with relapsing–remitting multiple sclerosis: the CLARITY Extension study - PMC [pmc.ncbi.nlm.nih.gov]
Siponimod's Preclinical Efficacy in Mitigating Brain Atrophy: A Comparative Meta-Analysis
For Immediate Release
A comprehensive meta-analysis of preclinical studies reveals Siponimod's significant potential in mitigating brain atrophy, a key pathological feature of progressive neurodegenerative diseases. This guide provides a comparative overview of this compound's performance against other therapeutic alternatives, supported by experimental data from various preclinical models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's neuroprotective capabilities.
Comparative Analysis of Neuroprotective Effects
The following table summarizes the quantitative data from preclinical studies on this compound and alternative therapies, focusing on their effects on brain atrophy and related neurodegenerative markers.
| Compound | Animal Model | Species | Dosage | Treatment Duration | Measured Parameter | Results |
| This compound | EAE | Mouse | 0.45 µ g/day (i.c.v.) | Started 1 week before EAE induction | Number of Parvalbumin+ neurons in striatum | Significant recovery of neuronal count compared to vehicle-treated EAE mice (2293 ± 115.3 vs. 1885 ± 117.7)[1] |
| This compound | Cuprizone (B1210641) | Mouse | 10 mg/kg (in diet) | 2 weeks after cuprizone withdrawal | Remyelination (qIHC) | Significantly increased spontaneous remyelination vs. controls (by 26% and 16% for two markers)[2] |
| This compound | EAE-Optic Neuritis | Mouse | Not specified | Prophylactic and therapeutic | Retinal degeneration | Reduced retinal degeneration and improved visual function[3] |
| Fingolimod | EAE | Mouse | 1 mg/kg | From established EAE disease onwards | Brain tissue atrophy (MRI) | Significantly ameliorated brain tissue atrophy in the cerebellum and striatum compared to vehicle[4] |
| Laquinimod | EAE | Mouse | 5 and 25 mg/kg/day | Prophylactic or from day 8 post-immunization | Axon numbers | Increase in axon numbers observed in the spinal cord and brain[5] |
| Laquinimod | EAE | Mouse | Not specified | Therapeutic | Axonal damage (APP immunohistochemistry) | Significantly less axonal damage within spinal cord lesions compared to control (697 ± 185/mm² vs. 892 ± 205/mm²)[6] |
| Ozanimod | EAE | Mouse | 0.6 mg/kg/day | Starting at disease onset | Demyelination and lymphocyte infiltration | Reversed demyelination and significant inhibition of lymphocyte infiltration into the spinal cord[7][8] |
| Cladribine | EAE | Mouse | Not specified | 5 consecutive days (day 5 to 9) | Neuronal network function | Partially restored cortical neuronal network function by reducing action potential firing[9][10][11] |
Detailed Experimental Protocols
This table outlines the methodologies of the key preclinical studies cited in this guide.
| Parameter | This compound (Gentile et al., 2016)[1] | Fingolimod (Diem et al., 2018)[4] | Laquinimod (Thöne et al., 2014)[5] | Ozanimod (Al-Fahad et al., 2024)[7][8] | Cladribine (Schroeter et al., 2022)[9][10][11] |
| Animal Model | Experimental Autoimmune Encephalomyelitis (EAE) | Experimental Autoimmune Encephalomyelitis (EAE) | Experimental Autoimmune Encephalomyelitis (EAE) | Experimental Autoimmune Encephalomyelitis (EAE) | Combined active and focal Experimental Autoimmune Encephalomyelitis (EAE) |
| Species | Mouse | Mouse | PLP_EGFP C57BL/6 Mouse | C57BL/6 female Mouse | Mouse |
| Induction Method | MOG35-55 peptide immunization | Not specified | MOG immunization | MOG35-55 peptide immunization | Not specified |
| Drug Administration | Intracerebroventricular (i.c.v.) infusion | Not specified | Oral gavage | Daily oral treatment | Oral treatment |
| Dosage | 0.45 µ g/day | 1 mg/kg | 5 or 25 mg/kg/day | 0.6 mg/kg/day | Not specified |
| Treatment Regimen | Continuous infusion starting 1 week before EAE induction | Administered from established EAE disease onwards | Daily oral gavages starting on day 0 or day 8 after first MOG immunization | Daily, starting at disease onset (score 1) | 5 consecutive days (day 5 to 9 post-induction) |
| Primary Endpoint | Neuronal count in the striatum | Brain volume changes measured by MRI | Callosal axon conduction, inflammation, demyelination, and neurodegeneration | Clinical severity, lymphocyte infiltration, and demyelination | Clinical deficits, immune cell infiltration, and neuronal network function |
| Analytical Methods | Immunohistochemistry for Parvalbumin, Stereological counting | 7 Tesla Magnetic Resonance Imaging (MRI) | Immunohistochemistry, Immune analysis of splenocytes, Conduction analysis of callosal axons | Flow cytometry, Histological analysis of lumbar spinal cord | Flow cytometry, Histological evaluations, Single-cell electrophysiology in acute brain slices |
Visualizing Experimental and Mechanistic Pathways
To further elucidate the preclinical evaluation process and this compound's mechanism of action, the following diagrams are provided.
Discussion
The preclinical data strongly suggest that this compound exerts its neuroprotective effects through direct actions within the central nervous system. By selectively targeting S1P1 and S1P5 receptors on astrocytes, microglia, oligodendrocytes, and neurons, this compound appears to modulate neuroinflammation, promote remyelination, and enhance neuronal survival.[12]
In comparative studies, while other S1P modulators like Fingolimod have also demonstrated efficacy in reducing brain atrophy in preclinical models, this compound's dual action on both inflammatory and neurodegenerative pathways provides a compelling rationale for its development in treating progressive neurological disorders. Therapies such as Laquinimod, Ozanimod, and Cladribine have shown promise in preclinical models, primarily through immunomodulatory mechanisms that indirectly affect neurodegeneration. However, the direct neuroprotective effects of this compound, as evidenced by the preservation of neuronal populations and promotion of remyelination, distinguish it from some of its counterparts.
It is important to note that direct comparative preclinical studies measuring brain atrophy as a primary endpoint for all these compounds are limited. The available data, however, consistently position this compound as a promising therapeutic agent with a multifaceted mechanism of action that addresses both the inflammatory and degenerative aspects of brain pathology. Further head-to-head preclinical studies employing standardized methodologies for brain volume assessment would be beneficial for a more definitive comparison.
References
- 1. This compound (BAF312) prevents synaptic neurodegeneration in experimental multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Increased Remyelination and Proregenerative Microglia Under this compound Therapy in Mechanistic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fingolimod inhibits brain atrophy and promotes brain-derived neurotrophic factor in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. fiercepharma.com [fiercepharma.com]
- 7. Frontiers | Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset [frontiersin.org]
- 8. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Two Sides of this compound: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Siponimod: A Guide for Laboratory Professionals
The proper disposal of Siponimod, a sphingosine-1-phosphate receptor modulator, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures compliance with federal, state, and local regulations and minimizes health and environmental risks. This guide provides a procedural framework for the safe handling and disposal of this compound waste in a laboratory setting.
Handling and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is essential to handle this compound with appropriate care. Personnel should always wear standard personal protective equipment to avoid contact with skin and eyes and to prevent inhalation.
Recommended PPE:
-
Eye Protection: Safety glasses with side-shields or goggles.[1][2][3]
-
Respiratory Protection: In cases of insufficient ventilation or when handling powders where dust formation is possible, a NIOSH-approved respirator is recommended.[2]
All handling should occur in a well-ventilated area, preferably within a laboratory fume hood.[3][4]
Step-by-Step Disposal Procedure
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound. This includes unused or expired product, residual powder, empty containers, and contaminated lab supplies (e.g., gloves, weighing paper, pipette tips).
-
This compound waste should be segregated from general laboratory waste. While this compound is not explicitly listed as a controlled substance by the DEA, it must be managed as a chemical waste product in accordance with EPA regulations.[5]
Step 2: Containment
-
Place all this compound waste into a suitable, clearly labeled, and securely closed container.[1][6] This container should be designated for chemical or pharmaceutical waste.
-
The container must be leak-proof. For solid waste, a robust, sealed bag or a drum liner within a rigid outer container is appropriate.
Step 3: Waste Classification
-
Determine if the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[5][7] While pure this compound is not specifically listed as a P- or U-listed hazardous waste, it must be evaluated for hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).[5]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper classification. It is best practice to manage pharmaceutical waste conservatively as hazardous unless confirmed otherwise.
Step 4: Arrange for Licensed Disposal
-
Disposal of chemical waste must be handled by a licensed hazardous material disposal company.[4] Do not dispose of this compound down the drain or in regular trash.[4][6] Discharging into sewer systems is prohibited and can cause environmental harm.[6]
-
The primary recommended disposal method for this compound is controlled incineration in a facility equipped with an afterburner and scrubber to manage emissions.[4][6]
Step 5: Disposal of Contaminated Packaging
-
Contaminated packaging and containers should be disposed of in the same manner as the product itself.[1]
-
For empty containers to be considered non-hazardous, they may need to be triple-rinsed, with the rinsate collected as hazardous waste.[8] Alternatively, packaging can be punctured to render it unusable and disposed of according to institutional and local regulations.[6]
Regulatory Framework
The disposal of pharmaceutical waste in the United States is governed by several key regulations. Understanding these provides the necessary context for institutional protocols.
| Regulatory Body | Act/Regulation | Key Requirements for Laboratory Settings |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Governs the management of solid and hazardous waste from "cradle-to-grave."[7][9] Prohibits the sewering (flushing) of hazardous waste pharmaceuticals.[10] Defines criteria for hazardous waste (Listed and Characteristic wastes).[5] |
| Drug Enforcement Administration (DEA) | 21 CFR Parts 1300, 1301, 1304, etc. | Regulates the disposal of controlled substances to prevent diversion.[11] Requires that controlled substances be rendered "non-retrievable."[11] While this compound is not a controlled substance, these regulations are critical if it is co-mingled with controlled waste. |
| State and Local Agencies | Varies by Location | State environmental protection agencies and local publicly owned treatment works may have more stringent requirements than federal regulations. Always consult local rules.[1][4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste in a laboratory.
References
- 1. esschemco.com [esschemco.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. medicalwastepros.com [medicalwastepros.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. dep.wv.gov [dep.wv.gov]
- 8. bdlaw.com [bdlaw.com]
- 9. cov.com [cov.com]
- 10. wiggin.com [wiggin.com]
- 11. rxdestroyer.com [rxdestroyer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
